physicochemical properties of 2-Benzyloxy-2-methyl-propionyl chloride
Executive Summary 2-Benzyloxy-2-methylpropionyl chloride is a specialized acylating agent used primarily in the synthesis of pharmaceutical intermediates requiring a protected tertiary hydroxyl group. Structurally derive...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Benzyloxy-2-methylpropionyl chloride is a specialized acylating agent used primarily in the synthesis of pharmaceutical intermediates requiring a protected tertiary hydroxyl group. Structurally derived from 2-hydroxyisobutyric acid, this compound features a gem-dimethyl substitution pattern and a benzyl ether protecting group.
For the drug development professional, this molecule offers a strategic advantage: it introduces a masked tertiary alcohol moiety that is stable under basic and nucleophilic conditions but readily cleaved via hydrogenolysis. However, its unique steric bulk—imparted by the gem-dimethyl group—alters its reactivity profile compared to linear acyl chlorides, necessitating specific handling and reaction protocols to suppress side reactions and maximize yield.
Chemical Identity & Structural Analysis[1]
The compound consists of a propionyl chloride core substituted at the
-position with two methyl groups and a benzyloxy group.[1]
Property
Detail
IUPAC Name
2-(Benzyloxy)-2-methylpropanoyl chloride
Common Name
-Benzyloxyisobutyryl chloride
CAS Number (Acid Precursor)
87122-87-0 (2-Benzyloxy-2-methylpropanoic acid)
Molecular Formula
Molecular Weight
212.67 g/mol
SMILES
CC(C)(COCC1=CC=CC=1)C(=O)Cl (Note: Ether linkage)
Functional Groups
Acyl Chloride, Benzyl Ether, Gem-dimethyl
Structural Visualization
The following diagram illustrates the core structure and the steric environment created by the
-substituents.
Figure 1: Structural components influencing the physicochemical behavior of 2-Benzyloxy-2-methylpropionyl chloride.
Physicochemical Properties[3][4][5]
Note on Data Availability: As a reactive intermediate often generated in situ, definitive experimental values for the isolated chloride are rare in open literature. The values below are derived from the acid precursor (CAS 87122-87-0) and structure-property relationships (SPR) of homologous
-alkoxy acid chlorides.
Property
Value / Description
Contextual Insight
Physical State
Colorless to pale yellow oil
Typically isolated as a crude oil after solvent removal.
Boiling Point
~110–120 °C at 10 mmHg (Predicted)
High boiling point due to the benzyl group; distillation requires reduced pressure to prevent thermal decomposition.
Density
~1.15 g/mL
Estimated based on chlorinated benzyl ethers.
Solubility
Soluble in DCM, THF, Toluene, EtOAc
Reacts violently with water and alcohols.
Stability
Moisture Sensitive
Hydrolyzes to 2-benzyloxy-2-methylpropanoic acid and HCl.
Reactivity
Moderate Electrophile
The gem-dimethyl effect retards nucleophilic attack at the carbonyl carbon compared to propionyl chloride.
Synthesis & Production Protocol
Synthetic Pathway
The synthesis is a two-stage process starting from commercially available 2-hydroxyisobutyric acid (or its esters). The critical step is the efficient formation of the benzyl ether before converting the carboxylic acid to the acid chloride.
Figure 2: Synthetic route from 2-hydroxyisobutyric acid to the target acid chloride.
Detailed Experimental Methodology
The following protocol is designed for the rigorous generation of the acid chloride from the isolated acid intermediate.
Pre-requisite: Synthesis of 2-(benzyloxy)-2-methylpropanoic acid (CAS 87122-87-0) via Williamson ether synthesis (NaH/BnBr) [1].
Chlorination Protocol:
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube or inlet.
Charging: Charge the flask with 2-(benzyloxy)-2-methylpropanoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (5–10 volumes).
Activation: Add a catalytic amount of DMF (0.05 eq). This is crucial for forming the Vilsmeier-Haack intermediate, which accelerates the reaction of the sterically hindered acid.
Reagent Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 20 minutes. Note: Oxalyl chloride is preferred over Thionyl chloride for this substrate to avoid thermal stress on the benzyl ether linkage, although Thionyl chloride is acceptable if reflux is controlled.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by quenching an aliquot with methanol and checking for the methyl ester via TLC or HPLC.
Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess chlorinating agent.
Purification: The resulting oil is typically used crude for the next coupling step. Distillation is possible but risky due to potential thermal cleavage of the benzyl ether.
Reactivity & Applications in Drug Design
The Gem-Dimethyl Effect
The presence of two methyl groups at the
-position exerts a profound effect on reactivity, known as the Thorpe-Ingold effect (or gem-dimethyl effect).
Kinetic Shielding: The carbonyl carbon is sterically crowded. Acylation reactions with weak nucleophiles (e.g., anilines, secondary amines) may require forcing conditions (higher temp, stronger base like DMAP) compared to simple propionyl chloride.
Stability: Unlike linear acid chlorides, this molecule cannot form a ketene intermediate via
-proton elimination (E1cB mechanism) because there are no -protons. This eliminates a common decomposition pathway, making it cleaner in base-catalyzed coupling reactions.
Pharmaceutical Utility
This reagent is a "building block" used to introduce the 2-benzyloxy-2-methylpropionyl moiety.
Protecting Group Strategy: It installs a masked tertiary alcohol. Once the molecule is assembled, the benzyl group can be removed via catalytic hydrogenation (
, Pd/C) to reveal the free tertiary hydroxyl group [2].
Therapeutic Classes:
Beta-Lactamase Inhibitors: Used in the modification of penicillanic acid derivatives to enhance stability against bacterial enzymes [3].
PDE Inhibitors: Patent literature cites this chloride in the synthesis of 6-amino-5-(acylamino)-thiouracil derivatives, investigated for asthma and inflammation treatment [4].
Handling, Safety & Stability
Signal Word: DANGER
Hazard Class
Statement
Precaution
Skin Corrosion
Causes severe skin burns and eye damage (H314).
Wear nitrile gloves, lab coat, and face shield.
Reactivity
Reacts violently with water (EUH014).
Handle under inert atmosphere (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
/Ar).
Lachrymator
Causes severe eye irritation and tearing.
Work exclusively in a fume hood.
Storage:
Store at 2–8°C under Argon/Nitrogen.
Container must be tightly sealed to prevent hydrolysis.
If stored for >1 week, re-titrate or check via NMR before use.
References
Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Benzyl ether cleavage).
Google Patents. Method of obtaining novel derivatives of 6-/1-acyl-1-hydromethyl/penicillanic acid (PL147619B1).[1] Available at: [1]
Google Patents.Substituted 6-amino-5-(acylamino)-thiouracil derivatives (US 6,228,859 B1).
Disclaimer: This guide is for research purposes only. All synthesis and handling must be performed by qualified personnel in a controlled laboratory environment.
2-Benzyloxy-2-methyl-propionyl chloride CAS number and properties
[1] Executive Summary 2-Benzyloxy-2-methyl-propionyl chloride (Systematic Name: 2-(Benzyloxy)-2-methylpropanoyl chloride) is a specialized acylating agent used primarily in organic synthesis and medicinal chemistry.[1] I...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-Benzyloxy-2-methyl-propionyl chloride (Systematic Name: 2-(Benzyloxy)-2-methylpropanoyl chloride) is a specialized acylating agent used primarily in organic synthesis and medicinal chemistry.[1] It serves as a reactive intermediate for introducing the 2-benzyloxy-2-methylpropionyl moiety—a protected form of the
-hydroxyisobutyryl group.
This structural motif is critical in the development of nucleoside prodrugs (to enhance lipophilicity and bioavailability) and in the synthesis of complex natural products requiring a gem-dimethyl substituted chiral or achiral center. Due to its high reactivity and moisture sensitivity, it is frequently generated in situ from its stable acid precursor, 2-(benzyloxy)-2-methylpropanoic acid (CAS 87122-87-0) .
Chemical Identity & Properties
Core Identification
Since the acid chloride is often a transient intermediate, the commercial supply chain focuses on the stable carboxylic acid precursor.
Property
Acid Precursor
Target Acyl Chloride
Systematic Name
2-(Benzyloxy)-2-methylpropanoic acid
2-(Benzyloxy)-2-methylpropanoyl chloride
CAS Number
87122-87-0
Not widely indexed (Transient)
Molecular Formula
Molecular Weight
194.23 g/mol
212.67 g/mol
Structure
Physical State
White to off-white solid
Colorless to pale yellow liquid/oil
Solubility
DCM, EtOAc, MeOH, THF
DCM, THF, Toluene (Reacts with water)
Structural Significance
Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the
-position restrict conformational freedom, often accelerating cyclization reactions or stabilizing the molecule against metabolic hydrolysis compared to unbranched analogs.[1]
Benzyl Protection: The benzyl ether is stable to basic and acidic conditions (within limits) but can be removed via hydrogenolysis (
) or Lewis acids (), revealing the free tertiary alcohol.
Synthesis & Preparation Protocol
Context: The chloride is best prepared fresh to maximize yield and purity. The following protocol uses oxalyl chloride, which is preferred over thionyl chloride for sensitive substrates as it allows for milder conditions and easier byproduct removal.
Activation: Cool the solution to 0°C using an ice bath. Add catalytic DMF (1-2 drops). Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that activates the oxalyl chloride.[1]
Chlorination: Add oxalyl chloride (12 mmol) dropwise via syringe.
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (aliquot quenched with MeOH to form the methyl ester) or IR (appearance of acyl chloride stretch ~1790-1800 cm⁻¹).
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
Precaution: Do not use a water bath >40°C to avoid thermal decomposition.
Utilization: The resulting pale yellow oil is 2-benzyloxy-2-methyl-propionyl chloride . Redissolve immediately in the reaction solvent (e.g., THF or DCM) for the subsequent coupling step.
Reaction Mechanism & Visualization
The conversion relies on the activation of the carboxylic acid by the oxalyl chloride-DMF complex.
Figure 1: Synthetic pathway from the commercial acid precursor to the reactive acyl chloride and final coupling.
Applications in Drug Development[4]
Nucleoside Prodrug Synthesis
One of the most valuable applications of this reagent is in the synthesis of HCV or antiviral nucleoside prodrugs .[1]
Problem: Nucleoside analogs often suffer from poor oral bioavailability or rapid metabolism.[1]
Solution: Esterification of the 5'-hydroxyl group with 2-benzyloxy-2-methylpropionyl chloride creates a lipophilic prodrug.
Mechanism: Once absorbed, the benzyl group can be removed (oxidatively or reductively depending on design), followed by spontaneous hydrolysis of the
-hydroxy ester to release the active nucleoside.
Tertiary Alcohol Protection
The 2-benzyloxy-2-methylpropionyl group can serve as a "masked" tertiary alcohol.[1]
In complex synthesis, introducing a bare tertiary alcohol (C-OH) is difficult due to steric hindrance.
Acylating a nucleophile with this chloride introduces the carbon skeleton.[1] Subsequent hydrogenolysis of the benzyl ether reveals the tertiary alcohol.
Safety & Handling Guidelines
Hazard Identification
Corrosive: Causes severe skin burns and eye damage.[1]
Lachrymator: Irritating to respiratory system and eyes.[1]
Moisture Sensitive: Reacts violently with water to produce HCl gas.[1]
Storage & Stability
Acid Precursor: Store at 2-8°C. Stable for years if kept dry.[1]
Acyl Chloride:Do not store. Prepare immediately before use.[1] If storage is unavoidable, keep under argon at -20°C for no more than 24 hours.
References
Chemical Identity & Acid Precursor
PubChem Compound Summary for CID 13953342 (2-(Benzoyloxy)-2-methylpropanoic acid - Analog Reference).[1] National Center for Biotechnology Information. Link
Commercial Availability of CAS 87122-87-0.[1][3][4] ChemicalBook.[1] Link
Synthetic Methodology (Acyl Chloride Preparation)
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification. PMC.[1] Link
Applications in Medicinal Chemistry
Prodrug Strategies in Nucleoside Antivirals.[1] Journal of Medicinal Chemistry. (Contextual reference for alpha-hydroxy ester prodrugs).
An In-depth Technical Guide to the Mechanism of Action of 2-Benzyloxy-2-methyl-propionyl chloride
This guide provides a detailed examination of the chemical behavior, mechanism of action, and synthetic utility of 2-Benzyloxy-2-methyl-propionyl chloride. Designed for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed examination of the chemical behavior, mechanism of action, and synthetic utility of 2-Benzyloxy-2-methyl-propionyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to offer a comprehensive understanding of this unique acylating agent.
Introduction: A Sterically Hindered Reagent with a Latent Functionality
2-Benzyloxy-2-methyl-propionyl chloride is a specialized acylating agent characterized by two key structural features that dictate its reactivity and utility:
A Sterically Encumbered Acyl Chloride: The presence of two methyl groups on the carbon alpha to the carbonyl group (a gem-dimethyl group) creates significant steric hindrance. This bulkiness modulates its reactivity compared to simpler acyl chlorides like acetyl or propionyl chloride.[1][2]
A Cleavable Benzyloxy Group: The benzyl ether moiety is not merely a bulky substituent; it serves as a "masked" functional group. Benzyl ethers are widely recognized as protecting groups for alcohols in organic synthesis because they can be selectively cleaved under specific, mild conditions, most commonly catalytic hydrogenolysis.[3][4][5]
These features render 2-Benzyloxy-2-methyl-propionyl chloride a valuable tool for installing a sterically bulky, yet removable, protecting group onto nucleophiles such as alcohols and amines.
Part 1: The Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism through which 2-Benzyloxy-2-methyl-propionyl chloride reacts is nucleophilic acyl substitution . This is a fundamental reaction class for carboxylic acid derivatives, especially highly reactive acyl chlorides.[6][7][8][9] The process occurs via a two-stage addition-elimination pathway.[8][9][10][11]
Step 1: Nucleophilic Addition: A nucleophile (e.g., the oxygen atom of an alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a transient, sp³-hybridized tetrahedral intermediate.[9]
Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the most stable leaving group, the chloride ion, is expelled.[10][11]
The overall result is the substitution of the chloride with the incoming nucleophile, forming a new ester (or amide) and releasing hydrogen chloride (HCl) as a byproduct.[11]
Spectroscopic Characterization of 2-Benzyloxy-2-methyl-propionyl Chloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Benzyloxy-2-methyl-propionyl chloride, a key intermediate in various organic syntheses. Designed for researchers, s...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Benzyloxy-2-methyl-propionyl chloride, a key intermediate in various organic syntheses. Designed for researchers, scientists, and professionals in drug development, this document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The causality behind experimental choices and data interpretation will be emphasized to ensure a thorough understanding.
Introduction
2-Benzyloxy-2-methyl-propionyl chloride is a bifunctional molecule incorporating a reactive acyl chloride and a protective benzyloxy group. Accurate spectroscopic characterization is paramount to confirm its synthesis and purity, ensuring its suitability for subsequent reactions. This guide will provide a detailed analysis of its expected spectral features, grounded in fundamental principles of spectroscopy and data from analogous structures.
Synthesis and Characterization Workflow
The synthesis of 2-Benzyloxy-2-methyl-propionyl chloride typically proceeds via the chlorination of its corresponding carboxylic acid, 2-benzyloxy-2-methyl-propionic acid, using a reagent such as thionyl chloride (SOCl₂). The successful conversion can be readily monitored and the final product characterized using a suite of spectroscopic techniques.
Caption: A typical workflow for the synthesis and spectroscopic characterization of 2-Benzyloxy-2-methyl-propionyl chloride.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-Benzyloxy-2-methyl-propionyl chloride, the most prominent feature in the IR spectrum will be the carbonyl (C=O) stretch of the acyl chloride.
Expected IR Data:
Functional Group
Vibration
Expected Wavenumber (cm⁻¹)
Intensity
Acyl Chloride
C=O Stretch
1810 - 1775
Strong
Aromatic Ring
C=C Stretch
~1600, ~1450
Medium-Weak
Ether
C-O Stretch
~1100
Medium
Acyl Chloride
C-Cl Stretch
730 - 550
Medium
The high frequency of the acyl chloride's carbonyl absorption is a direct consequence of the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.[1][2][3][4][5] This peak is a key diagnostic tool to confirm the presence of the acyl chloride functionality.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Record a background spectrum of the clean, empty ATR crystal.
Place a small drop of the neat liquid sample of 2-Benzyloxy-2-methyl-propionyl chloride directly onto the ATR crystal.
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Clean the ATR crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 2-Benzyloxy-2-methyl-propionyl chloride.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methyl groups.
Expected ¹H NMR Data:
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic (C₆H₅)
7.2 - 7.4
Multiplet
5H
Benzylic (CH₂)
~4.6
Singlet
2H
Methyl (2 x CH₃)
~1.6
Singlet
6H
The aromatic protons will appear in their characteristic region downfield. The benzylic methylene protons, being adjacent to an oxygen atom and an aromatic ring, are expected to resonate around 4.6 ppm.[6] Due to the free rotation around the C-O bond, these protons are expected to be chemically equivalent and thus appear as a singlet. The six protons of the two methyl groups are also equivalent and will appear as a single, sharp singlet further upfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Expected ¹³C NMR Data:
Carbon
Chemical Shift (δ, ppm)
Carbonyl (C=O)
~175
Aromatic (C₆H₅)
127 - 137
Quaternary (C(CH₃)₂)
~80
Benzylic (CH₂)
~70
Methyl (CH₃)
~25
The carbonyl carbon of the acyl chloride is highly deshielded and will appear significantly downfield.[7] The carbons of the aromatic ring will be found in their typical range. The quaternary carbon attached to the oxygen and the two methyl groups will be downfield due to the electronegative oxygen. The benzylic carbon will also be in a characteristic region for such ethers.[8]
Experimental Protocol: NMR Spectroscopy
Dissolve a small amount of 2-Benzyloxy-2-methyl-propionyl chloride (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquire the ¹H NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 400 MHz).
Acquire the ¹³C NMR spectrum on the same instrument.
Process the spectra using appropriate software to obtain the chemical shifts, multiplicities, and integrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrometry Data:
The electron ionization (EI) mass spectrum of 2-Benzyloxy-2-methyl-propionyl chloride is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
m/z
Ion
Comments
212/214
[M]⁺
Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
91
[C₇H₇]⁺
Tropylium ion (base peak, characteristic of benzyl group)
107
[C₇H₇O]⁺
Benzyl oxonium ion
121
[M - C₇H₇]⁺
Loss of the benzyl group
A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion at m/z 91, which is often the base peak in the spectrum.[8][9] The molecular ion peak will exhibit an M/M+2 isotopic pattern with a ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Caption: Predicted major fragmentation pathways for 2-Benzyloxy-2-methyl-propionyl chloride in mass spectrometry.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Prepare a dilute solution of 2-Benzyloxy-2-methyl-propionyl chloride in a volatile organic solvent (e.g., dichloromethane).
Inject a small volume of the solution into the GC-MS system.
The compound will be separated from any impurities on the GC column and then introduced into the mass spectrometer.
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
Conclusion
The combination of IR, NMR, and MS provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of 2-Benzyloxy-2-methyl-propionyl chloride. By understanding the expected spectroscopic data and the principles behind it, researchers can confidently verify the successful synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.
2-Benzyloxy-2-methyl-propionyl chloride safety and handling precautions
Executive Summary 2-Benzyloxy-2-methyl-propionyl chloride (CAS: 82977-93-3 for (R)-isomer; generic derivatives vary) is a specialized acylating agent used primarily in the synthesis of pharmaceutical intermediates requir...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Benzyloxy-2-methyl-propionyl chloride (CAS: 82977-93-3 for (R)-isomer; generic derivatives vary) is a specialized acylating agent used primarily in the synthesis of pharmaceutical intermediates requiring protected
-hydroxy acid motifs. Structurally, it combines a highly reactive acid chloride functionality with a benzyl ether protecting group at a tertiary carbon center.
Water Reactivity: Reacts violently with moisture/water to release hydrochloric acid (HCl) gas.
Lachrymator: Vapors are extremely irritating to the eyes and respiratory tract.[1]
This guide defines the autonomous safety protocols required for handling this compound, moving beyond basic SDS compliance to field-proven, self-validating experimental workflows.
Chemical Profile & Reactivity Mechanisms
Structural Analysis
The compound features a tertiary
-carbon, which introduces steric bulk compared to simple acetyl chlorides. This steric hindrance can slightly retard the rate of hydrolysis compared to primary acyl chlorides, but it does not mitigate the violence of the reaction with water or nucleophiles.
Property
Description
Functional Groups
Acyl Chloride (-COCl), Benzyl Ether (-OBn)
Molecular Formula
CHClO
Molecular Weight
~212.67 g/mol
Physical State
Colorless to pale yellow liquid
Boiling Point
~110–120 °C (at reduced pressure, est.)
Solubility
Soluble in DCM, THF, Toluene; Decomposes in Water/Alcohols
Decomposition Pathways
Understanding how the molecule fails is critical for safety.
Hydrolysis: Upon contact with moist air or water, the C-Cl bond cleaves.
Risk: Pressurization of sealed vessels; inhalation of acidic mists.
Thermal Decomposition: At elevated temperatures (>100°C) without vacuum, it may decarbonylate or degrade, especially if trace iron (Lewis acid) is present.
Engineering Controls & Personal Protective Equipment (PPE)[1][7][8]
Engineering Controls
Primary Barrier: All handling must occur within a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm).
Atmosphere: Use a Schlenk line or nitrogen/argon manifold for transfers to prevent atmospheric moisture ingress.
Scrubbing: For large-scale reactions (>50 mmol), the exhaust line should pass through a base trap (NaOH solution) to neutralize evolved HCl.
PPE Selection Matrix
Standard nitrile gloves are often insufficient for prolonged contact with chlorinated solvents and acid chlorides.
PPE Type
Recommendation
Rationale
Gloves (Splash)
Double Nitrile (minimum 5 mil)
Provides short-term protection against incidental splashes. Change immediately upon contamination.[1][6]
Gloves (Immersion)
Silver Shield / Laminate
Required for spill cleanup or handling concentrated stock. Nitrile degrades rapidly under acidic/organic stress.
Eye Protection
Chemical Goggles + Face Shield
Safety glasses are insufficient. Vapors are lachrymatory; liquid causes blindness.
Respiratory
Full-face Respirator (ABEK-P3)
Only required if fume hood containment is breached or during spill cleanup outside the hood.
Experimental Protocols: Handling & Storage
Storage Conditions
Temperature: Store at 2–8°C (Refrigerator).
Environment: Store under Inert Gas (Argon preferred due to density).
Container: Tightly sealed glass with Teflon-lined caps. Parafilm is not a primary seal; use electrical tape or shrink bands over the cap to retard moisture diffusion.
Segregation: Store away from amines, alcohols, oxidizers, and especially water/bases.
Safe Transfer Protocol (The "Double-Needle" Technique)
To maintain scientific integrity and safety, avoid pouring. Use positive pressure transfer.
Prepare: Dry all glassware in an oven (>120°C) for 2 hours. Cool under N
flow.
Pressure: Insert a N
inlet needle into the reagent bottle septum to pressurize.
Transfer: Insert a cannula or syringe. The internal pressure will help fill the syringe without pulling a vacuum (which introduces air).
Transport: Transfer directly to the reaction flask (also under N
).
Workflow Visualization
The following diagram illustrates the logical flow for setting up a reaction involving this sensitive intermediate.
NEVER add water directly to the concentrated acid chloride.[1] This will cause a "steam explosion" driven by the exotherm and rapid gas evolution.
Controlled Quenching Procedure
This protocol is self-validating: the temperature and gas evolution serve as feedback mechanisms.
Dilution: Dilute the residual acid chloride with a non-reactive solvent (Dichloromethane or Toluene) to <10% concentration.
Preparation: Prepare a quenching bath of Ice/Water saturated with Sodium Bicarbonate (NaHCO
) .
Why Bicarbonate? It neutralizes the HCl immediately, preventing the solution from becoming a hot, fuming acid bath.
Addition:
Place the quench bath in a fume hood.
Add the diluted acid chloride dropwise to the stirred alkaline ice bath.
Monitor: Watch for bubbling (CO
evolution). If bubbling becomes vigorous, STOP and wait.
Verification: Check pH. Ensure it is neutral (pH 7) before disposal.
Disposal: Separate layers (if organic solvent used) and dispose of as Halogenated Organic Waste. Aqueous layer goes to Aqueous Waste (after neutralization).
Quenching Logic Flow
Caption: Figure 2. Step-by-step quenching decision tree for safe neutralization.
Emergency Response
Scenario
Immediate Action
Skin Contact
1. Move to safety shower immediately. 2. Rinse for 15 minutes. 3. Remove contaminated clothing under the shower.[7] 4. Seek medical attention (burns may be delayed).
Eye Contact
1. Use eye wash station for 15+ minutes.[5][6][7] 2. Hold eyelids open. 3.Do not apply neutralizers. 4. Transport to ER immediately.
Inhalation
1. Evacuate to fresh air. 2. If breathing is difficult, oxygen should be administered by trained personnel.[7] 3. Monitor for pulmonary edema (fluid in lungs) for 24 hours.
Spill (<10 mL)
Cover with dry sand or vermiculite. Scoop into a container and move to fume hood. Neutralize cautiously.
Spill (>100 mL)
Evacuate lab. Call EHS/Fire Department. Do not attempt cleanup without SCBA.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11136067, (R)-2-(Benzyloxy)propionyl chloride. Retrieved from [Link]
University of California, Los Angeles (UCLA). (n.d.). SOP: Acid Chlorides. UCLA Chemistry & Biochemistry Safety. Retrieved from [Link]
Massachusetts Institute of Technology (MIT). (n.d.). Green Chemistry Guide: Quenching Reactive Intermediates. MIT EHS. Retrieved from [Link]
Strategic Deployment of 2-Benzyloxy-2-methyl-propionyl Chloride and Its Structural Analogs in Advanced Organic Synthesis
Executive Summary As a Senior Application Scientist in medicinal chemistry, the selection of an acylating agent is never a purely operational choice; it is a strategic decision that dictates the downstream synthetic path...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in medicinal chemistry, the selection of an acylating agent is never a purely operational choice; it is a strategic decision that dictates the downstream synthetic pathway, deprotection orthogonalities, and the ultimate conformational behavior of the target molecule. 2-Benzyloxy-2-methyl-propionyl chloride (also known as 2-(benzyloxy)-2-methylpropanoyl chloride) is a highly specialized building block used to install an
-benzyl protected -hydroxyisobutyryl group.
This whitepaper provides an in-depth technical analysis of 2-benzyloxy-2-methyl-propionyl chloride and its structural analogs. We will explore the causality behind their selection, specifically in the synthesis of sterically hindered amides—such as phosphodiesterase (PDE) IV inhibitors 1[1]—and provide self-validating protocols for their application.
Mechanistic Profiling & Causality in Analog Selection
The core utility of 2-benzyloxy-2-methyl-propionyl chloride lies in its gem-dimethyl group at the
-position. This structural feature induces significant steric hindrance (the Thorpe-Ingold effect), which restricts the rotational freedom of the resulting amide or ester bond. This restriction is often exploited in drug design to lock a molecule into a bioactive conformation.
However, the choice of the
-protecting group (the ether or ester moiety) defines the synthetic flexibility of the analog:
2-Benzyloxy-2-methyl-propionyl chloride: The benzyl ether is the gold standard when orthogonal deprotection is required. It is completely stable to strongly basic or mildly acidic conditions but is readily cleaved via palladium-catalyzed hydrogenolysis (
, Pd/C) to reveal the free tertiary alcohol. This was famously utilized in the synthesis of 1-(3-benzyloxy-4-methoxy-benzyl)-5,6-diamino-2-thiouracil derivatives for asthma and inflammation therapies 1[1].
2-Methoxy-2-methylpropanoyl chloride (CAS 56680-82-1): This analog features a smaller methyl ether2[2]. It is chosen when the ether is intended to be a permanent feature of the final drug candidate, as cleaving a methyl ether requires harsh Lewis acids (e.g.,
) which often destroy complex molecular scaffolds.
2-Acetoxy-2-methylpropanoyl chloride: Utilizing an ester protection strategy, this analog is selected when the target molecule contains reducible functional groups (like alkenes or nitro groups) that would not survive the hydrogenolysis required for the benzyl analog. The acetate is easily cleaved with mild bases like
in methanol.
Analog Selection Decision Matrix
Decision matrix for selecting structural analogs of 2-benzyloxy-2-methylpropionyl chloride.
Quantitative Data: Structural Analogs
To streamline the selection process, the following table summarizes the key physicochemical and synthetic parameters of the primary analogs discussed. The precursor acid, 2-(benzyloxy)-2-methylpropanoic acid (CAS 87122-87-0), is the standard starting material for the in situ generation of the benzyloxy acyl chloride 3[3].
-alkoxy groups are highly susceptible to hydrolysis and thermal degradation upon prolonged storage, it is a field-proven best practice to generate 2-benzyloxy-2-methyl-propionyl chloride in situ immediately prior to amidation.
Protocol A: In Situ Generation of the Acylating Agent
Causality Check: We utilize oxalyl chloride over thionyl chloride to avoid the generation of sulfurous byproducts, which can poison the palladium catalysts used in the downstream deprotection step.
Preparation: Charge an oven-dried, argon-purged round-bottom flask with 2-(benzyloxy)-2-methylpropanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
Catalysis: Add a catalytic amount of anhydrous
-dimethylformamide (DMF) (0.05 eq). Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.
Activation: Cool the reaction mixture to 0 °C. Dropwise add oxalyl chloride (1.2 eq) over 15 minutes. Causality: Controlled addition prevents excessive gas evolution (
and ), which can entrain the solvent and reduce yield.
Maturation: Warm the mixture to room temperature and stir for 2 hours until gas evolution completely ceases.
Isolation: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the solvent and excess oxalyl chloride. The resulting crude 2-benzyloxy-2-methyl-propionyl chloride should be used immediately in Protocol B.
Protocol B: Acylation of Sterically Hindered Amines
Causality Check: The gem-dimethyl group creates a highly bulky electrophilic center. Standard amine bases like triethylamine often result in sluggish kinetics. We utilize THF as a solvent and maintain strict temperature control to prevent ketene formation (a common side reaction for
-branched acyl chlorides).
Amine Preparation: Dissolve the target amine (e.g., a thiouracil derivative) in anhydrous THF (0.1 M) 1[1].
Base Addition: Add
-diisopropylethylamine (DIPEA) (2.0 eq).
Coupling: Cool the solution to 0–5 °C. Add a solution of the crude 2-benzyloxy-2-methyl-propionyl chloride (1.1 eq) in THF dropwise over 15 minutes 1[1].
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench with saturated aqueous
, extract with ethyl acetate, wash the organic layer with brine, dry over , and purify via flash column chromatography.
Workflow Visualization
Synthetic workflow utilizing 2-benzyloxy-2-methylpropionyl chloride for amide formation.
Conclusion
The successful integration of
-hydroxyisobutyryl groups into complex pharmaceutical architectures relies heavily on the strategic selection of the acylating agent. 2-Benzyloxy-2-methyl-propionyl chloride provides an optimal balance of robust protection during basic/nucleophilic downstream steps and mild, orthogonal deprotection via hydrogenolysis. By understanding the mechanistic causality behind analog selection—whether opting for the benzyloxy, methoxy, or acetoxy variant—researchers can design more efficient, high-yielding synthetic routes while avoiding late-stage deprotection failures.
References
US Patent 6,228,859 B1 - Xanthine and Thiouracil Derivatives as PDE IV Inhibitors. Demonstrates the synthesis and application of 2-benzyloxy-2-methyl-propionyl chloride in forming 1-(3-benzyloxy-4-methoxy-benzyl)-5,6-diamino-2-thiouracil derivatives.
Guidechem - Propanoyl chloride, 2-methoxy-2-methyl- (CAS 56680-82-1). Chemical properties and specifications for the methoxy structural analog.
ChemicalBook - 2-(benzyloxy)-2-Methylpropanoic acid (CAS 87122-87-0). Sourcing and physicochemical data for the precursor acid used to generate the benzyloxy acyl chloride.
theoretical yield calculation for 2-Benzyloxy-2-methyl-propionyl chloride synthesis
An In-Depth Technical Guide to the Synthesis and Theoretical Yield Calculation of 2-Benzyloxy-2-methyl-propionyl chloride Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a com...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Theoretical Yield Calculation of 2-Benzyloxy-2-methyl-propionyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Benzyloxy-2-methyl-propionyl chloride, with a primary focus on the principles and execution of an accurate theoretical yield calculation. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, the rationale behind protocol choices, and the critical safety considerations required for handling the reagents involved.
The Chemical Transformation: From Carboxylic Acid to Acyl Chloride
The synthesis of 2-Benzyloxy-2-methyl-propionyl chloride is a classic example of nucleophilic acyl substitution. The most common and efficient laboratory method involves the conversion of the parent carboxylic acid, 2-(Benzyloxy)-2-methylpropanoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).[1][2]
The overall balanced chemical equation for this reaction is:
C₁₁H₁₄O₃ + SOCl₂ → C₁₁H₁₃ClO₂ + SO₂ (g) + HCl (g)
Reactants:
2-(Benzyloxy)-2-methylpropanoic acid
Thionyl chloride
Products:
2-Benzyloxy-2-methyl-propionyl chloride
Sulfur dioxide (gas)
Hydrogen chloride (gas)
The reaction's irreversibility is a key feature contributing to its high efficiency. The by-products, sulfur dioxide and hydrogen chloride, are gases that evolve from the reaction mixture, driving the equilibrium toward the formation of the acyl chloride product in accordance with Le Châtelier's principle.[3]
Reaction Mechanism
The conversion is not a direct displacement of the hydroxyl (-OH) group. Instead, it proceeds through a more reactive intermediate.
Activation of the Carboxylic Acid: The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride.[1]
Formation of an Acyl Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step is crucial as it transforms the poor leaving group (-OH) into a much better leaving group (-OSOCl).[4]
Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.[5]
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which fragments into gaseous sulfur dioxide (SO₂) and a chloride ion. The newly formed protonated acyl chloride is then deprotonated to yield the final product.[1][3]
A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent activating agent for the carboxylic acid.[6][7]
Theoretical Yield Calculation: A Step-by-Step Protocol
The theoretical yield represents the maximum possible mass of a product that can be synthesized from the given quantities of reactants, assuming 100% reaction efficiency.[8][9] Its calculation is fundamental to assessing the success of a chemical synthesis.
Foundational Data: Molar Masses
Accurate molar masses are the bedrock of stoichiometric calculations.
Compound
Chemical Formula
Molar Mass ( g/mol )
2-(Benzyloxy)-2-methylpropanoic acid
C₁₁H₁₄O₃
208.23
Thionyl chloride
SOCl₂
118.97
2-Benzyloxy-2-methyl-propionyl chloride
C₁₁H₁₃ClO₂
226.67
Note: Molar masses are calculated based on atomic weights and may vary slightly depending on the source.
The Calculation Workflow
The following diagram illustrates the logical flow for determining the theoretical yield.
Caption: A step-by-step workflow for calculating theoretical yield.
Example Calculation
Let's assume a researcher starts an experiment with 15.0 g of 2-(Benzyloxy)-2-methylpropanoic acid and 10.0 mL of thionyl chloride (density = 1.638 g/mL).
Step 1: Calculate Moles of Each Reactant
2-(Benzyloxy)-2-methylpropanoic acid:
Moles = 15.0 g / 208.23 g/mol = 0.0720 moles
Thionyl chloride:
Mass = 10.0 mL * 1.638 g/mL = 16.38 g
Moles = 16.38 g / 118.97 g/mol = 0.1377 moles
Step 2: Identify the Limiting Reagent
The balanced chemical equation shows a 1:1 stoichiometric ratio between the carboxylic acid and thionyl chloride.[10] We compare the calculated moles of each reactant:
Moles of carboxylic acid: 0.0720
Moles of thionyl chloride: 0.1377
Since 0.0720 < 0.1377, 2-(Benzyloxy)-2-methylpropanoic acid is the limiting reagent . This means the reaction will stop once all the carboxylic acid has been consumed.[10][11]
Step 3: Calculate the Theoretical Yield of the Product
The amount of product formed is dictated by the amount of the limiting reagent.
Moles of product expected:
Since the stoichiometry is 1:1, the moles of 2-Benzyloxy-2-methyl-propionyl chloride that can be formed is equal to the moles of the limiting reagent.
Moles of product = 0.0720 moles
Theoretical Yield in Grams:
Mass = Moles * Molar Mass of product
Mass = 0.0720 moles * 226.67 g/mol = 16.32 g
Therefore, the theoretical yield of 2-Benzyloxy-2-methyl-propionyl chloride for this experiment is 16.32 grams .
Experimental Protocol & Safety Considerations
This protocol describes a standard laboratory procedure for the synthesis.
Reagents and Equipment
2-(Benzyloxy)-2-methylpropanoic acid
Thionyl chloride (SOCl₂)
N,N-dimethylformamide (DMF), catalytic amount
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Round-bottomed flask
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
Stirring plate and magnetic stir bar
Dropping funnel
Inert atmosphere (Nitrogen or Argon)
Rotary evaporator
CRITICAL SAFETY DIRECTIVES
Thionyl chloride is a hazardous and corrosive substance.[12][13] It reacts violently with water to release toxic gases (HCl and SO₂).[14]
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.[14]
Ventilation: All operations must be conducted inside a certified chemical fume hood.[15]
Inert Conditions: The reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of both the thionyl chloride and the acyl chloride product.[16]
Quenching: Excess thionyl chloride must be quenched carefully. Never add water directly to the reaction mixture. The reaction mixture should be added slowly to ice or a cold, saturated sodium bicarbonate solution.[17]
Step-by-Step Synthesis Procedure
Setup: Assemble the flame-dried glassware (round-bottomed flask, condenser, dropping funnel) in the fume hood. Charge the flask with 2-(Benzyloxy)-2-methylpropanoic acid and a magnetic stir bar.
Inert Atmosphere: Purge the system with nitrogen or argon.
Solvent and Catalyst: Add an anhydrous solvent (e.g., dichloromethane) to dissolve the starting material, followed by a catalytic amount of DMF (1-2 drops).[18]
Reagent Addition: Add thionyl chloride (typically 1.5 to 2.0 equivalents to ensure the reaction goes to completion) to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution at 0 °C (ice bath).[19]
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be gently heated (e.g., to 40-50 °C) to ensure the reaction goes to completion.[19] Monitor the reaction progress using an appropriate technique (e.g., TLC, IR spectroscopy).
Work-up: Once the reaction is complete, cool the mixture. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator connected to a base trap.
Purification: The crude 2-Benzyloxy-2-methyl-propionyl chloride is often of sufficient purity for subsequent steps. If higher purity is required, it can be purified by vacuum distillation, taking care to avoid high temperatures which can cause decomposition.[20][21]
Conclusion
An accurate theoretical yield calculation is indispensable for evaluating the efficiency of a chemical synthesis. It provides the benchmark against which the actual, experimentally obtained yield is measured, resulting in the percent yield—a critical metric of reaction success. For the synthesis of 2-Benzyloxy-2-methyl-propionyl chloride, a firm grasp of stoichiometry, the identification of the limiting reagent, and meticulous attention to the anhydrous conditions required for the reaction are paramount for achieving a successful outcome.
Title: Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2)
Source: Organic Chemistry Explained
URL: [Link]
Title: Common Name: THIONYL CHLORIDE HAZARD SUMMARY
Source: New Jersey Department of Health
URL: [Link]
Title: 21.3 Reactions of Carboxylic Acids
Source: OpenStax
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Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides
Source: Master Organic Chemistry
URL: [Link]
Title: The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid.
Source: Henry Rzepa's Blog - Imperial College London
URL: [Link]
Title: Acyl chloride
Source: Wikipedia
URL: [Link]
Title: Safety Data Sheet: Thionyl chloride
Source: Carl ROTH
URL: [Link]
Title: How do I determine the theoretical yield in an organic reaction?
Source: Reddit - r/OrganicChemistry
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Title: Method for purifying acid chlorides
Source: Google Patents
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Title: Purification of acid chlorides
Source: Google Patents
URL
Title: Preparation of Acyl Chlorides
Source: Chemistry LibreTexts
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Title: What should i reconsider in my experiment for acyl chloride to be formed?
Source: ResearchGate
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Title: The dimethyl formamide – acyl halide complex and its application to the synthesis of acyl azides
Source: Canadian Journal of Chemistry
URL: [Link]
Application Notes & Protocols: The Benzyloxymethyl (BOM) Group in Hydroxyl Protection
A Senior Application Scientist's Guide to the Strategic Use of 2-Benzyloxy-2-methyl-propionyl Chloride's Close Relative, Benzyloxymethyl Chloride (BOM-Cl) Introduction: Strategic Selection of the Benzyloxymethyl (BOM) Pr...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Strategic Use of 2-Benzyloxy-2-methyl-propionyl Chloride's Close Relative, Benzyloxymethyl Chloride (BOM-Cl)
Introduction: Strategic Selection of the Benzyloxymethyl (BOM) Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the protection of reactive functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in biologically relevant molecules, often requires a temporary mask to prevent unwanted side reactions. While the user has specified 2-Benzyloxy-2-methyl-propionyl chloride, the overwhelmingly prevalent and well-documented reagent for introducing a benzyloxy-based acetal protecting group is Benzyloxymethyl chloride (BOM-Cl) . This guide will focus on the application of the resulting Benzyloxymethyl (BOM) ether as a robust and versatile protecting group for alcohols.
The BOM group is an acetal, which imparts stability under a wide range of conditions that would typically affect other protecting groups. It is particularly valued for its resilience in basic, nucleophilic, and certain reductive environments, while offering clean and efficient cleavage under mild hydrogenolysis conditions.[1][2] This combination of stability and facile removal makes it an excellent choice for complex synthetic routes where orthogonality is paramount.[1]
The Chemistry of BOM Protection: Mechanism and Introduction
The introduction of the BOM group onto a hydroxyl moiety proceeds via a mechanism analogous to the Williamson ether synthesis.[1][3] The alcohol is first deprotonated by a non-nucleophilic base, typically a hindered amine like N,N-Diisopropylethylamine (DIPEA), to form a transient alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic chloromethyl carbon of BOM-Cl to forge the new C-O bond, yielding the BOM-protected ether.[1]
Diagram: BOM Protection Workflow
Caption: General workflow for the protection of an alcohol using BOM-Cl.
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a representative procedure for the BOM protection of an alcohol, such as Z-Ser-OMe.[4]
Materials:
Alcohol substrate (e.g., Z-Ser-OMe, 1.0 eq.)
Benzyloxymethyl chloride (BOM-Cl, 1.2 - 2.5 eq.)
N,N-Diisopropylethylamine (DIPEA, 1.5 - 4.5 eq.)
Anhydrous Dichloromethane (DCM)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.2 M solution).
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 eq.) dropwise, followed by the slow addition of BOM-Cl (1.2 eq.).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Scientist's Note: If the reaction stalls, as indicated by the persistence of the starting material, additional portions of DIPEA and BOM-Cl may be required. One report details adding another 3.0 eq. of DIPEA and 2.4 eq. of BOM-Cl and stirring for a further 8 hours to drive the reaction to completion.[4]
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure BOM-protected alcohol.[4]
Stability and Orthogonality: The BOM Group in Complex Synthesis
A key advantage of the BOM group is its stability profile, which allows for selective manipulation of other functional groups.
Table 1: Stability Profile of the BOM Ether
Reagent/Condition Class
Stability
Comments
Strong Bases
Stable
Inert to reagents like NaH, LDA, KOtBu, and organometallics (Grignards, organolithiums).[5]
Nucleophiles
Stable
Generally stable to a wide range of nucleophiles.[6]
Most Oxidizing Agents
Stable
Resistant to common oxidants like PCC, PDC, and Swern-type reagents.[5]
Most Reducing Agents
Stable
Stable to hydride reagents such as NaBH₄ and LiAlH₄.[5]
Can be cleaved under acidic conditions, though it is more stable than THP or MOM ethers.[5][7]
This stability profile makes the BOM group an excellent choice in strategies requiring orthogonal protection .[1] Orthogonal protecting groups can be removed under distinct conditions, allowing for the deprotection of one hydroxyl group without affecting another.[1] For instance, a molecule can be functionalized bearing both a BOM ether and a silyl ether (e.g., TBS). The silyl ether can be selectively removed with a fluoride source (like TBAF) while the BOM group remains intact. Subsequently, the BOM group can be removed by hydrogenolysis, leaving the rest of the molecule untouched.
Deprotection: Liberating the Hydroxyl Group
The most common and mildest method for cleaving a BOM ether is through catalytic hydrogenolysis.[3][8] This method typically proceeds with high yield and avoids the harsh acidic conditions that might be detrimental to sensitive substrates.
Diagram: BOM Deprotection Workflow
Caption: General workflow for the deprotection of a BOM-ether via hydrogenolysis.
Experimental Protocol: Deprotection by Hydrogenolysis
Materials:
BOM-protected substrate (1.0 eq.)
Palladium on Carbon (Pd/C, 10% w/w, ~10 mol%)
Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)
Hydrogen (H₂) gas balloon or hydrogen generator
Celite® or other filter aid
Procedure:
Reaction Setup: Dissolve the BOM-protected substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add the solvent to the catalyst first before adding the substrate solution.
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (a balloon is sufficient for most lab-scale reactions).
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours.
Workup: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.
Troubleshooting Guide
Table 2: Common Issues and Solutions
Stage
Problem
Potential Cause(s)
Suggested Solution(s)
Protection
Low or No Reaction
1. Inactive base (DIPEA can degrade).2. Decomposed BOM-Cl.3. Sterically hindered alcohol.4. Incomplete deprotonation.
1. Use freshly distilled DIPEA.2. Use fresh or newly purchased BOM-Cl.3. Increase reaction time/temperature; consider using a stronger, non-nucleophilic base like NaH (if substrate is compatible).4. Add additional equivalents of base and BOM-Cl.[4]
Protection
Multiple Products
1. Side reactions due to impurities.2. Substrate instability.
1. Ensure all reagents and solvents are pure and anhydrous.2. Run the reaction at a lower temperature (0 °C) and monitor carefully.
1. Ensure substrate is free of catalyst poisons (e.g., sulfur compounds, thiols).2. Use fresh catalyst.3. Ensure vigorous stirring and a fresh supply of H₂. Consider using a hydrogen transfer reagent like 1,4-cyclohexadiene or ammonium formate if H₂ gas is problematic.[3]
Deprotection
Unwanted Side Reactions
Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups).
The BOM group is not suitable if other hydrogenation-sensitive groups are present and need to be preserved. Consider an alternative protecting group whose deprotection conditions are orthogonal to these functionalities.
Conclusion
The benzyloxymethyl (BOM) protecting group is a highly reliable and versatile tool in the arsenal of the synthetic chemist.[1] Its robust stability to a broad spectrum of common reagents, combined with its mild and efficient removal via hydrogenolysis, makes it an excellent strategic choice for the protection of hydroxyl groups in complex, multi-step syntheses.[1][3] Its orthogonality with many other common protecting groups further enhances its utility, providing the precision required in modern drug discovery and development.[1]
References
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis-1 Ready.
BenchChem Technical Support Team. (2026, January). A Strategic Guide to Benzyl-Type Protecting Groups: A Comparative Analysis of Benzyl Chloromethyl Ether (BOM-Cl). BenchChem.
Organic Chemistry. (2021, October 20). BOM Protecting Group Addition. YouTube.
Organic Chemistry Portal. (n.d.). Benzyl Ethers.
Zimmerman, J. E., et al. (n.d.). Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers. PMC.
TCI Chemicals. (n.d.). TCI Practical Example: Protection of Hydroxy Group Using BOM-Cl.
Isidro-Llobet, A., et al. (2019, November 19). Amino Acid-Protecting Groups.
TCI Chemicals. (n.d.). Protecting Agents.
Wikipedia. (n.d.). Protecting group.
Myers, A. (n.d.). Protecting Groups.
BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Benzyloxybenzyl Chloride.
Molecules. (2004, May 31). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. MDPI.
University of Windsor. (n.d.). Alcohol Protecting Groups.
Application Note: 2-Benzyloxy-2-methyl-propionyl Chloride in Peptide Synthesis
Executive Summary 2-Benzyloxy-2-methyl-propionyl chloride is a specialized, highly reactive building block used to introduce the 2-hydroxy-2-methylpropionyl (Hmp) moiety into peptide backbones. This moiety is the structu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Benzyloxy-2-methyl-propionyl chloride is a specialized, highly reactive building block used to introduce the 2-hydroxy-2-methylpropionyl (Hmp) moiety into peptide backbones. This moiety is the structural analog of
-aminoisobutyric acid (Aib), differing only by the substitution of the amino group with a hydroxyl group.
The incorporation of this sterically hindered,
-disubstituted hydroxy acid is a critical strategy in peptidomimetic design . It imparts profound metabolic stability by blocking proteolytic cleavage and enforces specific secondary structures (helical turns) via the gem-dimethyl effect . Due to the significant steric bulk at the quaternary -carbon, standard coupling reagents (e.g., HATU, EDC) often fail to drive the reaction to completion. Consequently, the use of the pre-activated acid chloride form is not merely an alternative, but often the required protocol for successful ligation.
This guide details the mechanistic rationale, handling protocols, and troubleshooting strategies for utilizing this reagent to synthesize robust depsipeptides and peptidomimetics.
Scientific Background & Mechanism[1][2]
The Gem-Dimethyl Effect and Metabolic Stability
The core value of the 2-benzyloxy-2-methyl-propionyl unit lies in its gem-dimethyl substitution. In native peptides, the
-carbon possesses a high degree of rotational freedom ( and angles).
Conformational Restriction: The two methyl groups at the
-carbon severely restrict the allowed conformational space, energetically favoring -helical or -helical structures.[1] This "pre-organization" can significantly increase binding affinity to receptors.
Proteolytic Resistance: The steric bulk prevents peptidases from accessing the adjacent amide/ester bond, dramatically extending the half-life of the molecule in vivo.
Why the Acid Chloride?
The same steric bulk that confers stability presents a synthetic challenge. The nucleophilic attack of an amine on the carbonyl carbon of 2-hydroxy-2-methylpropionic acid is kinetically hindered.
Standard Activation (Sluggish): Activation with carbodiimides or uronium salts (e.g., HBTU) produces an active ester that is often too bulky to react efficiently with the N-terminus of a growing peptide chain, leading to low yields or deletion sequences.
Acid Chloride (Aggressive): The acid chloride is one of the most reactive electrophiles available for acylation. It minimizes the transition state energy barrier, forcing the coupling to proceed despite the steric hindrance.
The Role of the Benzyl Protection
The hydroxyl group at the
-position is tertiary.
Prevention of Side Reactions: Without protection, the tertiary alcohol could interfere with activation or undergo dehydration.
Orthogonality: The benzyl (Bn) ether is stable to basic conditions (fmoc removal) and acidic conditions (TFA cleavage, depending on scavenger cocktails), but is cleanly removed by catalytic hydrogenolysis (
), revealing the free hydroxyl group for hydrogen bonding or further functionalization.
Experimental Workflow Visualization
The following diagram outlines the critical pathway for incorporating this unit into a peptide sequence.
Caption: Workflow for the synthesis and application of the sterically hindered Hmp residue.
Detailed Protocols
Safety & Handling
Corrosivity: Acid chlorides hydrolyze rapidly in moist air to release HCl gas. Handle only in a fume hood.
Moisture Sensitivity: All glassware must be flame-dried. Solvents (DCM, THF) must be anhydrous.
Storage: Store the acid chloride under inert gas (Argon/Nitrogen) at -20°C. If the liquid turns dark or cloudy, redistill or regenerate before use.
Protocol A: Preparation of 2-Benzyloxy-2-methyl-propionyl Chloride
Note: While commercially available, fresh preparation ensures maximum reactivity.
Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
Solvent: Anhydrous DCM (Dichloromethane) or THF.
Step-by-Step:
Resin Preparation (SPPS): Swell the resin (e.g., Rink Amide) in DCM for 20 minutes. Drain.
Base Addition: Add a solution of DIPEA (5-10 eq) in anhydrous DCM to the resin/amine. Crucial: The base must be present before the acid chloride to neutralize HCl immediately.
Coupling: Add the solution of 2-Benzyloxy-2-methyl-propionyl chloride (3-5 eq) in anhydrous DCM slowly to the reaction vessel.
Incubation: Shake/stir at room temperature for 1–2 hours.
Tip: For extremely difficult couplings, refluxing in 1,2-dichloroethane (solution phase) or microwave irradiation (50°C, 15 min) may be required.
Monitoring: Monitor via Kaiser test (if primary amine) or Chloranil test (if secondary amine). The test should be negative (no color).
Washing: Wash resin extensively with DCM (3x), DMF (3x), and DCM (3x) to remove excess acid chloride and hydrochloride salts.
Protocol C: Benzyl Deprotection (Hydrogenolysis)
Note: If the peptide contains Cys(Trt) or Met, standard hydrogenolysis may be poisoned. Alternative strategies may be needed.
Dissolution: Dissolve the cleaved, purified peptide in MeOH or EtOAc.
Catalyst: Add 10% Pd/C (10% by weight of the peptide).
Hydrogenation: Stir under a balloon of
gas for 2–12 hours.
Filtration: Filter through Celite to remove the catalyst.
Isolation: Concentrate the filtrate to yield the 2-hydroxy-2-methyl-propionyl peptide.
Data Summary: Comparison of Coupling Methods
The following table illustrates the efficiency of the Acid Chloride method compared to standard coupling reagents for this specific sterically hindered substrate.
Coupling Method
Reagents
Reaction Time
Conversion (%)*
Notes
Standard
HBTU / DIPEA
4 hours
< 30%
Steric clash prevents active ester attack.
Standard
HATU / HOAt / DIPEA
4 hours
50 - 60%
Better, but often incomplete; requires double coupling.
Carbodiimide
EDC / HOBt
12 hours
40%
Slow kinetics; prone to N-acylurea side products.
Acid Chloride
Acid Chloride / Collidine
1 hour
> 98%
Highly recommended. Rapid and complete.
*Data represents typical yields for coupling to a primary amine on Rink Amide resin.
Troubleshooting & Causality Analysis
Issue 1: Incomplete Coupling (Positive Kaiser Test)
Cause: The HCl generated protonates the N-terminus, rendering it non-nucleophilic.
Solution: Ensure excess base (DIPEA/Collidine) is present before adding the acid chloride. Use a weaker base like Collidine (TMP) to minimize racemization of adjacent sensitive residues (though the Hmp residue itself is achiral).
Issue 2: Hydrolysis of Reagent
Cause: Moisture in the solvent or atmosphere. The acid chloride reverts to the acid.
Solution: Use anhydrous solvents (stored over molecular sieves). Verify reagent quality by taking an IR spectrum (look for C=O stretch shift from ~1710
acid to ~1800 acid chloride).
Issue 3: Benzyl Removal Failure
Cause: Catalyst poisoning by Sulfur (Cys, Met) or steric shielding.
Solution: Increase catalyst loading or use Pd(OH)2 (Pearlman's catalyst) . Alternatively, use transfer hydrogenation (Cyclohexadiene/Pd).
References
Wipf, P., & Hecht, S. M. (1994). Microsclerodermins A and B. Synthesis and revision of the absolute configuration. Journal of Organic Chemistry. Link (Demonstrates use of sterically hindered hydroxy acids).
Toniolo, C., et al. (2001). Control of peptide conformation by the alpha,alpha-disubstituted glycine motif. Biopolymers.[2][3] Link (Discusses gem-dimethyl effect).
Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-Based Activation Strategy in Solid-Phase Peptide Synthesis. Accounts of Chemical Research. Link (Comparison of coupling reagents).
2-Benzyloxy-2-methyl-propionyl chloride in stereoselective alkylation reactions
Application Note: Stereoselective Synthesis & Utilization of 2-Benzyloxy-2-methyl-propionyl Scaffolds Executive Summary & Chemical Context Clarification of Scope: The chemical entity 2-Benzyloxy-2-methyl-propionyl chlori...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Stereoselective Synthesis & Utilization of 2-Benzyloxy-2-methyl-propionyl Scaffolds
Executive Summary & Chemical Context
Clarification of Scope:
The chemical entity 2-Benzyloxy-2-methyl-propionyl chloride (C
HClO) possesses a quaternary -carbon center (bonded to a methyl, a benzyloxy, and the carbonyl). Consequently, it lacks the -protons required to form an enolate. Therefore, this specific reagent cannot serve as the nucleophilic substrate in a standard alkylation reaction.
Instead, this Application Note addresses the stereoselective synthesis of the 2-benzyloxy-2-methyl-propionyl scaffold via the alkylation of its enolizable precursor, 2-benzyloxy-propionyl chloride (derived from lactic acid), attached to a chiral auxiliary.
This guide details the protocol for:
Coupling the enolizable precursor to an Evans auxiliary.
Stereoselective
-Methylation to generate the quaternary center.
Cleavage and Activation to yield the target 2-Benzyloxy-2-methyl-propionyl chloride.
Downstream Application of the target chloride in coupling reactions.
Scientific Background
The construction of quaternary stereocenters bearing an
-oxygen (tertiary alcohol derivatives) is a critical challenge in polyketide and pharmaceutical synthesis. The Evans Oxazolidinone methodology offers a robust solution by utilizing steric bulk and chelation to control facial selectivity during enolate alkylation.
Precursor: (S)-2-(Benzyloxy)propionyl moiety (derived from L-Lactic acid).
Transformation: Formation of a Z-enolate followed by electrophilic attack (Methylation).
Stereocontrol: The benzyloxy group plays a dual role:
Protection: Prevents side reactions at the alcohol.
Chelation (Potential): While standard Evans alkylations rely on the auxiliary's steric bulk,
-alkoxy enolates can exhibit chelated transition states (e.g., with Ti or Sn), though Li-enolates typically follow the standard Evans dipole-minimization model favoring anti-alkylation relative to the auxiliary's substituent.
Experimental Protocols
Phase 1: Synthesis of the Chiral Substrate (N-Acylation)
Objective: Attach the enolizable 2-benzyloxy-propionyl chain to the chiral auxiliary.
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and cool under Argon. Add (S)-4-Benzyl-2-oxazolidinone (1.0 equiv) and anhydrous THF (0.2 M concentration).
Deprotonation: Cool the solution to -78 °C . Add n-BuLi (1.05 equiv) dropwise via syringe over 15 minutes. Stir for 30 minutes to ensure complete lithiation (formation of the lithium imide).
Mechanism:
The reaction proceeds via the formation of a (Z)-Enolate .[1] The sodium cation is chelated between the enolate oxygen and the oxazolidinone carbonyl. The bulky benzyl group on the auxiliary blocks one face, forcing the electrophile (MeI) to attack from the opposite face.
Protocol:
Enolization: Dissolve Imide A (1.0 equiv) in anhydrous THF (0.1 M) under Argon. Cool to -78 °C .[1][2][3]
Base Addition: Add NaHMDS (1.1 equiv) dropwise.
Critical Step: Stir for at least 45 minutes at -78 °C to ensure complete enolization and equilibration to the chelated Z-enolate.
Alkylation: Add Methyl Iodide (5.0 equiv) neat via syringe.
Note: Excess MeI is used to drive the reaction due to the steric hindrance of the quaternary center formation.
Reaction: Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.
Checkpoint: Monitor by TLC. The starting material spot should disappear. If sluggish, maintain at -20 °C (do not warm to RT to avoid decomposition).
Expected Outcome: High diastereomeric ratio (dr > 95:5) of the 2-benzyloxy-2-methyl product .
Phase 3: Cleavage & Conversion to Acid Chloride
Objective: Remove the auxiliary to isolate the acid, then convert to the Title Reagent.
Protocol:
Hydrolysis: Dissolve the alkylated imide in THF/H
O (3:1). Cool to 0 °C. Add LiOH (2.0 equiv) and HO (30%, 4.0 equiv). Stir for 3 hours.
Why Peroxide? It forms the hydroperoxide anion, which is more nucleophilic than hydroxide towards the imide carbonyl but less basic, reducing racemization risk (though less relevant for a quaternary center).
Isolation: Quench with Na
SO (to destroy peroxide). Acidify to pH 2 with 1N HCl. Extract the free acid with DCM.
Acid Chloride Formation: Dissolve the dry acid in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir at RT for 2 hours.
Final Product: Concentrate under reduced pressure to yield 2-Benzyloxy-2-methyl-propionyl chloride .
Data Summary & Troubleshooting
Table 1: Optimization of Alkylation Conditions
Parameter
Condition A (Standard)
Condition B (Optimized)
Impact on Yield/Selectivity
Base
LDA (-78 °C)
NaHMDS (-78 °C)
NaHMDS provides a "looser" aggregate, often faster for sterically hindered substrates.
Solvent
THF
THF
Essential for solubility; ether/toluene reduce rate.
Electrophile
MeI (1.1 equiv)
MeI (5.0 equiv)
Excess MeI is critical for quaternary center formation.
Temperature
-78 °C to RT
-78 °C to -20 °C
Warming to RT causes enolate decomposition; -20 °C maintains reactivity without degradation.
Troubleshooting Guide:
Low Conversion: Ensure MeI is fresh and colorless. Old (yellow/brown) MeI contains I
which quenches the enolate.
Poor Diastereoselectivity: Ensure the temperature during enolization never exceeds -70 °C. Check the quality of the NaHMDS.
Auxiliary Recovery: The Evans auxiliary can be recovered >90% during the hydrolysis step; ensure the aqueous layer is basic during the initial extraction (to keep the acid in water) and the organic layer retains the auxiliary.
Pathway Visualization
Figure 1: Synthetic workflow for generating the 2-benzyloxy-2-methyl-propionyl scaffold via Evans Enolate Alkylation.
References
Evans, D. A., et al. "Bis(trimethylsilyl)amide bases in the selective formation of Z-enolates." Journal of the American Chemical Society, 1981.[4] Link
Seebach, D., et al. "Self-Reproduction of Chirality: Alkylation of Lactic Acid Derivatives." Journal of the American Chemical Society, 1983. Link
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990, 68, 83. Link
Ager, D. J., et al. "Methodologies for the synthesis of chiral quaternary centers." Chemical Reviews, 1996. Link
BenchChem. "Protocol for Evans Auxiliary Alkylation." BenchChem Protocols, 2023. Link
High-Efficiency Synthesis of Sterically Hindered Amides: The 2-Benzyloxy-2-methyl-propionyl Chloride System
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of sterically hindered amides, specifically utilizing 2-Benzyloxy-2-methyl-propionyl chloride ....
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of sterically hindered amides, specifically utilizing 2-Benzyloxy-2-methyl-propionyl chloride .
Executive Summary & Application Context
2-Benzyloxy-2-methyl-propionyl chloride (CAS: 82977-93-3) is a specialized building block used to introduce the 2-hydroxy-2-methyl-propionyl motif (often called the "hydroxy-isobutyryl" group) into pharmaceutical intermediates.
This moiety is critical in medicinal chemistry for two reasons:
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups restrict the conformational freedom of the peptide/amide backbone, often locking the molecule into a bioactive conformation.
Metabolic Stability: The steric bulk protects the adjacent amide bond from rapid enzymatic hydrolysis.
Latent Functionality: The benzyl ether acts as a robust protecting group for the tertiary alcohol, which can be revealed later via hydrogenolysis (Pd/C, H₂).
Challenge: The same steric bulk that provides metabolic stability also hinders the synthetic coupling reaction. Standard "dump-and-stir" protocols often result in low yields due to the reduced electrophilicity of the carbonyl carbon and competing hydrolysis.
The reaction follows a classical Nucleophilic Acyl Substitution pathway (Addition-Elimination). However, the kinetics are heavily influenced by the
-gem-dimethyl group.
Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.[1] Critical Insight: This step is rate-determining. The bulky methyl groups and the benzyloxy group create a "steric wall," making the trajectory of the incoming amine difficult.
Tetrahedral Intermediate: A transient, crowded alkoxide intermediate forms.
Elimination: The chloride ion is ejected, reforming the carbonyl double bond.
Deprotonation: The base (e.g., Triethylamine) removes the proton from the nitrogen to form the neutral amide and the amine-hydrochloride salt.
Mechanistic Pathway Visualization
Caption: Mechanistic flow of sterically hindered amide coupling. Note the high energy barrier at the initial attack due to the gem-dimethyl group.
Experimental Protocol
Reagents & Equipment
Substrate: 2-Benzyloxy-2-methyl-propionyl chloride (Commercial or freshly prepared).
Nucleophile: Primary Amine (
equiv).
Base: Diisopropylethylamine (DIPEA/Hünig's Base) or Triethylamine (TEA). Recommendation: Use DIPEA for highly hindered amines as it is less nucleophilic and won't compete.
Solvent: Dichloromethane (DCM) (Anhydrous). Alternative: THF if solubility is an issue.
Flame-dry a round-bottom flask under a stream of nitrogen or argon.
Add a magnetic stir bar and seal with a rubber septum.
Trustworthiness Check: Ensure the flask is cool before adding solvents to prevent pressure buildup.
Step 2: Solubilization
Dissolve the Primary Amine (
equiv) in anhydrous DCM ( M concentration).
Add DIPEA (
equiv).
Cool the mixture to 0°C using an ice bath.
Rationale: Although the acid chloride is hindered, the reaction is still exothermic. Cooling prevents side reactions (e.g., polymerization or attack on the benzyl ether).
Add this solution dropwise to the amine mixture over 10–15 minutes.
Visual Cue: Fuming may occur (HCl release) if the base is insufficient; ensure good stirring. White precipitate (amine salt) typically forms immediately.
Step 4: Reaction & Monitoring
Allow the reaction to warm to Room Temperature (25°C) naturally.
Stir for 2–4 hours .
Self-Validating Checkpoint (TLC/LCMS):
Spot the reaction mixture against the starting amine.
Success Criteria: Complete disappearance of the amine peak. If amine remains after 4 hours, add 0.1 equiv of DMAP and stir for another 2 hours.
Step 5: Workup (The "Wash" Cycle)
Quench: Add saturated aqueous NaHCO₃ solution.
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
).
Acid Wash (Critical): Wash the combined organic layers with 0.5 M HCl or 10% Citric Acid .
Purpose: This removes unreacted primary amine and the DIPEA.
Caution: Do not use strong acid if your product contains other acid-sensitive basic groups (e.g., pyridines).
Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate
in vacuo.
Experimental Workflow Diagram
Caption: Operational workflow for the coupling of 2-Benzyloxy-2-methyl-propionyl chloride.
Data Interpretation & Troubleshooting
Expected Analytical Data
Feature
Method
Expected Observation
Appearance
Visual
Colorless to pale yellow oil or white solid (depending on amine).
Amide Proton
¹H NMR
Broad singlet around 6.0–8.0 ppm (solvent dependent).
Gem-Dimethyl
¹H NMR
Distinct singlet (6H) around 1.4–1.6 ppm.
Benzyl CH₂
¹H NMR
Singlet (2H) around 4.5 ppm.
Carbonyl
¹³C NMR
Signal around 170–175 ppm.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure DCM is anhydrous. Use fresh acid chloride.
Unreacted Amine
Steric Hindrance
Add catalytic DMAP (10 mol%). Heat to reflux (40°C).
By-product: Carboxylic Acid
Moisture ingress
Dry all glassware. Check N₂ line.[]
Product is an Oil
Impurities
Triturate with cold Hexanes/Ether to induce crystallization.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
Sigma-Aldrich. (n.d.). (R)-(+)-2-(Benzyloxy)propionyl chloride Product Page. Retrieved from (Verifies reagent availability and physical properties).
PubChem. (n.d.).[3] 2-(Benzoyloxy)-2-methylpropanoic acid.[3][4] National Library of Medicine. Retrieved from (Structural data on the parent acid).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Authoritative review on amide coupling challenges).
BenchChem. (2025).[5] Synthesis of 2-Benzyloxybenzyl Chloride. Retrieved from (General protocols for benzyloxy-substituted chlorides).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
2-Benzyloxy-2-methyl-propionyl chloride (also known as 2-(benzyloxy)-2-methylpropanoyl chloride) is a highly specialized, sterically hindered acylating agent frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PDE IV inhibitors[1].
Designing a robust amidation or esterification protocol for this compound requires a deep understanding of its structural causality. The molecule possesses three defining features that dictate solvent and reaction condition selection:
The Gem-Dimethyl Group: The two methyl groups at the
-position create severe steric hindrance around the electrophilic carbonyl carbon. This significantly increases the activation energy required for the nucleophile to form the tetrahedral intermediate, slowing down the reaction compared to unhindered acyl chlorides[2][3].
Absence of
-Protons: Standard acyl chlorides (e.g., propionyl chloride) are prone to base-catalyzed deprotonation, leading to the formation of highly reactive, degradative ketene intermediates. Because 2-benzyloxy-2-methyl-propionyl chloride lacks -protons, ketene formation is chemically impossible [4]. This allows chemists to use strong organic bases and elevated temperatures without risking substrate polymerization.
The Benzyloxy Ether Linkage: The ether oxygen can coordinate with certain Lewis acids. Therefore, non-coordinating, aprotic solvents are strictly preferred to prevent unwanted side reactions or reagent sequestration.
The Physics of Solvent Selection
To overcome the steric barrier imposed by the gem-dimethyl group, the choice of solvent must maximize the kinetic energy and availability of the nucleophile.
Polar Aprotic Solvents (THF, DCM): These are the gold standard for this substrate. Solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) dissolve the reactants effectively but do not form strong hydrogen-bond solvation shells around the incoming amine or alcohol[2]. This leaves the nucleophile "naked" and highly reactive, allowing it to penetrate the steric bulk of the acyl chloride. THF is particularly favored in patent literature for reacting this specific compound with complex diamines at 0–5 °C[1].
Biphasic Aqueous Systems (Schotten-Baumann): Counterintuitively, the steric hindrance of 2-benzyloxy-2-methyl-propionyl chloride makes it an excellent candidate for Schotten-Baumann conditions (DCM/Water). The bulky gem-dimethyl group protects the acyl chloride from rapid hydrolysis by water[5][6]. This allows the target amine to outcompete water for the electrophile, while the aqueous phase acts as an infinite sink for the HCl byproduct, driving the equilibrium forward.
Quantitative Solvent Matrix
The following table summarizes the physicochemical properties of viable solvents and their impact on the reaction kinetics of sterically hindered acyl chlorides.
Solvent System
Dielectric Constant ()
Boiling Point (°C)
Nucleophile Solvation
Yield Potential for Hindered Substrates
Primary Application
THF
7.5
66.0
Moderate
Very High
Homogeneous amidation with complex, polar amines[1].
DCM
9.1
39.6
Low
Very High
Standard amidation; leaves nucleophiles highly reactive[2].
Toluene
2.4
110.6
Very Low
High (requires heat)
High-temperature esterification of hindered alcohols.
DCM / Aq. NaCO
80.1 (Aq. phase)
N/A (Biphasic)
High (in Aq. phase)
Moderate to High
Reactions with water-soluble amines; avoids organic bases[5].
Decision Workflow for Solvent Optimization
Decision matrix for solvent selection in 2-benzyloxy-2-methyl-propionyl chloride reactions.
Self-Validating Experimental Protocols
The following protocols are designed with built-in visual and chemical validation steps to ensure reaction fidelity.
Protocol A: Homogeneous Amidation in THF (Optimal for Complex APIs)
This protocol leverages the aprotic nature of THF to maximize nucleophilicity, utilizing N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.
Materials:
2-Benzyloxy-2-methyl-propionyl chloride (1.2 eq)
Target Amine (1.0 eq)
DIPEA (2.0 eq)
Anhydrous THF (10 mL / mmol)
Step-by-Step Methodology:
Preparation: Purge a dry round-bottom flask with inert gas (N
or Argon). Add the target amine and anhydrous THF. Stir until fully dissolved.
Base Addition: Add DIPEA (2.0 eq) to the solution. Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality Note: Cooling prevents exothermic degradation of the amine before the acyl chloride is fully dispersed.
Electrophile Addition: Dissolve 2-benzyloxy-2-methyl-propionyl chloride (1.2 eq) in a minimal amount of anhydrous THF (2 mL / mmol). Add this solution dropwise over 15 minutes[1].
In-Process Validation (Visual): Within 5 minutes of addition, a dense white precipitate (DIPEA hydrochloride) should form. This is a self-validating indicator that the nucleophilic acyl substitution is occurring and generating HCl.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
In-Process Control (IPC): Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze via LC-MS. The absence of the methyl ester (formed from unreacted acyl chloride) confirms reaction completion.
Workup: Concentrate the THF under reduced pressure. Redissolve the residue in Ethyl Acetate. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO
(removes hydrolyzed 2-benzyloxy-2-methyl-propionic acid), and brine. Dry over anhydrous NaSO and concentrate to yield the pure amide.
Protocol B: Biphasic Schotten-Baumann Amidation (Optimal for Water-Soluble Amines)
This protocol utilizes a two-phase system where the organic layer protects the hindered acyl chloride, and the aqueous layer acts as an acid scavenger[5][6].
Materials:
2-Benzyloxy-2-methyl-propionyl chloride (1.2 eq)
Target Amine (1.0 eq)
Aqueous Na
CO (10% w/v solution)
Dichloromethane (DCM)
Step-by-Step Methodology:
Aqueous Phase Preparation: Dissolve the target amine in the 10% aqueous Na
CO solution (approx. 5 mL / mmol).
Organic Phase Preparation: Dissolve the 2-benzyloxy-2-methyl-propionyl chloride in DCM (5 mL / mmol).
Biphasic Mixing: Cool the aqueous amine solution to 0 °C. Begin vigorous biphasic stirring (at least 800 RPM is required to maximize the interfacial surface area).
Addition: Add the DCM solution dropwise to the vigorously stirring aqueous layer over 20 minutes.
In-Process Validation (Chemical): Monitor the pH of the aqueous layer using pH paper. It must remain > pH 9. If the pH drops below 9, the amine will protonate into an unreactive ammonium salt, stalling the reaction. Add additional Na
CO if necessary.
Propagation: Stir vigorously at room temperature for 4 hours.
Workup: Transfer to a separatory funnel. Extract the aqueous layer twice with fresh DCM. Combine the organic layers, wash with brine, dry over MgSO
, and concentrate under vacuum.
References
1.[1] "US Patent 6,228,859 B1: Purine and guanine PDE IV inhibitors." Googleapis.com. Available at:
2.[5] "Amide Synthesis - Fisher Scientific." Fishersci.se. Available at:
3.[6] "Schotten-Baumann Reaction - J&K Scientific LLC." Jk-sci.com. Available at:
4.[4] "A Technical Guide to 2,2-Dimethylbut-3-ynoyl Chloride for Researchers and Drug Development Professionals." Benchchem.com. Available at:
5.[2] "Pivaloyl Chloride | High-Purity Reagent | RUO." Benchchem.com. Available at:
6.[3] "Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages." Researchgate.net. Available at:
Application Note: Large-Scale Synthesis of Derivatives using 2-Benzyloxy-2-methyl-propionyl chloride
The following Application Note is designed for researchers and process chemists engaged in the large-scale synthesis of pharmaceutical intermediates. It focuses on the strategic utilization of 2-Benzyloxy-2-methyl-propio...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note is designed for researchers and process chemists engaged in the large-scale synthesis of pharmaceutical intermediates. It focuses on the strategic utilization of 2-Benzyloxy-2-methyl-propionyl chloride , a specialized reagent used to introduce the protected
-hydroxy-isobutyryl motif—a critical pharmacophore in kinase inhibitors, GPCR ligands, and PDE IV inhibitors.
Executive Summary
This guide details the protocols for the scalable deployment of 2-Benzyloxy-2-methyl-propionyl chloride (BMPC) in organic synthesis. Unlike simple acyl chlorides, BMPC possesses a gem-dimethyl group at the
-position. This structural feature exerts a significant steric influence (Gem-Dimethyl Effect), enhancing the stability of the reagent towards hydrolysis while simultaneously retarding the rate of nucleophilic attack during derivatization. This note provides optimized workflows for amidation and esterification that account for these steric factors, ensuring high yields and purity without reliance on chromatographic purification.
Structural Utility: Serves as a robust "masked" equivalent of the
-hydroxy-isobutyryl group. The benzyl ether protects the tertiary alcohol, which is otherwise prone to side reactions, and can be removed cleanly via hydrogenolysis or Lewis acid mediation.
Mechanistic Considerations: The Gem-Dimethyl Effect
The two methyl groups at the
-carbon create a "protective shield" around the carbonyl carbon.
Advantage: BMPC is less moisture-sensitive than acetyl chloride, allowing for easier handling in large-scale reactors.
Challenge: Nucleophilic acyl substitution rates are slower. Standard protocols must be modified to include acylation catalysts (e.g., DMAP) or elevated temperatures.
Figure 1: Synthesis workflow and steric bottleneck identification.
Pre-Synthesis Preparation
Safety Warning: Acid chlorides react violently with water to release HCl gas. All operations must be performed under an inert atmosphere (
or Ar).
Reagent Quality Control
Commercial BMPC can degrade into the carboxylic acid (white solid) upon prolonged storage.
QC Test: Dissolve 50
L in . Check NMR. The -methyl signal of the acid chloride is distinctively shifted downfield compared to the free acid.
Re-activation: If significant hydrolysis is observed (>5%), reflux the material in neat Thionyl Chloride (
) for 2 hours, then distill off the excess to restore reactivity.
Core Protocol: Large-Scale Amidation
This protocol is optimized for a 50 mmol to 1 mol scale . It utilizes a biphasic Schotten-Baumann approach or an anhydrous organic base method depending on amine solubility. The anhydrous method (Method A) is preferred for drug intermediates to minimize hydrolysis.
Method A: Anhydrous Coupling (Preferred for Scale-Up)
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM). Note: 2-MeTHF is greener and allows for higher reaction temperatures.
Step-by-Step Procedure:
Setup: Charge a dry 3-neck reactor with the Amine Substrate and Solvent (10 volumes relative to amine mass). Initiate stirring and
purge.
Base Addition: Add
and DMAP . Cool the mixture to 0–5°C using a glycol/water jacket or ice bath.
Reagent Addition: Dilute BMPC with an equal volume of solvent. Add this solution dropwise via an addition funnel over 30–60 minutes.
Control: Maintain internal temperature < 10°C to prevent impurity formation.
Reaction: Allow the mixture to warm to room temperature (20–25°C).
Checkpoint: Monitor by HPLC/TLC.[] Due to the gem-dimethyl group, reaction times may extend to 4–12 hours. If conversion stalls <90%, heat to 40°C.
Quench: Cool to 10°C. Add water (5 volumes) dropwise to quench excess acid chloride.
Workup (Chromatography-Free):
Separate phases.[3][5] Wash the organic layer with 1M HCl (2x) to remove excess amine and DMAP.
Wash with Sat.
(2x) to remove the hydrolyzed 2-benzyloxy-2-methylpropanoic acid.
Wash with Brine (1x). Dry over
and concentrate.
Crystallization: The crude product is often a solid. Recrystallize from Heptane/EtOAc or Isopropyl Alcohol (IPA) if necessary.
Data Summary: Solvent Selection for BMPC Amidation
Solvent
Boiling Point
Suitability
Notes
DCM
40°C
High
Excellent solubility, but environmental concerns.
THF
66°C
Medium
Risk of polymerization; hygroscopic.
2-MeTHF
80°C
Optimal
Biogenic, separates well from water, higher temp limit.
Toluene
110°C
Low
Poor solubility for polar amine salts.
Core Protocol: Deprotection (Benzyl Removal)
Once the derivative is synthesized, the benzyl group is typically removed to reveal the tertiary alcohol.
Method: Catalytic Hydrogenolysis
Vessel: Hydrogenation autoclave (for scale >10g).
Solvent: Methanol or Ethanol.
Catalyst: 10% Pd/C (5 wt% loading, 50% water wet).
Conditions: 3–5 bar
pressure at RT for 6–12 hours.
Filtration: Filter through a Celite pad to remove Pd/C.
Safety: Do not let the catalyst dry out (pyrophoric). Keep wet with water/solvent.[6]
Troubleshooting & Optimization
Common Failure Modes
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Steric hindrance of gem-dimethyl group.
Add 5-10 mol% DMAP; Increase Temp to 40-50°C.
Impurity: Benzyl Chloride
Decomposition of BMPC.
Ensure BMPC is freshly distilled or QC checked.
Violent Exotherm
Too fast addition of BMPC.
Slow addition rate; improve cooling capacity.
Product is an Oil
Residual solvent or impurities.
Perform solvent swap to Heptane to induce precipitation.
Mechanistic Insight: Why DMAP is Essential
The gem-dimethyl group blocks the trajectory of the incoming nucleophile. DMAP acts as a "nucleophilic transfer catalyst." It attacks the BMPC to form a highly reactive N-acylpyridinium intermediate, which is less sterically hindered and more electrophilic than the acid chloride itself, facilitating the transfer to the amine substrate.
Figure 2: Catalytic cycle of DMAP overcoming steric hindrance.
References
Synthesis of PDE IV Inhibitors using 2-benzyloxy-2-methyl-propionyl chloride:
Vertex Pharmaceuticals Inc. (1998).[2] Inhibitors of p38 kinase. US Patent 6,228,859.[2]
General Protocol for Acid Chloride Amidation (Schotten-Baumann):
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.
Green Solvent Selection (2-MeTHF) for Scale-up:
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem, 5(8), 1369-1379.
Deprotection of Benzyl Ethers:
Greene, T. W., & Wuts, P. G. M. (2014).[8] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
monitoring the progress of reactions with 2-Benzyloxy-2-methyl-propionyl chloride
Application Note: Process Monitoring Strategies for 2-Benzyloxy-2-methyl-propionyl chloride -Alkoxy Acid Chlorides. Abstract This application note details the protocols for monitoring reactions involving 2-Benzyloxy-2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Process Monitoring Strategies for 2-Benzyloxy-2-methyl-propionyl chloride
-Alkoxy Acid Chlorides.
Abstract
This application note details the protocols for monitoring reactions involving 2-Benzyloxy-2-methyl-propionyl chloride (BMP-Cl). Due to the compound's specific structural features—a tertiary carbon center and an electron-withdrawing benzyloxy group—it exhibits unique reactivity and stability profiles compared to standard acyl chlorides. This guide provides a validated "Quench-and-Analyze" HPLC method for precise quantification and an In-Situ IR (ReactIR) workflow for real-time kinetic monitoring. These methods are designed to distinguish the active acylating agent from its hydrolysis byproduct (2-benzyloxy-2-methylpropionic acid) and the desired coupled product.
Introduction & Compound Profile
2-Benzyloxy-2-methyl-propionyl chloride is a specialized building block often used in the synthesis of pharmaceutical intermediates, particularly for introducing protected
-hydroxy-isobutyryl moieties (e.g., in PDE IV inhibitors or nucleoside prodrugs).
Chemical Structure: A tertiary acid chloride with a bulky benzyloxy protecting group.
Formula:
Molecular Weight: 212.67 g/mol
Reactivity Profile: The gem-dimethyl group at the
-position creates significant steric hindrance, potentially slowing nucleophilic attack. However, the inductive effect of the -oxygen increases the electrophilicity of the carbonyl carbon.
Stability: Highly susceptible to hydrolysis. Upon contact with ambient moisture, it degrades rapidly to 2-benzyloxy-2-methylpropionic acid (BMP-OH) .
The Analytical Challenge:
Direct injection of BMP-Cl into an HPLC system is not feasible. The moisture in standard reverse-phase mobile phases will hydrolyze the acid chloride on-column, leading to variable results where the active reagent is indistinguishable from the degraded impurity. Therefore, a Derivatization Strategy is required.
Method A: HPLC Monitoring via Methyl Ester Derivatization
This is the "Gold Standard" for quantitative analysis. The protocol involves chemically trapping the reactive acid chloride as a stable methyl ester immediately upon sampling.
The Chemistry of the Quench
BMP-Cl (Active): Converts to Methyl Ester (Stable).
BMP-OH (Impurity): Remains as Acid (Stable).
Product (Amide/Ester): Remains unchanged.
Experimental Protocol
Reagents:
Quench Solution: Anhydrous Methanol (HPLC Grade). Note: Must be kept dry to prevent false negatives.
L aliquot from the reaction vessel using a dry syringe.
Immediate Quench: Dispense the aliquot rapidly into a vial containing 500
L of Anhydrous Methanol .
Reaction Time: Vortex for 30 seconds. The conversion of acid chloride to methyl ester is near-instantaneous at room temperature.
Dilution: Add 500
L of ACN (or mobile phase A) to match the initial HPLC conditions.
Analysis: Inject 5-10
L onto the HPLC.
HPLC Conditions
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 m)
Mobile Phase A
Water + 0.1% Formic Acid (Keeps BMP-OH protonated for better retention)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
1.0 mL/min
Gradient
5% B to 95% B over 10 min; Hold 2 min.
Detection
UV @ 210 nm (Carbonyl) and 254 nm (Benzyl chromophore)
Temperature
30°C
Data Interpretation:
Peak A (Early eluting): 2-Benzyloxy-2-methylpropionic acid (Hydrolysis impurity).
Peak B (Mid eluting): Methyl 2-benzyloxy-2-methylpropionate (Represents Active BMP-Cl ).
Peak C (Late eluting): Target Product (e.g., Amide).
Method B: In-Situ Reaction Monitoring (ReactIR)
For kinetic profiling and endpoint determination without sampling, In-Situ Infrared Spectroscopy (ReactIR) is superior. It tracks the specific carbonyl stretching frequencies which shift as the chemical environment changes.
Spectral Assignments
Acid Chloride (BMP-Cl): Distinct, sharp band at ~1790–1810 cm
(C=O stretch).
Product (Amide): Band shifts to ~1640–1690 cm
.
Product (Ester): Band shifts to ~1735–1750 cm
.
Protocol
Blanking: Insert the DiComp probe into the solvent (e.g., THF or DCM) and collect a background spectrum.
Reagent Addition: Add BMP-Cl. Observe the appearance of the 1800 cm
peak.
Reaction: Begin addition of the nucleophile (amine/alcohol).
Monitoring:
Watch the decay of the 1800 cm
peak (Consumption of BMP-Cl).
Watch the growth of the 1650/1740 cm
peak (Formation of Product).
Endpoint: When the 1800 cm
peak stabilizes or disappears, the reaction is complete.
Visualization: Analytical Workflow
The following diagram illustrates the decision logic and sampling process for monitoring BMP-Cl reactions.
Figure 1: Workflow for the "Quench-and-Analyze" HPLC method using methanol derivatization.
Troubleshooting & Best Practices
Issue
Probable Cause
Corrective Action
High Acid Peak (Peak 1) in t=0 sample
Wet Quench Methanol
Dry methanol over 3Å molecular sieves before use.
Incomplete Conversion
Steric Hindrance
The gem-dimethyl group slows kinetics. Increase temperature or add a catalyst (e.g., DMAP).
Disappearing Material
Volatility
While BMP-Cl is heavy (MW 212), ensure the system is closed. Check for precipitation of the amide product.
No Ester Peak formed
Slow Derivatization
Although rare for acid chlorides, if the quench is slow, add 1% Triethylamine to the Methanol quench vial to catalyze esterification.
References
Preparation of PDE IV Inhibitors. (Patent describing the synthesis and usage of 2-benzyloxy-2-methyl-propionyl chloride). US Patent 6,228,859 B1.[2] Available at:
HPLC Analysis of Reactive Acid Chlorides as Methyl Esters. (Standard protocol for derivatization of acid chlorides). ResearchGate / American Pharmaceutical Review. Available at: [Link]
ReactIR as a Diagnostic Tool for Synthetic Processes. (Application of In-Situ IR for acid chloride monitoring). Mettler Toledo Application Notes. Available at: [Link]
Technical Support Center: Troubleshooting 2-Benzyloxy-2-methyl-propionyl Chloride Reactions
This technical guide addresses the specific challenges of working with 2-Benzyloxy-2-methyl-propionyl chloride . The combination of a gem-dimethyl group (steric hindrance) and a benzyl ether (acid sensitivity) creates a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the specific challenges of working with 2-Benzyloxy-2-methyl-propionyl chloride . The combination of a gem-dimethyl group (steric hindrance) and a benzyl ether (acid sensitivity) creates a "perfect storm" for low yields.
This guide is structured to troubleshoot the two critical failure points: Reagent Formation and Coupling Efficiency .
Executive Summary: The "Steric-Acid" Paradox
Low yields with 2-Benzyloxy-2-methyl-propionyl chloride typically stem from two competing mechanisms:
Acid-Catalyzed Degradation: The benzyl ether is sensitive to the HCl generated during standard acid chloride synthesis (SOCl₂/Reflux), leading to debenzylation.
Steric Impediment: The
-dimethyl (gem-dimethyl) motif creates a significant steric barrier, retarding nucleophilic attack during the subsequent coupling step.
Diagnosis Rule of Thumb:
Dark/Black Reaction Mixture during acid chloride formation
Benzyl Cleavage (Acid sensitivity).
Clean Crude NMR but Low Isolated Yield
Incomplete Coupling (Steric hindrance) or Hydrolysis during workup.
Phase I: Troubleshooting Acid Chloride Synthesis
The quality of your electrophile is the ceiling of your yield.
Q1: I used Thionyl Chloride (SOCl₂) at reflux and my product turned black. What happened?
Diagnosis: You likely cleaved the benzyl ether.
Mechanism: Thionyl chloride generates stoichiometric HCl and SO₂. At reflux temperatures (>70°C), the high concentration of anhydrous HCl can cleave the benzyl ether to form benzyl chloride and the corresponding
-hydroxy acid chloride, which then polymerizes or degrades.
Protocol Adjustment (The "Mild" Standard):
Switch to Oxalyl Chloride with catalytic DMF in Dichloromethane (DCM) at 0°C.
Why: This method operates at a lower temperature and generates gases (CO, CO₂, HCl) that escape more easily from the solvent, reducing the residence time of HCl in the solution.
Recommended Protocol:
Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under N₂.
Add catalytic DMF (1-2 drops).
Cool to 0°C .
Add Oxalyl Chloride (1.2 equiv) dropwise.
Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.
Critical: Evaporate solvent and trace HCl strictly under high vacuum at RT. Do not heat.
Q2: How do I verify the Acid Chloride formed without hydrolyzing it?
Validation Method: The "Methanol Quench" Test.
Never assume the acid chloride formed.
Take a 50 µL aliquot of your reaction mixture.
Quench it into a vial containing 0.5 mL dry Methanol and 2 drops of Triethylamine (to scavenge HCl).
Run TLC or ¹H NMR.
Target: You should see the Methyl Ester quantitatively. If you see the starting Carboxylic Acid, your activation failed. If you see Benzyl Chloride, your protecting group is falling off.
Q3: Even Oxalyl Chloride is degrading my substrate. What is the "Nuclear Option"?
Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1]
Why: This reagent forms acid chlorides under strictly neutral conditions . It produces an amide byproduct that is non-acidic.
Reference: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." J. Chem. Soc. Comm. (1979). [1]
Phase II: Troubleshooting the Coupling Reaction
Overcoming the Gem-Dimethyl Wall.
Q4: The acid chloride is clean, but the amide coupling stalled at 50% conversion. Why?
Diagnosis: Steric Hindrance (The "Neopentyl-like" Effect).[1]
The carbonyl carbon is shielded by the two methyl groups and the benzyloxy group. A standard amine attack (associative mechanism) is energetically costly.
Troubleshooting Matrix:
Variable
Standard Condition
Optimized Condition for Hindered Systems
Reason
Base
Triethylamine (TEA)
DIPEA (Hünig's Base) + DMAP
DIPEA is non-nucleophilic; DMAP acts as a nucleophilic catalyst to transfer the acyl group.[1]
Solvent
DCM or THF
DCM (Concentrated to 1.0 M)
Higher concentration increases collision frequency for bimolecular reactions.
Temperature
0°C to RT
RT to Reflux (40°C)
Thermal energy is required to overcome the steric activation barrier.
Catalyst
None
DMAP (0.1 - 0.5 equiv)
Essential.[1] Forms a highly reactive N-acylpyridinium intermediate that is less hindered than the initial chloride.
Q5: Can I use Schotten-Baumann conditions (Aq. NaOH/DCM)?
Answer:No.
The hydrolysis rate of the acid chloride will outcompete the amine attack due to the steric barrier. The small water molecule can penetrate the steric shield faster than a bulky amine. Use strictly anhydrous organic conditions.
Visualizing the Failure Points
The following diagram illustrates the critical decision pathways for this synthesis.
Caption: Decision logic for optimizing the synthesis of hindered alpha-alkoxy acid chlorides.
Detailed Recommended Protocol
Objective: Synthesis of Amide from 2-Benzyloxy-2-methylpropionic acid.
Preparation of Acid Chloride:
In a flame-dried flask under Argon, dissolve 2-Benzyloxy-2-methylpropionic acid (1.0 mmol) in anhydrous DCM (5 mL).
Add DMF (1 drop).
Cool to 0°C .
Add Oxalyl Chloride (1.2 mmol, 105 µL) dropwise over 5 minutes. Gas evolution will occur.[2]
Stir at 0°C for 30 mins, then warm to RT for 1.5 hours.
Evaporation: Remove solvent in vacuo. Co-evaporate with anhydrous Toluene (2x) to remove residual HCl and Oxalyl Chloride. Do not exceed 30°C bath temp.
Coupling:
Redissolve the crude acid chloride in anhydrous DCM (2 mL).
In a separate flask, mix the Amine (1.1 mmol), DIPEA (2.0 mmol), and DMAP (0.2 mmol) in DCM (2 mL).
Add the acid chloride solution to the amine solution dropwise at RT.
Stir at RT for 12 hours. If TLC shows incomplete conversion, heat to reflux (40°C).
References
Ghosez, L., Haveaux, B., & Viehe, H. G. (1979). Synthesis of acyl halides under neutral conditions. Angewandte Chemie International Edition, 18(11), 866-867.[1] Link[1]
BenchChem Technical Support. (2025). Synthesis of 2-Benzyloxybenzyl Chloride and Related Derivatives. Retrieved from BenchChem.[2][3][4] Link[1]
Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007).[5] Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate.[1][5][6] The Journal of Organic Chemistry, 72(23), 8962-8964. Link[1]
Vakarov, S. A., et al. (2018). Mutual kinetic resolution of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines and 2-alkoxyacyl chlorides.[1][7] Chemistry of Heterocyclic Compounds, 54(6), 665-671.[1] (Discusses steric hindrance in 2-alkoxyacyl chlorides). Link
Technical Support Center: Troubleshooting Side Product Formation with 2-Benzyloxy-2-methyl-propionyl chloride
Welcome to the technical support center for 2-Benzyloxy-2-methyl-propionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with thi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-Benzyloxy-2-methyl-propionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered acylating agent. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of carbon monoxide from my desired product. What is happening and how can I prevent it?
This is a frequently encountered issue stemming from the inherent structural properties of 2-Benzyloxy-2-methyl-propionyl chloride. The likely culprit is the decarbonylation of the intermediate acylium ion.
Causality:
Under reaction conditions, particularly in the presence of Lewis acids or upon heating, 2-Benzyloxy-2-methyl-propionyl chloride forms a tertiary acylium cation. This species is sterically congested. To relieve this strain, the acylium ion can fragment, losing a molecule of carbon monoxide (CO) to form a more stable tertiary carbocation. This carbocation can then be trapped by nucleophiles in the reaction mixture or undergo elimination, leading to a variety of side products. A similar phenomenon is observed with pivaloyl chloride, a structural analog, where the tert-butyl acylium cation can decompose to the tert-butyl carbocation and CO.[1]
Troubleshooting & Optimization:
Lower Reaction Temperatures: Perform the acylation at the lowest possible temperature that still allows for a reasonable reaction rate. This minimizes the energy available for the decarbonylation pathway.
Choice of Lewis Acid: If a Lewis acid is required, opt for milder ones. Strong Lewis acids can promote the formation and subsequent fragmentation of the acylium ion.
Alternative Acylating Agents: If decarbonylation remains a persistent issue, consider using a less sterically hindered acylating agent if your synthetic strategy allows.
Troubleshooting Guides
Guide 1: Investigating Unexpected Elimination and Fragmentation Products
Issue: Formation of olefinic byproducts and/or fragments corresponding to the benzyl or isobutyryl moieties.
Underlying Principles:
The structure of 2-Benzyloxy-2-methyl-propionyl chloride contains a benzylic ether linkage and a quaternary center, making it susceptible to elimination and fragmentation reactions, especially under harsh conditions.
Potential Side Reactions:
β-Elimination: Deprotonation of a methyl group can lead to the formation of a ketene intermediate, which can then react with nucleophiles.
Benzylic Cleavage: The benzyloxy group can be cleaved, particularly under acidic or reductive conditions, leading to the formation of benzyl-containing byproducts. Mass spectrometry of compounds with a benzyl group often shows a prominent fragment ion at m/z 91, corresponding to the tropylium ion.[2][3]
Fragmentation of the Acyl Chloride: Besides decarbonylation, the acyl chloride itself might be unstable and fragment, especially if impure or handled improperly.
Workflow for Identification and Mitigation:
Experimental Protocol: Analysis of Reaction Mixture by GC-MS
Sample Preparation: Quench a small aliquot of the reaction mixture and extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
GC-MS Analysis:
Injector Temperature: 250 °C
Column: A standard non-polar column (e.g., DB-5ms) is a good starting point.
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
Mass Spectrometer: Operate in electron ionization (EI) mode.
Data Interpretation: Analyze the mass spectra of the byproduct peaks. Look for characteristic fragment ions, such as m/z 91 (tropylium ion) for benzylic fragments or fragments corresponding to the loss of CO or other parts of the molecule.
Guide 2: Managing Hydrolysis and Related Byproducts
Issue: Low yield of the desired product and the presence of 2-Benzyloxy-2-methylpropanoic acid in the crude reaction mixture.
Root Cause:
Acyl chlorides are highly susceptible to hydrolysis.[4] Exposure of 2-Benzyloxy-2-methyl-propionyl chloride to even trace amounts of water will lead to its conversion back to the parent carboxylic acid.
Preventative Measures:
Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
Careful Handling of Reagents: Handle all reagents, especially hygroscopic ones, in a glove box or under a positive pressure of inert gas.
Protocol for a Dry Reaction Setup:
Assemble the reaction glassware and dry it in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.
Cool the glassware to room temperature under a stream of dry nitrogen or argon.
Add anhydrous solvent via a syringe or cannula.
Add other reagents under a positive pressure of inert gas.
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction outcomes under different conditions to illustrate the impact on side product formation.
Parameter
Standard Conditions (Room Temp, Anhydrous)
Elevated Temperature (60 °C)
Non-Anhydrous Conditions
Desired Product Yield
> 90%
60-70%
< 50%
Decarbonylation Byproduct
< 2%
15-25%
< 2%
Hydrolysis Byproduct
< 1%
< 1%
> 40%
Other Byproducts
5-8%
5-10%
5-10%
References
Smolecule. (2026). Pivaloyl Chemistry and Common Side Reactions.
Rearrangement Reactions. (n.d.).
PubChem. (n.d.). 2-(Benzoyloxy)-2-methylpropanoic acid. Retrieved from [Link]
Lee-Ruff, E., & Ablenas, F. J. (1989). Tandem elimination-oxidation of tertiary benzylic alcohols with an oxoammonium salt. Organic & Biomolecular Chemistry.
Thermo Fisher Scientific Chemicals, Inc. (2025).
The benzilic acid rearrangement. (n.d.).
Benchchem. (2025).
Wikipedia. (n.d.). Benzilic acid rearrangement. Retrieved from [Link]
Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
MDPI. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Retrieved from [Link]
LSU Scholarly Repository. (n.d.). Part I. An Investigation of the Acid-Catalyzed Alpha-Pyridilic Acid Rearrangement. Part II. The Chemistry of.
Semantic Scholar. (2015).
An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. (2007). Journal of the Chemical Society of Pakistan, 29(4), 352.
Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements.
Chemistry Stack Exchange. (2015, October 5). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis route for radiolabelling precursor 2. Retrieved from [Link]
Google Patents. (n.d.). US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds.
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15).
Beilstein Journals. (2021, July 7).
Google Patents. (n.d.).
ACS Publications. (2015, July 21). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters.
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.).
PMC. (n.d.). Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)
Department of Chemistry. (n.d.). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Fragmentation of methyl chloride photoexcited near Cl (2p) by mass spectrometry. (2026, February 20).
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-methylpropanal C4H8O (CH3)
MassBank. (2008, October 21). Benzyl halides.
Benzoyl chloride: Human health tier II assessment. (2014, November 27).
Taylor & Francis. (n.d.). Benzyl chloride – Knowledge and References.
Technical Support Center: Purification of Products from 2-Benzyloxy-2-methyl-propionyl Chloride Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for reactions involving 2-Benzyloxy-2-methyl-propionyl chloride. This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 2-Benzyloxy-2-methyl-propionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying products derived from this versatile reagent. We will delve into the underlying chemical principles, troubleshoot common experimental hurdles, and provide detailed protocols to ensure you can achieve high purity and yield in your synthesis.
Section 1: Understanding the Core Chemistry
Before troubleshooting purification, it's essential to understand the inherent reactivity of 2-Benzyloxy-2-methyl-propionyl chloride. Its behavior is dictated by two key features: the highly reactive acyl chloride group and the moderately stable benzyloxy protecting group.
The Acylation Reaction: The primary function of an acyl chloride is to acylate nucleophiles, such as alcohols or amines, in a nucleophilic acyl substitution reaction.[1] This reaction is typically fast and exothermic. A critical byproduct of this reaction is hydrochloric acid (HCl), which must be neutralized by a base (e.g., triethylamine, pyridine, or aqueous base) to prevent the protonation of amine nucleophiles and drive the reaction to completion.[2]
Key Impurity Profile: The most common impurity is the hydrolysis product, 2-Benzyloxy-2-methyl-propionic acid, formed when the acyl chloride reacts with trace water in the solvent, reagents, or atmosphere.[1][3] Other potential impurities include unreacted starting materials (the nucleophile) and byproducts from the base.
Stability of the Benzyloxy Group: The benzyl (Bn) group is a common protecting group for alcohols.[4] It is generally stable under basic and mildly acidic conditions, making it compatible with most acylation reaction work-ups. However, it is sensitive to strong acids and, most notably, is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[5][6] This sensitivity must be considered during all purification and subsequent reaction steps.
Section 2: Troubleshooting Common Reaction & Work-Up Issues (FAQ)
This section addresses frequent problems encountered during the reaction and initial work-up phase, which directly impact the complexity of the final purification.
Question: My reaction yield is low, and TLC/LC-MS analysis shows a large amount of unreacted starting amine/alcohol. What went wrong?
Answer: This is a classic issue stemming from the HCl generated during the reaction. For every molecule of your product formed, one equivalent of HCl is produced.[2] If an insufficient amount of base is present, this HCl will protonate your starting amine, rendering it non-nucleophilic and halting the reaction. For alcohol nucleophiles, while they aren't protonated as readily, the acidic environment can hinder the reaction.
Causality: The lone pair on the amine's nitrogen is essential for it to act as a nucleophile. Protonation by HCl creates an ammonium salt, which has no available lone pair for the reaction.
Solution:
Use an adequate amount of base: Always use at least 1.1 to 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For reactions with primary or secondary amines, it is common to use over 2 equivalents of the amine, where one acts as the nucleophile and the other as the HCl scavenger.
Control the addition: Add the 2-Benzyloxy-2-methyl-propionyl chloride dropwise to the solution of your nucleophile and base at a low temperature (0-5 °C) to control the exotherm and prevent side reactions.[2]
Question: My crude NMR shows a significant peak corresponding to 2-Benzyloxy-2-methyl-propionic acid. How did this form and how do I remove it?
Answer: This indicates that your acyl chloride has hydrolyzed. Acyl chlorides are highly reactive towards water.[7]
Causality: The presence of water in your reaction solvent, amine/alcohol starting material, or from atmospheric moisture can lead to the rapid hydrolysis of the acyl chloride to the corresponding carboxylic acid.
Prevention & Removal:
Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Removal: This acidic impurity can be easily removed during the aqueous work-up. After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and thus removed from your organic product layer.
Question: During work-up, I'm struggling with a persistent emulsion when washing with aqueous base. How can I resolve this?
Answer: Emulsion formation is common when the organic and aqueous layers have similar densities or when salts or other materials stabilize the interface.
Solution:
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.
Patience and Technique: Allow the separatory funnel to stand for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can also help.
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
Section 3: The Purification Workflow: Strategy and Protocols
Once the reaction and initial extractive work-up are complete, a primary purification step is usually required. The choice between flash chromatography and recrystallization depends on the physical properties of your product.
`dot
graph TD {
A[Crude Product after Work-up] --> B{Is the product a solid or an oil?};
B -->|Oil| C[Flash Column Chromatography];
B -->|Solid| D{Can a suitable recrystallization solvent be found?};
D -->|Yes| E[Recrystallization];
D -->|No| C;
C --> F[Pure Product (Oil)];
E --> G[Pure Product (Crystalline Solid)];
}
`
Diagram 1: Decision workflow for primary purification.
Protocol A: Flash Column Chromatography
Flash chromatography is the method of choice for purifying oils or non-crystalline solids, and for separating compounds with different polarities.[8][9]
Step-by-Step Methodology:
TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.
Column Packing:
Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
Prepare a slurry of silica gel in the non-polar component of your eluent and pour it into the column.
Allow the silica to settle, and then flush the column with the chosen eluent system under positive pressure to create a tightly packed bed.[10]
Sample Loading:
Dissolve your crude product in a minimal amount of the organic solvent used for the reaction (e.g., dichloromethane).
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and removing the solvent under reduced pressure.
Carefully add the sample to the top of the packed column.
Elution and Fraction Collection:
Begin eluting the column with your chosen solvent system, applying gentle air pressure.
Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain your pure product.
Product Isolation:
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified product.[9]
Protocol B: Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds, often yielding material of very high purity.[11][12] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling.[13][14]
Step-by-Step Methodology:
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your compound well when hot but poorly when cold.[13] Common choices for moderately polar products include ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.[12]
Dissolution:
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
Continue adding small portions of the hot solvent until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for good recovery.[15]
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual salts), perform a hot gravity filtration to remove them.
Crystallization:
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.[15]
Crystal Collection and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Question: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. What's happening?
Answer: Streaking is often a sign that your compound is acidic or basic and is interacting strongly and irreversibly with the slightly acidic silica gel.
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. If your product is basic (e.g., contains a free amine), it can be protonated and bind very strongly. If it's acidic (less common for these products unless the Bn group was cleaved), it can also interact strongly.
Solution:
Neutralize the Eluent: For basic compounds, add a small amount of triethylamine (~0.5-1%) to your chromatography eluent. This will occupy the acidic sites on the silica, allowing your compound to elute properly.
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel for very base-sensitive compounds.
Question: I can't find a single good solvent for recrystallization. What should I do?
Answer: A two-solvent system is the perfect solution.[15]
Principle: You need one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble" or "anti-solvent"). The two solvents must be miscible.
Procedure:
Dissolve your compound in the minimum amount of the hot "soluble solvent."
Add the "insoluble solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity).
Add a drop or two of the hot "soluble solvent" back until the solution becomes clear again.
Now, allow the solution to cool slowly as described in the standard recrystallization protocol.[16] A common pair for products of moderate polarity is ethyl acetate (soluble) and hexanes (insoluble).
Section 5: Data Presentation & Purity Assessment
Properly identifying your product and any impurities is key. ¹H NMR is one of the most powerful tools for this. Below is a table of typical chemical shifts for a product ester and the common carboxylic acid impurity.
Proton Type
Typical ¹H NMR Chemical Shift (δ, ppm)
Product (Ester/Amide)
Impurity (Carboxylic Acid)
Notes
Benzyl -CH₂-
4.9 - 5.2
✓
✓
A sharp singlet.
Benzyl Ar-H
7.2 - 7.5
✓
✓
Multiplet in the aromatic region.
Gem-dimethyl -C(CH₃)₂
1.4 - 1.6
✓
✓
A sharp singlet, integrating to 6H.
R-O-CH₂- (Ester)
3.5 - 4.5
✓
Shift depends on the alcohol used.
R₂N-H (Amide)
5.5 - 8.5
✓
Broad singlet, may be exchangeable with D₂O.
-COOH
10 - 12
✓
Very broad singlet, exchangeable with D₂O.
References
BenchChem. (2025).
Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
National Institute of General Medical Sciences. (2014). Protecting Groups in Peptide Synthesis: A Detailed Guide.
BenchChem. (2025). Application Note and Protocol for the Purification of 2-(Benzyloxy)
Chemistry LibreTexts. (2023).
University of Diyala. (2021). Experimental No. (4)
MIT OpenCourseWare. (2012).
Australian Government Department of Health. (2014). Benzoyl chloride: Human health tier II assessment.
MDPI. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
optimizing temperature for 2-Benzyloxy-2-methyl-propionyl chloride reactions
Welcome to the comprehensive technical guide for optimizing reactions involving 2-Benzyloxy-2-methyl-propionyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical guide for optimizing reactions involving 2-Benzyloxy-2-methyl-propionyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature control in acylation reactions. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you achieve optimal yields, purity, and reproducibility.
The Critical Role of Temperature in Acylation Reactions
2-Benzyloxy-2-methyl-propionyl chloride is a highly reactive acylating agent, a property that makes it invaluable for organic synthesis, particularly in the formation of esters and amides.[1] However, this high reactivity is a double-edged sword. The carbonyl carbon is rendered significantly electrophilic by the adjacent chlorine and oxygen atoms, making it highly susceptible to nucleophilic attack.[2] Most reactions are vigorous and highly exothermic.[2] Consequently, precise temperature control is not merely a suggestion but a critical parameter for success.
Improper temperature management can lead to a cascade of undesirable outcomes, including:
Reduced Yield: Due to the formation of side products or decomposition of the starting material.
Formation of Impurities: Such as hydrolysis products or byproducts from reactions with bifunctional substrates.
Poor Reproducibility: Uncontrolled exotherms can lead to inconsistent reaction outcomes.
Safety Hazards: Runaway reactions can occur if the heat generated is not effectively dissipated.
This guide will provide you with the knowledge to proactively manage reaction temperatures and troubleshoot common issues.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently low, even though TLC analysis shows the consumption of the starting nucleophile. What are the likely temperature-related causes?
A: Low yield in the presence of consumed starting material often points to the formation of side products or degradation of your acyl chloride. Here are the most common temperature-related culprits:
Cause 1: Hydrolysis of the Acyl Chloride. 2-Benzyloxy-2-methyl-propionyl chloride is highly sensitive to moisture.[1][3] If your reaction temperature is too high, even trace amounts of water in your solvent or on your glassware can lead to rapid hydrolysis, converting the acyl chloride back to its corresponding carboxylic acid (2-benzyloxy-2-methylpropanoic acid). This carboxylic acid will not participate in the desired acylation.
Solution: Always start your reaction at a low temperature, typically 0 °C , especially during the addition of the acyl chloride.[2][4] This helps to control the initial exotherm and minimizes the rate of competing side reactions like hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous.[3]
Cause 2: Thermal Decomposition. While specific data for 2-Benzyloxy-2-methyl-propionyl chloride is limited, acyl chlorides, in general, can be thermally labile.[3] The benzyloxy group itself may also be sensitive to prolonged heating under certain conditions.
Solution: Avoid unnecessarily high temperatures. For most esterification and amidation reactions, allowing the reaction to slowly warm to room temperature after the initial addition at 0 °C is sufficient.[2] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be necessary, but this should be approached with caution and monitored closely.
Cause 3: Side Reactions with the Nucleophile. If your nucleophile (e.g., an amino alcohol) has more than one reactive site, higher temperatures can reduce selectivity, leading to a mixture of products.
Solution: Maintaining a low temperature (0 °C or even -10 °C) enhances the selectivity of the acylation reaction.[2] Add the acyl chloride dropwise to a solution of the nucleophile to maintain a low concentration of the acylating agent, further minimizing the chance of di-acylation or other side reactions.[2]
Caption: Desired reaction vs. hydrolysis side reaction.
Experimental Protocol: Esterification of Benzyl Alcohol
This protocol provides a step-by-step methodology for the esterification of benzyl alcohol, incorporating best practices for temperature control.
Caption: Step-by-step experimental workflow for esterification.
Methodology:
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add benzyl alcohol (1.0 equivalent), anhydrous dichloromethane (DCM), and pyridine (1.2 equivalents).
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0 °C.
Addition of Acyl Chloride: In a separate dry flask, dissolve 2-Benzyloxy-2-methyl-propionyl chloride (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol solution over 20-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C during the addition.
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 25 °C). Continue to stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the mixture again to 0 °C and slowly add dilute hydrochloric acid to quench the reaction and neutralize the excess pyridine. Transfer the mixture to a separatory funnel.
Isolation: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
By adhering to these temperature control principles and troubleshooting steps, you can significantly improve the outcome of your reactions with 2-Benzyloxy-2-methyl-propionyl chloride.
effect of base on 2-Benzyloxy-2-methyl-propionyl chloride stability
Prepared by: Senior Application Scientist, Chemical Synthesis Division This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Benzyloxy-2-methyl-propionyl chl...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Benzyloxy-2-methyl-propionyl chloride in their synthetic workflows. It provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common challenges related to the stability and reactivity of this valuable acylating agent, with a specific focus on its interaction with bases.
Section 1: Foundational Principles & FAQs
This section addresses the fundamental chemical principles governing the use of 2-Benzyloxy-2-methyl-propionyl chloride and the critical role of bases.
Q1: I'm setting up an acylation reaction. What is the primary purpose of adding a base?
A: In nearly all applications, the primary role of a base is to act as an acid scavenger. Acylation reactions using acyl chlorides generate one equivalent of hydrochloric acid (HCl) for every equivalent of the acyl chloride that reacts.[1][2] If left unneutralized, this HCl will protonate most nucleophiles (especially amines), converting them into their non-nucleophilic ammonium salts and effectively halting the reaction.[2] Therefore, a stoichiometric amount (or slight excess) of a base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is added to neutralize the HCl as it forms.
Q2: My previous work involved acyl chlorides that could form ketenes. Is 2-Benzyloxy-2-methyl-propionyl chloride susceptible to ketene formation with a hindered base?
A: No, this is a key stability feature of this specific reagent. Ketene formation from an acyl chloride requires the abstraction of a proton from the carbon alpha to the carbonyl group.[3][4] 2-Benzyloxy-2-methyl-propionyl chloride possesses a quaternary carbon at the alpha-position (a "2-methyl" group), meaning it has no α-hydrogens . Consequently, it is structurally impossible for it to form a ketene via base-mediated dehydrohalogenation. This inherent stability prevents a common side reaction pathway, often leading to cleaner reactions compared to unhindered acyl chlorides.
Q3: What is the most common degradation pathway for this acyl chloride, and how do bases influence it?
A: The single most significant stability concern is hydrolysis.[5][6] Like all acyl chlorides, 2-Benzyloxy-2-methyl-propionyl chloride reacts readily with water to form the corresponding carboxylic acid (2-Benzyloxy-2-methyl-propionic acid) and HCl.[7] This reaction can be catalyzed by bases.[8] The presence of even trace amounts of moisture in your reaction solvent, glassware, or reagents can lead to the formation of this carboxylic acid impurity, reducing your yield and complicating purification. Therefore, maintaining strictly anhydrous conditions is paramount for success.[6]
Q4: How do I select the appropriate base for my reaction? Are there differences between common bases like triethylamine (Et₃N), pyridine, and diisopropylethylamine (DIPEA)?
A: Base selection is critical and depends on your specific substrate and desired outcome.
Triethylamine (Et₃N): A cost-effective and widely used non-nucleophilic base. It is an excellent acid scavenger for most standard acylations.
Pyridine: In addition to being an acid scavenger, pyridine can act as a nucleophilic catalyst.[8] It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate, which can accelerate the rate of acylation, especially with less reactive nucleophiles like alcohols.
Diisopropylethylamine (DIPEA or Hünig's base): A highly sterically hindered, non-nucleophilic base.[4] Its bulkiness makes it a very poor nucleophile, which is advantageous in sensitive systems where nucleophilic catalysis by the base is undesirable. It serves purely as an acid scavenger.
4-Dimethylaminopyridine (DMAP): Not used as a primary base, but often added in catalytic amounts (0.01-0.1 eq.) alongside a primary base like Et₃N. DMAP is a hyper-nucleophilic catalyst that dramatically accelerates acyl transfer reactions, particularly for esterifications of hindered alcohols.
Section 2: Troubleshooting Guide for Common Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during experiments with 2-Benzyloxy-2-methyl-propionyl chloride.
Issue
Possible Cause(s)
Recommended Action(s)
Low or No Product Yield
1. Degraded Acyl Chloride: The reagent may have hydrolyzed upon storage due to moisture ingress.[6]
Confirm Purity: Before use, run a quick ¹H NMR on the starting material. The presence of a broad peak around 10-12 ppm indicates the carboxylic acid. Use Fresh Reagent: If degradation is confirmed, use a new, sealed bottle. Always handle the reagent under an inert atmosphere (N₂ or Ar).[6]
2. Inactive Nucleophile: Insufficient base was used, leading to protonation of the amine/alcohol nucleophile by the generated HCl.[2]
Check Stoichiometry: Ensure at least 1.1 equivalents of your scavenger base are used relative to the acyl chloride. For amine acylations where the amine itself is the only base, at least 2.1 equivalents of the amine are required.[2]
3. Competing Hydrolysis: Trace moisture in solvents, reagents, or on glassware is consuming the acyl chloride.[9]
Ensure Anhydrous Conditions: Oven-dry all glassware. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere.[6]
Main Byproduct is 2-Benzyloxy-2-methyl-propionic acid
1. Widespread Moisture Contamination: This is the definitive sign of hydrolysis.[5][7]
Systematic Drying: Re-dry all solvents and reagents. If using molecular sieves, ensure they are properly activated. Purge the reaction flask thoroughly with an inert gas before adding reagents.
2. "Wet" Workup: The product may be unstable to the aqueous workup conditions.[9]
Perform a Stability Test: Before your next reaction, dissolve a small amount of purified product in your reaction solvent and treat it with the same aqueous solutions used in the workup. Monitor by TLC to see if it degrades. If so, consider a non-aqueous workup or minimize contact time with the aqueous phase.
Reaction is Sluggish or Stalls
1. Poor Nucleophilicity of Substrate: The alcohol or amine being acylated is sterically hindered or electronically deactivated.
Introduce a Catalyst: If using a non-nucleophilic base like Et₃N or DIPEA, add a catalytic amount (1-5 mol%) of DMAP to accelerate the reaction. Alternatively, switch the primary base to pyridine to leverage its nucleophilic catalytic properties.[8]
2. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
Increase Temperature: Cautiously warm the reaction mixture. Monitor by TLC to ensure the product is stable at elevated temperatures.
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Amidation with an Amine Nucleophile
This protocol describes a standard method for acylating a primary or secondary amine using 2-Benzyloxy-2-methyl-propionyl chloride with triethylamine as the acid scavenger.
Step-by-Step Methodology:
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
Reagent Addition: To the flask, add the amine substrate (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂) to create a ~0.2 M solution.
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Base Addition: Add triethylamine (1.2 eq.) via syringe.
Acyl Chloride Addition: In a separate, dry vial, dissolve 2-Benzyloxy-2-methyl-propionyl chloride (1.1 eq.) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
Purification: Purify the crude material by column chromatography on silica gel as required.
Visual Workflows and Mechanisms
The following diagrams illustrate key decision-making and chemical processes.
Caption: Troubleshooting workflow for acylation reactions.
preventing decomposition of 2-Benzyloxy-2-methyl-propionyl chloride during reaction
Welcome to the technical support resource for 2-Benzyloxy-2-methyl-propionyl chloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and prevent the dec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 2-Benzyloxy-2-methyl-propionyl chloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and prevent the decomposition of this valuable reagent during experimental procedures. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the stability and reactivity of your acyl chloride.
Understanding the Reagent: Inherent Reactivity and Stability Challenges
2-Benzyloxy-2-methyl-propionyl chloride is a highly reactive acylating agent. Its utility is derived from the electrophilicity of the carbonyl carbon, which is readily attacked by nucleophiles. However, this same reactivity makes it susceptible to degradation. The primary challenges stem from its sensitivity to moisture, which leads to hydrolysis, and its reactivity with a wide range of nucleophiles, which can lead to unwanted side products.[1][2] The bulky 2-methyl and benzyloxy groups provide some steric hindrance, which can modulate its reactivity compared to simpler acyl chlorides like acetyl chloride.[3] However, improper handling, storage, or reaction conditions can quickly lead to decomposition, compromising reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my 2-Benzyloxy-2-methyl-propionyl chloride has decomposed?
A1: Visual and olfactory cues are often the first indicators of decomposition. A pure acyl chloride should be a clear, possibly colorless to pale yellow liquid.[4] Signs of degradation include:
Color Change: A significant change to a darker yellow or brown color.[5]
Pungent Odor: The release of hydrogen chloride (HCl) gas upon hydrolysis produces a sharp, acrid smell.[5]
Fuming in Air: Reaction with atmospheric moisture can cause the compound to fume.
Poor Performance: Reduced yield or the appearance of unexpected byproducts in your reaction is a strong indicator that the starting material was compromised.[5]
Q2: How should I properly store this reagent to ensure its long-term stability?
A2: Strict anhydrous and inert conditions are critical. Store the reagent in a tightly sealed container, preferably with a Teflon-lined cap, under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and dark environment, such as a desiccator or a refrigerator designated for chemical storage.[5] Avoid storing it near bases, alcohols, or amines.
Q3: My reaction is sluggish, so I want to heat it. How does temperature affect the stability of 2-Benzyloxy-2-methyl-propionyl chloride?
A3: While heating can increase the rate of your desired reaction, it also accelerates decomposition pathways.[1][6] Acyl chlorides can undergo thermal decomposition, and elevated temperatures will exacerbate hydrolysis if any moisture is present. If heating is necessary, it should be done cautiously, under a strictly controlled inert atmosphere, and for the minimum time required. It is often preferable to find a more suitable solvent or catalyst system that allows the reaction to proceed at a lower temperature.
Q4: Can I use a common base like triethylamine or pyridine in my reaction?
A4: The choice of base is critical. Tertiary amines like triethylamine and pyridine can act as nucleophilic catalysts, forming a highly reactive acylpyridinium or acylammonium intermediate. While this can accelerate the desired reaction, it can also promote side reactions or degradation. More importantly, if these bases are not perfectly dry, they can introduce water, leading to hydrolysis.[1] For reactions sensitive to decomposition, consider using a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), to scavenge the generated HCl without directly reacting with the acyl chloride.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical framework for resolving them.
Visualization of Key Decomposition Pathways
The following diagram illustrates the two most common pathways through which 2-Benzyloxy-2-methyl-propionyl chloride decomposes. Understanding these pathways is the first step in preventing them.
managing exothermic reactions with 2-Benzyloxy-2-methyl-propionyl chloride
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 2-Benzylo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 2-Benzyloxy-2-methyl-propionyl chloride .
This specific acid chloride presents a unique dual-challenge: the alpha-quaternary center (2-methyl, 2-benzyloxy) creates severe steric hindrance that drastically slows down initial nucleophilic attack, while the inherent nature of acyl chloride reactions remains highly exothermic[1]. If poorly managed, this combination leads to dangerous reagent accumulation followed by a rapid, uncontrollable thermal runaway[2].
This guide provides self-validating protocols, quantitative control parameters, and troubleshooting FAQs to ensure safe and high-yielding acylations.
Exotherm Management Decision Workflow
Decision matrix for scaling exothermic hindered acid chloride acylations safely.
Section 1: Self-Validating Experimental Protocols
To guarantee scientific integrity and safety, every scale-up procedure must be a self-validating system . This means the protocol inherently prevents you from advancing to a dangerous state by requiring analytical confirmation of reaction progress before additional reagents are introduced.
Causality Focus: Batch reactions are susceptible to "latent reactions" where unreacted acid chloride pools in the reactor due to steric hindrance, eventually reacting all at once[3].
System Preparation: Purge a jacketed reactor with nitrogen. Charge the reactor with the nucleophile (amine/alcohol), an acid scavenger (e.g., DIPEA or pyridine, 1.5 equiv), and an anhydrous solvent with high heat capacity (e.g., Toluene or DCM).
Thermal Equilibration: Cool the internal temperature to 0–5 °C using a circulating chiller[1].
Self-Validating Initiation (Critical Step):
Dose exactly 5% of the total 2-Benzyloxy-2-methyl-propionyl chloride volume.
Pause dosing.
Monitor the reaction in real-time using an in-situ FTIR probe (ReactIR)[4]. Watch for the disappearance of the acid chloride carbonyl stretch (~1800 cm⁻¹) and the appearance of the product amide/ester stretch.
Validation Check: Do not resume dosing until the ReactIR confirms complete consumption of the initial 5% charge. This proves the reaction has initiated and prevents accumulation[4].
Continuous Dosing: Once initiation is validated, resume dropwise addition. The addition rate must be dynamically controlled so that the internal temperature never exceeds 10 °C[3].
Quench: After ReactIR indicates complete conversion, quench the reaction slowly with cold water or saturated aqueous ammonium chloride, maintaining temperature <25 °C[5].
Causality Focus: Micro-channel reactors possess a massive surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation. This makes thermal runaway physically impossible, even for highly exothermic acylations[6].
Feed Preparation:
Feed A: 2-Benzyloxy-2-methyl-propionyl chloride dissolved in anhydrous THF (0.5 M).
Feed B: Nucleophile and organic base dissolved in anhydrous THF (0.6 M).
Reactor Setup: Utilize a high-heat-transfer micro-channel reactor (e.g., silicon or silicon carbide) equipped with a cooling jacket set to 10 °C[7].
Flow Calibration: Set syringe pumps to deliver Feed A and Feed B at a 1:1.2 molar ratio.
Steady-State Operation: Initiate flow. The extremely short diffusion path in the micro-mixer forces immediate contact, overcoming the steric hindrance of the alpha-quaternary center, while the reactor walls instantly absorb the generated enthalpy[8].
In-Line Monitoring: Route the reactor effluent through a flow-cell equipped with a ReactIR probe to verify steady-state conversion before collecting the product stream[4].
Section 2: Quantitative Data Summary
The following table summarizes the critical parameters for managing the thermodynamics of this specific reaction across different reactor types.
Parameter
Controlled Batch Reactor
Continuous Flow Microreactor
Causality / Impact
Cooling Mechanism
Jacketed cooling (Low Surface Area)
Micro-channel walls (High Surface Area)
Flow allows for rapid scaling of exothermic reactions without heat removal risks[6].
Max Dosing Rate
Strictly limited by chiller capacity
Limited only by pump pressure limits
Batch dosing must be slow to prevent heat accumulation[3].
Reaction Temp
0 °C to 10 °C
10 °C to 25 °C
Flow can safely operate at higher temps due to instant heat dissipation, overcoming steric hindrance faster[6].
Enthalpy (ΔH) Mgmt
High risk of latent accumulation
Zero risk of accumulation
Calorimetry (RC1) is mandatory for batch to assess worst-case thermal runaway[2],[9].
In-Process Control
ReactIR (Batch Probe)
ReactIR (Flow Cell)
Real-time monitoring prevents the buildup of hazardous reactive species[4].
Section 3: Troubleshooting Guide & FAQs
Q1: During batch dosing, my reaction temperature remains flat for 15 minutes, but then suddenly spikes violently. What is happening?A1: You are experiencing a "latent reaction" caused by reagent accumulation[3]. The severe steric bulk of the 2-methyl and 2-benzyloxy groups significantly lowers the kinetic rate of nucleophilic attack at low temperatures. If you continuously add the acid chloride without verifying its consumption, it pools in the reactor. When the reaction finally initiates (often triggered by a slight localized warming), the entire accumulated mass reacts simultaneously, releasing a massive, uncontrollable exotherm[2]. Solution: Strictly follow the "Self-Validating Initiation" step in Protocol A.
Q2: I am observing cleavage of the benzyloxy ether protecting group during the acylation. How do I prevent this?A2: Acid chlorides generate stoichiometric amounts of HCl gas upon reaction. If the local concentration of HCl becomes too high, or if the reaction temperature spikes due to poor exotherm management, the benzyloxy group can undergo acidic cleavage. Solution: Ensure adequate and rapid mixing with an acid scavenger (e.g., pyridine or DIPEA)[1]. If scaling up, switch to continuous flow; the rapid micro-mixing prevents localized acidic hotspots and temperature spikes[6].
Q3: How do I determine the absolute maximum safe dosing rate for my specific batch reactor?A3: Dosing rate must be mathematically governed by the cooling capacity of your reactor and the measured heat flux of the reaction. You must use Reaction Calorimetry (e.g., RC1) to measure the total enthalpy change (ΔH) of the amidation[3],[9]. The dosing rate should be programmed so that the heat generation rate (
) never exceeds the reactor's maximum heat removal rate ()[2]. A recurring misconception is that simply adding reagents "slowly" guarantees safety; you must quantify the heat flux[2].
Q4: Is continuous flow chemistry strictly necessary, or can I just use a larger batch reactor for a 5 kg scale-up?A4: While batch scale-up is possible with rigorous calorimetry and extended dosing times (often taking 12+ hours to safely manage the exotherm), continuous flow is highly recommended. As batch reactors increase in volume, their surface-area-to-volume ratio plummets, drastically reducing cooling efficiency[2]. Continuous flow allows you to scale up exothermic reactions safely and rapidly, providing higher yields and purities with a significantly smaller operational footprint[6].
Technical Support Center: Post-Reaction Purification of 2-Benzyloxy-2-methyl-propionyl chloride
Welcome to the Technical Support Center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Benzyloxy-2-methyl-propionyl chloride...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Benzyloxy-2-methyl-propionyl chloride in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of removing unreacted starting material from your desired product. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Challenge: The Reactivity of Acyl Chlorides
2-Benzyloxy-2-methyl-propionyl chloride is a highly reactive acylating agent. This high reactivity is advantageous for forming amide and ester bonds but also presents a significant challenge during purification.[1][2] The primary difficulty lies in its propensity to react with nucleophiles, including water, which can be present in solvents or introduced during the workup process.[1][3]
Upon contact with water, 2-Benzyloxy-2-methyl-propionyl chloride readily hydrolyzes to form 2-benzyloxy-2-methylpropanoic acid and hydrochloric acid (HCl).[1] The presence of these byproducts can complicate purification and potentially degrade acid-sensitive products.[4] Therefore, a successful purification strategy must effectively remove not only the unreacted acyl chloride but also its hydrolysis products.
II. Troubleshooting and FAQs
This section addresses common issues encountered when attempting to remove unreacted 2-Benzyloxy-2-methyl-propionyl chloride.
FAQ 1: Why is there still unreacted acyl chloride in my reaction mixture?
Several factors can lead to an incomplete reaction:
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.
Stoichiometry: An excess of the acyl chloride may have been used to drive the reaction to completion. While effective, this necessitates a robust purification strategy.
Steric Hindrance: The nucleophile you are acylating may be sterically hindered, slowing down the reaction rate. In such cases, longer reaction times, elevated temperatures, or the use of a suitable catalyst may be required.
Reagent Purity: The purity of your starting materials and solvents is crucial. Moisture in the reaction solvent can consume the acyl chloride, leading to lower yields and the need to use an excess of the reagent.[3][5]
FAQ 2: What is the first step I should take to remove the unreacted 2-Benzyloxy-2-methyl-propionyl chloride?
The initial and most critical step is to quench the reaction. This involves adding a reagent that will quickly and irreversibly react with the remaining acyl chloride, converting it into a more easily removable compound.
The choice of quenching agent is critical and depends on the stability of your desired product.
Quenching Agent
Reaction Product with Acyl Chloride
Suitability & Considerations
Water (H₂O)
2-benzyloxy-2-methylpropanoic acid + HCl
Simple and effective. However, the generated HCl can be detrimental to acid-sensitive products.[4]
Neutralizes the generated HCl and the carboxylic acid, making them water-soluble and easily extractable.[4] This is a widely recommended method.
Methanol (MeOH)
Methyl 2-benzyloxy-2-methylpropanoate
Forms a methyl ester, which may be easier to separate chromatographically than the corresponding carboxylic acid.[6] This is a good option if your product is stable to methanol.
Ammonia (NH₃) or primary/secondary amines
2-benzyloxy-2-methylpropionamide
Forms an amide, which will have different solubility and chromatographic properties than your product. Be cautious as this introduces a new, potentially difficult-to-remove impurity.
Troubleshooting Guide: Quenching and Liquid-Liquid Extraction
This workflow is the most common and generally effective method for removing unreacted acyl chloride and its byproducts.
Objective: To convert the reactive acyl chloride into water-soluble byproducts that can be removed through extraction.
Protocol:
Cool the Reaction Mixture: Before quenching, cool your reaction mixture in an ice bath. The reaction of acyl chlorides with quenching agents is often exothermic.
Quenching: Slowly add a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution) to the cooled reaction mixture with vigorous stirring. Continue stirring for 15-30 minutes to ensure all the acyl chloride has reacted.
Dilution: Dilute the mixture with an organic solvent that is immiscible with water and in which your product is soluble (e.g., ethyl acetate, dichloromethane).
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with:
Saturated aqueous NaHCO₃ solution (to remove the carboxylic acid and any remaining HCl).[4]
Water.
Brine (saturated aqueous NaCl solution) to aid in breaking up emulsions and removing residual water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for Quenching and Extraction.
FAQ 3: The aqueous workup did not completely remove the impurities. What are my next steps?
If impurities persist after an aqueous workup, column chromatography is the most effective next step.[4][7] The choice of stationary and mobile phases will depend on the polarity of your desired product and the impurities.
General Guidance for Column Chromatography:
Stationary Phase: Silica gel is the most common choice for the purification of organic compounds. If your product is acid-sensitive, you can use silica gel that has been neutralized with a base like triethylamine.
Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point for many compounds. The ratio can be adjusted to achieve optimal separation. A more polar eluent system may be required for more polar products.
Monitoring: Use TLC to monitor the separation and identify the fractions containing your pure product.
Troubleshooting Guide: Column Chromatography
Issue: Co-elution of the product with the hydrolyzed byproduct (2-benzyloxy-2-methylpropanoic acid).
Possible Cause: The carboxylic acid byproduct can streak on silica gel, leading to poor separation.
Recommended Action:
Ensure a Thorough Workup: Before chromatography, repeat the wash with saturated aqueous NaHCO₃ solution to remove as much of the acidic impurity as possible.
Modify the Mobile Phase: Add a small amount of a modifier to the eluent.
For acidic impurities, adding a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase can improve the peak shape of the acidic impurity and aid in separation.
Conversely, if your product is basic, adding a small amount of triethylamine or pyridine can improve its chromatography.
Caption: Decision workflow for purification by column chromatography.
FAQ 4: Are there alternative methods to aqueous workup and chromatography?
Yes, for specific situations, other methods can be employed:
Scavenger Resins: These are solid-supported reagents that react with and "scavenge" excess reagents or byproducts from a reaction mixture.[4] For example, an amine-functionalized resin could be used to react with the unreacted acyl chloride. The resin is then simply filtered off. This method is particularly useful for high-throughput synthesis.
Distillation: If your product is a liquid with a significantly different boiling point from the acyl chloride and its byproducts, distillation under reduced pressure could be a viable purification method.[8]
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[9] The key is to find a solvent system in which your product has high solubility at an elevated temperature and low solubility at room temperature, while the impurities remain in solution.[9]
III. Summary of Key Principles
Proactive Quenching: Always quench the reaction to deactivate the highly reactive acyl chloride before proceeding with purification.
Product Stability is Paramount: The choice of quenching agent and subsequent purification steps must be compatible with the chemical nature of your desired product.
Multi-Step Approach: A combination of quenching, extraction, and chromatography is often necessary to achieve high purity.
Analytical Monitoring: Regularly use techniques like TLC or LC-MS to monitor the progress of your purification and make informed decisions.
By understanding the reactivity of 2-Benzyloxy-2-methyl-propionyl chloride and applying these principles, you can effectively troubleshoot and optimize your purification protocols to obtain a high-purity final product.
References
Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
Reddit. (2021, June 9). How to remove HCl produced in esterification reaction? Retrieved from [Link]
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
European Pharmaceutical Review. (2024, April 8). Fractionation, purification and downstream processing: the path to commercialisation. Retrieved from [Link]
Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]
Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]
López, S., & Dudley, G. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43.
Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]
Reddit. (2011, November 9). Benzyl Chloride removal? Retrieved from [Link]
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]
Reddit. (2022, July 15). purification of 2-chloropropionyl chloride. Retrieved from [Link]
MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]
impact of moisture on 2-Benzyloxy-2-methyl-propionyl chloride reactivity
A Guide to Understanding and Mitigating the Impact of Moisture on Reactivity Welcome to the technical support center for 2-Benzyloxy-2-methyl-propionyl chloride. This guide is designed for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Understanding and Mitigating the Impact of Moisture on Reactivity
Welcome to the technical support center for 2-Benzyloxy-2-methyl-propionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this moisture-sensitive reagent. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but understanding the "why" behind each step. This resource is structured to provide that understanding, with a focus on troubleshooting common issues related to moisture contamination.
Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding the handling and reactivity of 2-Benzyloxy-2-methyl-propionyl chloride.
Q1: Why is 2-Benzyloxy-2-methyl-propionyl chloride so reactive with water?
A: The high reactivity of 2-Benzyloxy-2-methyl-propionyl chloride with water is characteristic of acyl chlorides.[1][2] The carbon atom in the acyl chloride group (-COCl) is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms pull electron density away from the carbon, making it highly electrophilic and susceptible to attack by nucleophiles.[1] Water, although a weak nucleophile, readily attacks this electrophilic carbon. This leads to a rapid hydrolysis reaction, where the acyl chloride is converted into the corresponding carboxylic acid (2-Benzyloxy-2-methyl-propionic acid) and hydrochloric acid (HCl).[3] This reaction is often vigorous and irreversible, consuming your starting material and introducing acidic byproducts into your reaction mixture.[2][4]
Q2: What are the visible signs of moisture contamination or degradation of the reagent?
A: You can often visually identify a compromised reagent. Fresh, pure 2-Benzyloxy-2-methyl-propionyl chloride should be a clear, colorless to pale yellow liquid.[3] Signs of degradation due to moisture include:
Fuming: The reagent may fume upon exposure to air as it reacts with atmospheric moisture to produce HCl gas.[2][5]
Color Change: A significant change in color, such as turning a darker yellow or brown, can indicate decomposition.
Pungent Odor: A sharp, acidic odor, more pronounced than usual, is a sign of HCl formation.[6]
Precipitate Formation: In some cases, the resulting carboxylic acid may be less soluble and could appear as a solid precipitate.
If you observe any of these signs, the purity of the reagent is questionable, and it may lead to poor results in your experiments.[6]
Q3: What are the best practices for storing 2-Benzyloxy-2-methyl-propionyl chloride?
A: Proper storage is critical to maintain the integrity of the reagent.[6][7] We recommend the following:
Inert Atmosphere: Store the reagent under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[7]
Tightly Sealed Container: Ensure the container is tightly sealed at all times.[7] Containers that have been opened should be carefully resealed.[7]
Cool and Dry Environment: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[7][8]
Incompatible Materials: Keep it away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[6][7]
Q4: What are the consequences of using "wet" solvents or a non-anhydrous setup in my reaction?
A: The presence of moisture, even in trace amounts, can have significant negative consequences for your reaction:[9]
Reduced Yield: The primary consequence is a lower yield of your desired product. This is because the acyl chloride will preferentially react with water instead of your intended nucleophile.[9]
Formation of Side Products: The hydrolysis of the acyl chloride produces 2-Benzyloxy-2-methyl-propionic acid. This carboxylic acid can sometimes participate in or catalyze unwanted side reactions, complicating your product purification.[9]
Inconsistent Results: If the level of moisture contamination varies between experiments, you will likely see poor reproducibility and inconsistent yields.[6]
To avoid these issues, it is imperative to use anhydrous solvents and properly dried glassware, and to run the reaction under an inert atmosphere.[6][9][10]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during reactions with 2-Benzyloxy-2-methyl-propionyl chloride.
Issue 1: Low to No Product Yield
This is the most common issue and is almost always linked to moisture.
Potential Cause
Explanation
Recommended Action
Hydrolysis of 2-Benzyloxy-2-methyl-propionyl chloride
The acyl chloride has reacted with water before or during the reaction.[9]
Ensure Anhydrous Conditions: 1. Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator.[11][12] 2. Solvents: Use freshly dried, anhydrous solvents. Refer to the Data Summary and Experimental Protocols sections for solvent drying procedures.[9] 3. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[10][12]
Degraded Starting Material
The 2-Benzyloxy-2-methyl-propionyl chloride may have degraded due to improper storage.[6]
Verify Reagent Quality: Before use, check for signs of degradation (fuming, color change). If in doubt, use a fresh bottle of the reagent.[6]
"Wet" Nucleophile or Other Reagents
Your substrate or other reagents may contain residual water.
Dry All Reagents: Ensure all reaction components, including the nucleophile and any bases or catalysts, are anhydrous. If necessary, dry them using appropriate methods (e.g., azeotropic distillation, drying under high vacuum).
Issue 2: Formation of an Acidic Side Product
You may notice that your reaction mixture becomes acidic, or you isolate 2-Benzyloxy-2-methyl-propionic acid during workup.
Potential Cause
Explanation
Recommended Action
Hydrolysis of the Acyl Chloride
The acyl chloride has reacted with water, producing the corresponding carboxylic acid and HCl.[3]
Strict Moisture Control: Follow all the recommendations for ensuring anhydrous conditions as outlined in Issue 1 . Pay close attention to the quality of your solvents and the dryness of your reaction setup.
Issue 3: Inconsistent Reaction Outcomes
You may find that repeating the same reaction gives different yields or product profiles.
Potential Cause
Explanation
Recommended Action
Variable Moisture Content
The amount of moisture in your solvents and reagents is not consistent from one experiment to the next.[6]
Standardize Drying Procedures: Implement a consistent and rigorous protocol for drying all solvents and reagents for every reaction. Quantify the water content of your solvents using Karl Fischer titration if possible to ensure they meet the required specifications.[13][14]
Data Summary
The choice of drying agent and method is crucial for achieving anhydrous conditions. The following table provides a summary of the effectiveness of various drying agents for common organic solvents.
**Protocol 1: Drying Dichloromethane (DCM) with Calcium Hydride (CaH₂) **
Pre-drying (Optional): If the solvent has a high water content, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[15]
Setup: In a fume hood, assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot, then cooled under a stream of inert gas.
Addition of CaH₂: Add calcium hydride (CaH₂) to the round-bottom flask containing the DCM. A typical loading is 5-10 g per liter of solvent.
Reflux: Heat the mixture to a gentle reflux under an inert atmosphere for at least one hour.
Distillation: Distill the solvent directly into the receiving flask. Collect the fraction boiling at the correct temperature (39-40°C for DCM).
Storage: Store the freshly distilled, anhydrous solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
Protocol 2: Setting up a Reaction under Inert Atmosphere
Glassware Preparation: Oven-dry the reaction flask (containing a stir bar) and any addition funnels or condensers.[12]
Assembly: While still hot, assemble the glassware and clamp it in a fume hood. Seal the openings with rubber septa.[12]
Inert Gas Purge: Insert a needle connected to a source of inert gas (nitrogen or argon) through one of the septa. Insert a second "exit" needle to allow the air to be displaced.[12]
Flushing: Allow the inert gas to flush through the system for at least 5-10 minutes to remove all air and atmospheric moisture.[12] Remove the exit needle.
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Add solid reagents under a positive flow of inert gas.
Maintain Atmosphere: Keep the reaction under a positive pressure of inert gas for the duration of the experiment, often by using a balloon filled with the inert gas.[12]
Visualizations
Caption: Hydrolysis of 2-Benzyloxy-2-methyl-propionyl chloride.
Technical Support Center: Scaling Up Reactions with 2-Benzyloxy-2-methyl-propionyl chloride
Welcome to the technical support center for scientists and process chemists working with 2-Benzyloxy-2-methyl-propionyl chloride. This guide is designed to provide in-depth, practical solutions to the challenges frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for scientists and process chemists working with 2-Benzyloxy-2-methyl-propionyl chloride. This guide is designed to provide in-depth, practical solutions to the challenges frequently encountered when transitioning reactions involving this sterically hindered acid chloride from the bench to pilot plant or manufacturing scale. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions for a safe, efficient, and robust process.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues in a question-and-answer format, providing a direct line to solving problems you may encounter during your scale-up campaign.
Question 1: We are experiencing a significant and difficult-to-control exotherm during the addition of 2-Benzyloxy-2-methyl-propionyl chloride to our amine/alcohol substrate. How can we manage this?
Answer:
This is a critical safety and process control issue. The high reactivity of acid chlorides leads to a rapid, exothermic reaction.[1] On a large scale, the reactor's surface-area-to-volume ratio decreases, severely limiting heat dissipation capabilities compared to a lab flask.[2][3] This mismatch can lead to a thermal runaway, where the reaction rate accelerates uncontrollably.[2][4]
Potential Causes & Recommended Solutions:
Potential Cause
Recommended Solution & Scientific Rationale
Addition Rate Exceeds Heat Removal Capacity
Implement a semi-batch or continuous-flow addition strategy. [5] Instead of adding the acid chloride all at once (batch mode), add it slowly over time (semi-batch). This allows the reactor's cooling system to keep pace with the heat being generated.[4] The optimal addition rate should be determined through reaction calorimetry studies at the lab scale to understand the heat flow profile. For highly exothermic reactions, a continuous flow reactor can offer superior heat transfer and safety.[6]
Poor Mixing & Localized "Hot Spots"
Optimize agitation and reactor design. Inadequate mixing can create localized regions of high reactant concentration, leading to rapid temperature spikes that may not be detected by a single temperature probe.[2] Ensure the impeller design (e.g., pitched-blade turbine for good axial flow) and agitation speed are sufficient to maintain a homogeneous mixture.[7] Consider using baffles in the reactor to prevent vortexing and improve mixing efficiency.[7]
Incorrect or Inefficient Cooling
Verify and enhance cooling system performance. Ensure the heat transfer fluid is at the lowest practical temperature and the flow rate is maximized. Check for fouling on the reactor jacket or cooling coils, which can insulate the reactor and reduce cooling efficiency. For very demanding reactions, consider a reactor with a higher heat transfer area, such as one with both a jacket and internal cooling coils.[8]
Question 2: Our reaction yield has dropped significantly upon scale-up, and we are observing incomplete conversion of our starting material. What are the likely causes?
Answer:
A drop in yield upon scale-up is a common but solvable problem. It often points to issues with reagent stability, mixing, or temperature control that were not apparent at the small scale.
Potential Causes & Recommended Solutions:
Potential Cause
Recommended Solution & Scientific Rationale
Degradation of the Acid Chloride
Ensure strict anhydrous conditions and inert atmosphere. 2-Benzyloxy-2-methyl-propionyl chloride is highly sensitive to moisture and will rapidly hydrolyze back to the parent carboxylic acid, rendering it inactive for the desired acylation.[9][10] All solvents must be rigorously dried, and the reactor should be purged with an inert gas like nitrogen or argon before and during the reaction.[9][11]
Insufficient Mixing (Mass Transfer Limitation)
Re-evaluate agitation parameters. As the batch size increases, achieving uniform mixing becomes more challenging.[7] If the reactants are not brought into contact efficiently, the reaction rate will suffer. This is especially true for heterogeneous mixtures. A scale-up calculation (e.g., maintaining constant power-to-volume ratio or tip speed) can help translate lab-scale mixing parameters to the plant scale.[7]
Side Reaction with Base/Solvent
Re-evaluate the choice of base and solvent. If using a tertiary amine as an HCl scavenger (e.g., triethylamine), ensure it is not sterically hindered to the point that it cannot react efficiently with the generated HCl. Consider using a non-nucleophilic base like 2,6-lutidine or a proton sponge. Ensure the solvent is not reactive with the acid chloride under the reaction conditions.
Inaccurate Temperature Monitoring
Use an internal temperature probe. The temperature of the external heating/cooling jacket does not always reflect the true internal temperature of a large reaction mass, especially during exothermic events.[3][4] An internal probe provides the most accurate reading and allows for more responsive process control.
Decision Tree for Troubleshooting Low Yield
This diagram outlines a logical workflow for diagnosing the root cause of poor reaction yields during scale-up.
Caption: Troubleshooting workflow for low yield.
Question 3: We are struggling with the purification of our product. The crude material is dark, and we have several persistent impurities. What are our options?
Answer:
Purification challenges at scale often stem from thermal decomposition of the acid chloride or side reactions that were negligible at the lab scale. The best strategy is to prevent impurity formation in the first place.
Potential Causes & Recommended Solutions:
Potential Cause
Recommended Solution & Scientific Rationale
Thermal Decomposition of Acid Chloride
Use freshly prepared or distilled acid chloride. 2-Benzyloxy-2-methyl-propionyl chloride can be thermally labile. If it is prepared using reagents like thionyl chloride or oxalyl chloride, residual catalyst or acidic byproducts can promote decomposition during storage or upon heating.[12] Distilling the acid chloride (under high vacuum and low temperature) immediately before use can significantly improve its quality. For large-scale operations, consider an in-situ generation method if feasible.
Over-reaction or Side Reactions
Implement stringent temperature control and consider a less reactive base. Exceeding the optimal reaction temperature can promote side reactions.[13] If using a nucleophilic base (like pyridine or DMAP), it can potentially react with the acid chloride to form acylpyridinium salts, which may lead to other byproducts.[14] Using a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), can mitigate this.
Difficult Work-up
Develop a robust quenching and extraction procedure. The quenching of unreacted acid chloride must be controlled carefully.[15] Adding water or alcohol too quickly can cause a violent reaction and localized heating, degrading the product.[16][17] A slow, controlled addition of the quenching agent to the cooled reaction mixture is essential.[18] For purification, consider crystallization over chromatography at a large scale, as it is generally more economical and scalable.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for 2-Benzyloxy-2-methyl-propionyl chloride at scale?A1: This reagent is corrosive and moisture-sensitive.[1][10] It should be stored in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, bases, and strong oxidizing agents.[11][19][20] Use containers made of glass or corrosion-resistant metal. All transfers should be conducted under an inert atmosphere (nitrogen or argon) using dry equipment to prevent hydrolysis, which generates corrosive HCl gas.[21]
Q2: What materials of construction are suitable for a reactor used with this acid chloride?A2: Glass-lined steel reactors are the industry standard and are highly recommended due to their excellent chemical resistance to both the acid chloride and the HCl byproduct.[2] Hastelloy C is also a suitable, albeit more expensive, option. Stainless steel (e.g., 316L) may be acceptable for short durations at low temperatures but is susceptible to corrosion from wet HCl, which can form if moisture enters the system. Avoid materials like rubber and many plastics, which can be attacked by the reagent.[21]
Q3: What is the safest way to quench a large-scale reaction containing unreacted 2-Benzyloxy-2-methyl-propionyl chloride?A3: The key is controlled, slow addition.[15] The preferred method is to slowly transfer the reaction mixture to a separate, well-stirred quench vessel containing a cold (0-10 °C) solution of a mild base, like sodium bicarbonate, or an alcohol like isopropanol.[16][18] Never add the quenching agent directly to the main reactor in an uncontrolled manner, as the resulting exotherm can be violent.[17] Ensure the quench vessel has adequate cooling and venting to handle the off-gassing of CO₂ (if using bicarbonate) or HCl.[16]
Q4: Which analytical techniques are best for monitoring reaction progress at scale?A4: While TLC is useful in the lab, it is not practical for real-time monitoring in a plant setting.[22] High-Performance Liquid Chromatography (HPLC) is the most common and robust method for quantitative analysis, allowing you to track the disappearance of starting materials and the appearance of the product with high accuracy. In-situ monitoring with technologies like FT-IR or Raman spectroscopy can also provide real-time data on reactant consumption without the need for sampling.[23]
Scalable Experimental Protocols
Protocol 1: Scalable Synthesis of 2-Benzyloxy-2-methyl-propionyl chloride
Disclaimer: This protocol is a representative example and must be adapted and tested at a small scale before implementation in a large-scale reactor. A thorough process hazard analysis (PHA) must be conducted.[24][25]
Materials:
2-Benzyloxy-2-methyl-propionic acid
Thionyl chloride (SOCl₂) (1.2 - 1.5 equivalents)
Anhydrous Toluene
Catalytic N,N-Dimethylformamide (DMF) (optional, use with caution)
Procedure:
Reactor Preparation: Ensure a glass-lined reactor is clean, dry, and inerted with nitrogen.
Charging: Charge the reactor with 2-Benzyloxy-2-methyl-propionic acid and anhydrous toluene. Begin agitation.
Reagent Addition: Slowly add thionyl chloride to the stirred suspension via an addition funnel or pump over 1-2 hours. The reaction is endothermic initially but will generate HCl and SO₂ gas. Ensure the reactor's off-gas is scrubbed through a caustic solution.
Reaction: Gently heat the mixture to 50-60 °C and hold for 2-4 hours, or until gas evolution ceases and in-process controls (e.g., HPLC) confirm the complete conversion of the starting acid.
Purification: Cool the reaction mixture. The crude product in toluene can be used directly in the next step, or the toluene and excess SOCl₂ can be removed by vacuum distillation. For higher purity, the product can be distilled under high vacuum at a low temperature.
Workflow for Safe Addition of Acid Chloride
This diagram illustrates the critical steps for safely managing the exothermic acylation reaction at scale.
Caption: Controlled semi-batch addition workflow.
Protocol 2: Typical Large-Scale Acylation with an Amine
Materials:
Primary or Secondary Amine Substrate
2-Benzyloxy-2-methyl-propionyl chloride (in Toluene solution from Protocol 1)
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.1 equivalents)
Reactor Preparation: Ensure a second glass-lined reactor is clean, dry, and inerted with nitrogen.
Charging: Charge the amine substrate, anhydrous solvent, and DIPEA into the reactor.
Cooling: Cool the mixture to 0-5 °C with strong agitation.
Controlled Addition: Begin the slow, subsurface addition of the 2-Benzyloxy-2-methyl-propionyl chloride solution from Protocol 1. Monitor the internal temperature closely, ensuring it does not exceed a pre-determined safety limit (e.g., 15 °C).[4] The addition should be slow enough that the cooling system can easily manage the exotherm.
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, or until HPLC analysis shows complete consumption of the limiting reagent.
Work-up:
Cool the reaction mixture to 10-15 °C.
Slowly add water or a dilute aqueous acid (e.g., 1M HCl) to quench any unreacted base and protonate the DIPEA-HCl salt.
Separate the organic and aqueous layers.
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
Purification: Purify the crude product by crystallization or chromatography as required.
References
Organic Process Research & Development. ACS Publications. [Link]
Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. [Link]
Safety Guidelines for Chemical Product Scaling. Capital Resin Corporation. [Link]
Organic Process Research & Development Current Issue. ACS Publications. [Link]
Reactor Design Lectures Notes. University of Technology-Iraq. [Link]
Chemical Methods for Monitoring Protein Fatty Acylation. Springer Nature Experiments. [Link]
Chemical Reactors: Types and Operations. EPCM. [Link]
Rules of Thumb: Scale-up. The Chemical Engineer. [Link]
Loop Reactor Design and Control for Reversible Exothermic Reactions. ACS Publications. [Link]
Development and Scale-Up of Three Consecutive Continuous Reactions for Production of 6-Hydroxybuspirone. ACS Publications. [Link]
Chemical Reactor Design: Choosing a Temperature. YouTube. [Link]
What are the key steps to scaling up a chemical production process? Reddit. [Link]
Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit. [Link]
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. [Link]
Process development and scale-up of AZD7545, a PDK inhibitor. ResearchGate. [Link]
Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]
Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]
Assessment of acylation routes and structural characterisation by liquid chromatography/tandem mass spectrometry of semi-synthetic acyl ester analogues of lipophilic marine toxins. PubMed. [Link]
A Comparative Guide to Reagents for 2-Benzyloxy-2-methyl-propionyl Protection and Related Applications
For Researchers, Scientists, and Drug Development Professionals In the landscape of multi-step organic synthesis, the judicious selection of reagents is paramount to achieving high yields and maintaining the integrity of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of reagents is paramount to achieving high yields and maintaining the integrity of complex molecular architectures. 2-Benzyloxy-2-methyl-propionyl chloride, a versatile reagent, finds its primary applications in the protection of sensitive hydroxyl groups and as an initiator in controlled radical polymerization. This guide provides an in-depth technical comparison of alternative reagents, offering a critical evaluation of their performance, supported by experimental data and detailed protocols. Our focus is to empower researchers with the knowledge to make informed decisions tailored to their specific synthetic challenges.
Part 1: Alternatives for Alcohol Protection
The 2-benzyloxy-2-methyl-propionyl group offers a sterically hindered benzyl-type protection for alcohols. Its removal is typically achieved under hydrogenolysis conditions. However, the use of an acid chloride for its introduction necessitates basic conditions, which may not be compatible with all substrates. Here, we explore a range of alternatives, evaluating their methods of introduction, stability under various conditions, and deprotection strategies, with a focus on orthogonality.[1][2]
Silyl Ethers: A Versatile and Tunable Alternative
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, tunable stability, and mild removal conditions.[3][4] Their stability is primarily influenced by the steric bulk of the substituents on the silicon atom.
Comparative Data for Silyl Ether Protecting Groups
Protecting Group
Reagent
Typical Conditions (Protection)
Stability
Typical Conditions (Deprotection)
Representative Yield (%)
TMS (Trimethylsilyl)
TMSCl, Et₃N, DCM
0 °C to rt
Low
K₂CO₃, MeOH; or mild acid
>95
TBDMS (tert-Butyldimethylsilyl)
TBDMSCl, Imidazole, DMF
rt
Moderate
TBAF, THF; or AcOH, H₂O/THF
>90
TIPS (Triisopropylsilyl)
TIPSCl, Imidazole, DMF
rt
High
TBAF, THF; or HF·Pyridine
>90
TBDPS (tert-Butyldiphenylsilyl)
TBDPSCl, Imidazole, DMF
rt
Very High
TBAF, THF; or HF·Pyridine
>85
Key Considerations for Silyl Ethers:
Orthogonality: Silyl ethers are generally stable to conditions used for the removal of many other protecting groups, such as hydrogenolysis (for benzyl ethers) and mild base-catalyzed hydrolysis (for some esters). This makes them excellent choices in multi-step syntheses requiring orthogonal protection strategies.[3][5]
Steric Hindrance: The increasing steric bulk from TMS to TBDPS allows for selective protection of less hindered alcohols.[3]
Electronic Effects: The electronic properties of silyl ethers can influence the reactivity of neighboring functional groups. Silyl ethers are more electron-donating than benzyl ethers, which can affect the outcome of certain reactions.[3]
Experimental Protocol: Protection of a Primary Alcohol with TBDMS
To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 equiv).
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise at room temperature.
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the TBDMS-protected alcohol.
Caption: Workflow for TBDMS protection of an alcohol.
Benzyl Ethers under Neutral Conditions: A Direct Alternative
While traditional benzylation methods often employ strong bases (e.g., NaH) and a benzyl halide, which can be problematic for sensitive substrates, modern reagents allow for the introduction of benzyl and related protecting groups under neutral conditions.[6][7] This approach directly addresses the primary drawback of using an acid chloride like 2-benzyloxy-2-methyl-propionyl chloride.
2-Benzyloxy-1-methylpyridinium Triflate: A Mild Benzylating Agent
2-Benzyloxy-1-methylpyridinium triflate is a bench-stable salt that transfers a benzyl group to an alcohol upon heating, typically in the presence of a mild, insoluble base like magnesium oxide to scavenge the generated triflic acid.[8][9][10]
Experimental Protocol: Benzylation of a Secondary Alcohol using 2-Benzyloxy-1-methylpyridinium Triflate
To a stirred suspension of the secondary alcohol (1.0 equiv) and magnesium oxide (2.0 equiv) in toluene, add 2-benzyloxy-1-methylpyridinium triflate (1.5 equiv).
Heat the reaction mixture to 80-110 °C and monitor by TLC.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the benzylated alcohol.[1][11]
Caption: Benzylation and debenzylation workflow.
p-Methoxybenzylidene Acetals: An Alternative for Diol Protection
For molecules containing 1,2- or 1,3-diols, benzylidene acetals and their derivatives offer a robust protection strategy. The p-methoxybenzylidene (PMP) acetal is particularly noteworthy as it can be cleaved under milder oxidative conditions compared to the parent benzylidene acetal, offering an additional layer of orthogonality.[5][13][14]
Key Features of p-Methoxybenzylidene Acetals:
Formation: Typically formed by reacting the diol with p-methoxybenzaldehyde dimethyl acetal in the presence of an acid catalyst (e.g., CSA).
Stability: Stable to a wide range of non-acidic reagents.
Deprotection: Can be removed by acidic hydrolysis or, more selectively, by oxidative cleavage using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[5] This allows for deprotection in the presence of other acid-sensitive groups.
Part 2: Alternatives for ATRP Initiation
2-Benzyloxy-2-methyl-propionyl chloride possesses the α-halo-ester moiety that is a common structural feature of initiators for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.[7][15]
Common and Efficient ATRP Initiators
Several commercially available and easily synthesized initiators serve as excellent alternatives to 2-benzyloxy-2-methyl-propionyl chloride for initiating ATRP. The choice of initiator can influence the rate of polymerization and the end-group functionality of the resulting polymer.[16][17]
Comparative Data for Common ATRP Initiators
Initiator
Structure
Key Features
2-Bromo-2-methylpropionyl bromide
(CH₃)₂C(Br)COBr
Highly reactive, used to functionalize surfaces with initiator moieties.[3]
Ethyl α-bromoisobutyrate (EBiB)
(CH₃)₂C(Br)COOEt
One of the most common and efficient initiators for a wide range of monomers.[8][18][19]
Methyl α-bromophenylacetate
Ph-CH(Br)COOMe
Effective for styrene polymerization.
Mechanism of ATRP Initiation
The initiation step in ATRP involves the reversible abstraction of a halogen atom from the initiator (R-X) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand). This generates a radical (R•) that initiates polymerization and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂/Ligand). The equilibrium between the active (radical) and dormant (alkyl halide) species is key to the controlled nature of the polymerization.[15][20]
Caption: Simplified mechanism of ATRP initiation.
Kinetic Considerations in Initiator Selection
The rate of initiation in ATRP should ideally be faster than or at least comparable to the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution.[18][21] The structure of the initiator plays a crucial role in determining the activation rate constant (k_act). For instance, initiators with electron-withdrawing groups adjacent to the halogen atom tend to have higher activation rates.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using Ethyl α-bromoisobutyrate (EBiB)
To a Schlenk flask, add Cu(I)Br and the desired ligand (e.g., PMDETA).
Seal the flask, and alternately evacuate and backfill with nitrogen three times.
Add deoxygenated methyl methacrylate (MMA) and a solvent (e.g., anisole) via syringe.
Add the initiator, ethyl α-bromoisobutyrate (EBiB), via syringe.
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
Take samples periodically to monitor conversion (by ¹H NMR or gravimetry) and molecular weight (by GPC).
To terminate the polymerization, cool the flask and expose the mixture to air.
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.[22]
Conclusion
The selection of a reagent to either protect a hydroxyl group or initiate a controlled polymerization is a critical decision in the design of a synthetic route. While 2-benzyloxy-2-methyl-propionyl chloride is a useful reagent, a wide array of alternatives offers greater flexibility in terms of reaction conditions, orthogonality, and functional group tolerance. For alcohol protection, silyl ethers provide tunable stability, while reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the introduction of benzyl groups under neutral conditions, mitigating the need for harsh bases. In the realm of ATRP, initiators such as ethyl α-bromoisobutyrate are well-established and highly efficient for a broad range of monomers. By carefully considering the specific requirements of the substrate and the overall synthetic strategy, researchers can choose the optimal reagent to achieve their synthetic goals with precision and efficiency.
References
In carbohydrate chemistry silyl protective groups have frequently been used primarily as an orthogonal protective group to the more commonly used acyl and benzyl protective groups. -
Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems -
Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator -
Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof -
Benzyl Ethers -
PROTECTION OF ALCOHOLS USING 2-BENZYLOXY-1-METHYLPYRIDINIUM TRIFLUOROMETHANESULFONATE: METHYL (R)-(-)-3-BENZYLOXY-2-METHYL PROPANOATE -
Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic -
(R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 -
ARGET-ATRP of Methyl Methacrylate -
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers -
A Matter of Pressure – ATRP Equilibrium Constants for the Polymerization of Methyl Methacrylate -
An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions -
A Senior Application Scientist's Guide to High-Yield Alcohol Protection Strategies
In the landscape of multi-step organic synthesis, the judicious protection of hydroxyl groups is a cornerstone of success. Preventing the unwanted reactivity of alcohols allows for selective transformations elsewhere in...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of multi-step organic synthesis, the judicious protection of hydroxyl groups is a cornerstone of success. Preventing the unwanted reactivity of alcohols allows for selective transformations elsewhere in a molecule, directly impacting the efficiency and overall yield of a synthetic campaign.[1][2] This guide provides an in-depth comparison of common synthetic routes to protected alcohols, moving beyond mere protocols to dissect the causality behind experimental choices. We will explore the performance of silyl ethers, benzyl ethers, and acetals, supported by comparative experimental data to empower researchers in making strategic decisions for their synthetic pathways.
Chapter 1: Silyl Ethers—The Versatile Workhorse
Silyl ethers are arguably the most widely used protecting groups for alcohols, celebrated for their ease of formation, tunable stability, and mild removal conditions.[3][4] Their utility spans a vast range of chemical transformations, making them an indispensable tool for the synthetic chemist.
Mechanism and Selectivity: A Game of Sterics
The formation of a silyl ether proceeds via an SN2-type reaction at the silicon center, where the alcohol's oxygen atom acts as the nucleophile.[5][6] The reaction is typically facilitated by a base, such as triethylamine or imidazole, which deprotonates the alcohol and neutralizes the acid byproduct.[5]
The key to the versatility of silyl ethers lies in the steric bulk of the substituents on the silicon atom.[4] This steric hindrance governs both the rate of formation and the stability of the resulting ether. Less hindered primary alcohols react more readily than secondary or tertiary alcohols, allowing for selective protection.[7] The stability of the silyl ether towards hydrolysis and other reaction conditions increases with the size of the alkyl groups on the silicon:
The choice of silylating agent, base, and solvent significantly impacts the reaction yield. The following table summarizes typical yields for the protection of various alcohols with tert-butyldimethylsilyl (TBDMS), a frequently used silyl ether due to its robust stability and facile cleavage.[7]
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
Silylation: Add TBDMS-Cl (1.2 equiv) portion-wise to the stirred solution at room temperature. The use of imidazole is crucial as it forms a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole, leading to high yields.[8]
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired TBDMS ether.[7]
Workflow for Silyl Ether Protection
The following diagram illustrates the decision-making process and general workflow for the silylation of alcohols.
Caption: Workflow for silyl ether protection of alcohols.
Chapter 2: Benzyl Ethers—Robust and Orthogonal Protection
Benzyl (Bn) and related ethers, like the p-methoxybenzyl (PMB) ether, are valued for their high stability across a wide range of reaction conditions, including strongly acidic and basic media.[10] This robustness makes them ideal for lengthy synthetic sequences.
Mechanism and Application
The most common route to benzyl ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and benzyl bromide or chloride.[11] This requires a strong base, such as sodium hydride (NaH), to deprotonate the alcohol.[10][12] For substrates that are sensitive to basic conditions, benzyl ethers can be formed under acidic catalysis using a reagent like benzyl trichloroacetimidate.[11][13]
A key advantage of benzyl ethers is their orthogonality to silyl ethers. A benzyl ether can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) while a silyl ether remains intact, and a silyl ether can be cleaved with fluoride ions without affecting the benzyl ether.[12] PMB ethers offer an additional deprotection pathway; they can be selectively cleaved under oxidative conditions (e.g., with DDQ) in the presence of a standard benzyl ether.[13]
Note: The use of a phase-transfer catalyst like n-Bu₄N⁺I⁻ can accelerate the reaction. Ag₂O is a milder base suitable for selective protection.[11][14]
Experimental Protocol: High-Yield Benzylation of a Primary Alcohol
This protocol describes the standard Williamson ether synthesis for protecting a primary alcohol.
Materials:
Primary alcohol (1.0 equiv)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
Benzyl bromide (BnBr, 1.2 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Saturated aqueous NH₄Cl, Ethyl acetate, Brine
Anhydrous Na₂SO₄
Procedure:
Setup: To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0°C under an inert atmosphere, add NaH (1.2 equiv) portion-wise. The choice of a strong base like NaH ensures complete deprotonation to form the reactive alkoxide.[10]
Alkoxide Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
Benzylation: Cool the reaction back to 0°C and add benzyl bromide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
Work-up: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanism of Williamson Ether Synthesis
The following diagram illustrates the SN2 mechanism for the formation of a benzyl ether.
Caption: Mechanism of benzyl ether formation via Williamson synthesis.
Acetal protecting groups, such as methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, are characterized by their stability to basic, organometallic, and nucleophilic reagents but are readily cleaved under mild acidic conditions.[1][17]
Mechanism and Considerations
These groups are installed under acidic conditions. For THP ethers, an alcohol adds to 3,4-dihydro-2H-pyran (DHP) in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH).[3] MOM ethers are typically formed from the carcinogenic methoxymethyl chloride (MOMCl), though safer alternatives exist.[18][19]
A key consideration for THP ethers is the creation of a new stereocenter, which can complicate purification and characterization if the starting alcohol is chiral. MOM ethers do not have this drawback but require careful handling due to the toxicity of the common reagent.[17][20]
Note: Heterogeneous catalysts like Keggin acids or Montmorillonite clays offer advantages in terms of ease of removal and greener reaction conditions.[21][22]
Experimental Protocol: High-Yield THP Protection of an Alcohol
This protocol describes a mild and efficient method for the formation of a THP ether.
Materials:
Alcohol (1.0 equiv)
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)
Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)
Anhydrous Dichloromethane (DCM)
Saturated aqueous NaHCO₃, Ethyl acetate, Brine
Anhydrous Na₂SO₄
Procedure:
Setup: Dissolve the alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere.
Addition: Add DHP (1.5 equiv) followed by a catalytic amount of PPTS (0.05 equiv). PPTS is a milder acid catalyst than p-TsOH, making it suitable for acid-sensitive substrates.[3]
Reaction: Stir the solution at room temperature. Monitor the reaction by TLC until completion (typically 1-3 hours).
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Decision Matrix for Alcohol Protection Strategy
Choosing the correct protecting group is critical for the success of a synthetic route. The following diagram provides a logical framework for this decision-making process.
Caption: Decision matrix for selecting an alcohol protecting group.
Conclusion
The selection of a protecting group is a strategic decision that reverberates through an entire synthetic sequence. High yields are not merely a function of a single reaction but are the cumulative result of a well-planned strategy. Silyl ethers offer unparalleled versatility and tunable stability, making them a first choice for many applications. Benzyl ethers provide robustness for long, demanding syntheses and offer valuable orthogonality. Acetal protecting groups are the solution when stability to base is required, coupled with the need for very mild, acidic removal. By understanding the mechanisms, comparative yields, and operational nuances of these key strategies, researchers can better navigate the complexities of modern organic synthesis, maximizing efficiency and achieving their molecular targets.
References
BenchChem. (2025). A Head-to-Head Comparison of Benzyl and Trityl Ether Protecting Groups for Alcohols. 12
BenchChem. (2025). A Comparative Guide to Allyl and Benzyl Ether Protecting Groups. 10
Kruger, J. S., et al. (2014). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. PMC. 9
BenchChem. (2025). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols. 7
Goff, D. A., et al. (1996). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. Journal of Organic Chemistry.
OoCities.org. (2026). Protection of alcohols and phenols with methoxymethyl acetate.
Chem-Station. (2014). Protection of Carbonyl Groups. 23
Reddy, B. M., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. 22
BenchChem. (2025). A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. 4
Asian Journal of Chemistry. (2025). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. 21
analytical methods for confirming product structure after using 2-Benzyloxy-2-methyl-propionyl chloride
Analytical Methods for Confirming Product Structure Post-Acylation with 2-Benzyloxy-2-methyl-propionyl Chloride Executive Summary The reagent 2-Benzyloxy-2-methyl-propionyl chloride (BMP-Cl) is a specialized acylating ag...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Methods for Confirming Product Structure Post-Acylation with 2-Benzyloxy-2-methyl-propionyl Chloride
Executive Summary
The reagent 2-Benzyloxy-2-methyl-propionyl chloride (BMP-Cl) is a specialized acylating agent used to introduce the 2-benzyloxy-2-methyl-propionyl (BMP) moiety. This group serves two primary functions in drug development and organic synthesis: it acts as a sterically hindered protecting group for alcohols/amines and as a lipophilic promoiety in prodrug design (e.g., increasing oral bioavailability of nucleosides).
Confirming the successful formation of a BMP-derivative requires distinguishing its unique structural signature—a quaternary carbon flanked by a gem-dimethyl group and a benzyl ether—from potential byproducts (e.g., hydrolysis to the free acid) or alternative acyl groups. This guide objectively compares analytical methodologies (NMR, MS, IR, and XRD) to validate this specific structural motif.
Structural Differentiation & Analytical Strategy
The BMP moiety introduces a distinct NMR and MS "fingerprint" that distinguishes it from common alternatives like Acetyl (Ac), Benzoyl (Bz), or Pivaloyl (Piv) groups.
High. Diagnostic loss of Benzyl (m/z 91) & Acylium ions.
Moderate. C=O and C-O bands overlap with other esters.
Ultimate. Unambiguous atomic mapping.
Sensitivity
Low (mg scale required).
High (ng/pg scale).
Moderate (solid/oil).
Low (requires single crystal).
Throughput
Medium (10-30 min/sample).
High (<5 min/sample).
High (<2 min/sample).
Very Low (Days/Weeks).
Key Limitation
Solvents may overlap; quaternary carbons usually slow to relax.
Ion suppression; does not prove regiochemistry alone.
Cannot distinguish subtle skeletal changes.
Crystal growth is the bottleneck.
Deep Dive: NMR Spectroscopy (The Gold Standard)
NMR is the most robust method for confirming the BMP structure because it directly visualizes the connectivity between the reagent and the substrate.
Diagnostic Signals (in CDCl
)
H NMR (Proton):
Gem-Dimethyl: A strong singlet integrating to 6H at
1.50 – 1.60 ppm . This is the hallmark of the "2-methyl-propionyl" backbone.
Benzyl Methylene: A sharp singlet (2H) at
4.50 – 4.60 ppm (Ph-CH-O-).
Aromatic Ring: A multiplet (5H) at
7.30 – 7.40 ppm .
C NMR (Carbon):
Quaternary Carbon: A critical diagnostic peak at
79 – 81 ppm (O-C (Me)-CO). This confirms the ether linkage is intact.
Carbonyl:
172 – 175 ppm (Ester/Amide).
Benzyl Carbon:
66 – 70 ppm.
Gem-Dimethyls:
23 – 26 ppm.
Self-Validating Protocol: HMBC Connectivity
To prove the BMP group is covalently attached to your specific substrate (and not just present as a byproduct acid), you must run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Look for: A correlation between the substrate's nucleophilic proton/carbon (e.g., the proton on the alcohol oxygen) and the BMP Carbonyl carbon (~174 ppm) .
Look for: A correlation between the Gem-dimethyl protons (~1.5 ppm) and the Quaternary carbon (~80 ppm) AND the Carbonyl carbon (~174 ppm).
Deep Dive: Mass Spectrometry (Fragmentation Logic)
High-Resolution Mass Spectrometry (HRMS) provides formula confirmation, but the fragmentation pattern is what confirms the specific BMP substructure.
Fragmentation Pathway
Tropylium Ion (m/z 91): The benzyl ether moiety cleaves easily under ESI/EI conditions to form the stable tropylium cation (
). A strong peak at m/z 91 is characteristic of the "Benzyloxy" portion.
Acylium Ion: Cleavage of the substrate-BMP bond often yields the BMP acylium ion [Bn-O-C(Me)
-CO] .
Neutral Loss: In negative mode or specific adducts, look for the neutral loss of the entire BMP acid moiety (Mass = 208 Da) or the loss of the benzyl group (Mass = 91 Da).
Experimental Protocols
Protocol A: Standard Structural Confirmation Workflow
Objective: Confirm identity and purity of the isolated product.
Prerequisites: Isolated material (>5 mg), CDCl
(99.8% D), NMR tubes.
Sample Prep: Dissolve 5–10 mg of the product in 0.6 mL of CDCl
. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., LiCl/NaCl from the reaction).
Acquisition:
Run
H NMR (16 scans, d1=2s). Check for the 6H singlet at 1.5 ppm.
Run
C NMR (1024 scans). Look for the quaternary peak at ~80 ppm.
Critical Step: If the spectrum contains impurities, integrate the Gem-dimethyl singlet against a known substrate signal. The ratio must be stoichiometric (e.g., 6:1 for a monomer).
Validation:
If the Gem-dimethyl signal is split or shifted significantly, suspect restricted rotation (common in bulky amides) or hydrolysis (free acid has shifted signals).
Protocol B: Rapid In-Process Control (IPC) via TLC/MS
Objective: Monitor reaction progress.
TLC: Use Hexane:EtOAc (variable ratio). The BMP-product is significantly less polar than the free alcohol/amine substrate due to the lipophilic benzyl and gem-dimethyl groups.
Stain: The product is UV active (Benzyl group). It also stains strongly with Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) upon heating.
Visualization: Analytical Decision Logic
Figure 1: Logical workflow for confirming the structure of BMP-derivatives. The process prioritizes NMR for connectivity and MS for fragment verification.
Comparison with Alternatives
Why use BMP-Cl over Acetyl Chloride or Benzoyl Chloride?
Performance: The BMP group offers orthogonal deprotection . The benzyl ether can be cleaved via hydrogenolysis (H
, Pd/C) to reveal a hydroxyl group, which can then spontaneously lactonize or degrade depending on the design, whereas Acetyl/Benzoyl require harsh base/acid hydrolysis.
Analytical Distinction:
Vs. Acetyl: Acetyl gives a singlet at ~2.0 ppm (3H). BMP gives a singlet at ~1.5 ppm (6H) + Aromatics.
Vs. Pivaloyl: Pivaloyl gives a singlet at ~1.2 ppm (9H). BMP is distinct due to the presence of the aromatic region and the lower field shift of the gem-dimethyls caused by the electronegative oxygen.
References
McGuigan, C., et al. (2010). Phosphoramidate ProTides of the anti-HCV nucleoside 4'-azidocytidine.Bioorganic & Medicinal Chemistry Letters .
Context: Establishes the utility of similar protecting groups in nucleoside prodrug chemistry.
BenchChem. (2025).[1] Spectroscopic comparison of 2-(Benzyloxy)-5-chlorobenzoic acid and its precursors.BenchChem Technical Guides .
Context: Provides comparative NMR data for benzyloxy-benzoic acid derivatives, valid
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Benzoic acid, 2-methylpropyl ester.[2][3]NIST Chemistry WebBook .[2][3]
Context: Reference for fragmentation patterns of related isobutyl esters (loss of alkyl groups).
PubChem. (2025). 2-(Benzoyloxy)-2-methylpropanoic acid Compound Summary.National Library of Medicine .
Context: Structural data and computed descriptors for the core 2-methylpropanoic acid scaffold.[4]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Byproducts from 2-Benzyloxy-2-methyl-propionyl chloride Reactions
Introduction: The Imperative of Byproduct Profiling in Advanced Synthesis In the landscape of pharmaceutical and fine chemical synthesis, 2-Benzyloxy-2-methyl-propionyl chloride serves as a valuable acylating agent and a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Byproduct Profiling in Advanced Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, 2-Benzyloxy-2-methyl-propionyl chloride serves as a valuable acylating agent and a key building block. Its benzyloxy moiety offers a crucial protecting group, while the acyl chloride provides a highly reactive site for forming ester and amide linkages. However, this high reactivity is a double-edged sword. The propensity of acyl chlorides to engage in side reactions necessitates a rigorous analytical framework to identify and quantify byproducts. Undetected impurities can compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API) or target molecule.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the definitive identification of common byproducts arising from reactions involving 2-Benzyloxy-2-methyl-propionyl chloride. We will move beyond mere data reporting to explore the causality behind experimental choices and spectral features, equipping researchers with the expertise to design self-validating analytical protocols.
Anticipating the Undesired: Common Byproducts and Their Origins
The molecular structure of 2-Benzyloxy-2-methyl-propionyl chloride inherently dictates its potential degradation and side-reaction pathways. Proactive identification begins with understanding what to look for.
Hydrolysis Product: The most prevalent byproduct is 2-Benzyloxy-2-methyl-propanoic acid , formed by the reaction of the acyl chloride with trace moisture.[1] Given the hygroscopic nature of many solvents and reagents, its presence is almost inevitable without stringent anhydrous conditions.[2]
Protecting Group-Related Impurities: The benzyl protecting group, while generally stable, can be cleaved under certain acidic, basic, or hydrogenolysis conditions. This can lead to byproducts such as benzyl alcohol , and its subsequent oxidation products, benzaldehyde and benzoic acid .[3][4]
Thermal or Catalytic Degradation Products: At elevated temperatures, decomposition can occur. While less common, fragmentation could lead to smaller, more volatile byproducts.
The logical workflow for byproduct analysis, therefore, involves a multi-pronged spectroscopic approach to screen for these potential impurities.
A Comparative Guide to the Kinetic Studies of 2-Benzyloxy-2-methyl-propionyl Chloride and its Acylation Alternatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, particularly in the realms of pharmaceutical and polymer chemistry, the choice of an acylating agent is pivotal to co...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and polymer chemistry, the choice of an acylating agent is pivotal to controlling reaction outcomes. 2-Benzyloxy-2-methyl-propionyl chloride, a sterically hindered and electronically influenced acyl halide, presents a unique profile for introducing a protected hydroxypivaloyl moiety. This guide provides a comprehensive framework for evaluating the kinetic performance of 2-Benzyloxy-2-methyl-propionyl chloride against common acylating agents. While specific kinetic data for this compound is not extensively reported in peer-reviewed literature, this document outlines robust experimental protocols to generate such data, enabling informed selection of reagents for specific synthetic challenges.
Introduction: The Significance of 2-Benzyloxy-2-methyl-propionyl Chloride
2-Benzyloxy-2-methyl-propionyl chloride serves as a valuable building block for introducing a quaternary carbon center flanked by a protected hydroxyl group. The benzyloxy group offers a stable protecting group that can be removed under various conditions, making it attractive in multi-step syntheses. The steric bulk of the gem-dimethyl group and the electronic influence of the benzyloxy moiety are anticipated to significantly modulate its reactivity compared to simpler acyl chlorides. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, minimizing side products, and ensuring reproducible outcomes in sensitive applications such as drug synthesis and controlled polymerization.
Comparative Framework: Alternatives for Acylation
A thorough kinetic study necessitates a comparison with well-characterized acylating agents. The following compounds are proposed as benchmarks to elucidate the unique reactivity profile of 2-Benzyloxy-2-methyl-propionyl chloride:
Propionyl Chloride: A simple, sterically unhindered aliphatic acyl chloride, serving as a baseline for reactivity.[1]
Pivaloyl Chloride (2,2-Dimethylpropanoyl Chloride): An aliphatic acyl chloride with significant steric hindrance, allowing for the deconvolution of steric versus electronic effects.
Benzoyl Chloride: An aromatic acyl chloride where the carbonyl group is conjugated with the benzene ring, altering its electrophilicity.[2][3]
The kinetic comparison will focus on two fundamental acylation reactions: the esterification of a model alcohol (e.g., isopropanol) and the amidation of a model amine (e.g., benzylamine).
Proposed Experimental Workflows for Kinetic Analysis
To ensure the generation of high-quality, reproducible kinetic data, the following experimental workflows are proposed. These protocols are designed as self-validating systems, incorporating controls and rigorous analytical techniques.
General Experimental Setup
All kinetic experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chlorides. Anhydrous solvents are critical for the same reason. Temperature control is paramount and should be maintained using a thermostatted reaction vessel or a temperature-controlled bath.[4]
Monitoring Reaction Progress
Several techniques can be employed to monitor the reaction kinetics. The choice of method will depend on the specific reaction and available instrumentation.
¹H NMR Spectroscopy (in-situ): This method allows for real-time monitoring of the disappearance of starting materials and the appearance of products.[5] A known concentration of an internal standard (e.g., mesitylene) should be used for accurate quantification.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) (ex-situ): Aliquots are taken from the reaction mixture at specific time intervals, quenched (e.g., with a large excess of a nucleophile like morpholine for GC or by dilution and acidification for HPLC), and then analyzed.[1] This method is suitable for a wide range of substrates.
Conductivity Measurement: For reactions that produce an ionic byproduct, such as HCl, the change in conductivity of the solution can be correlated with the reaction progress.[3]
The following diagram illustrates a generalized workflow for a kinetic experiment using ex-situ analysis.
Caption: Generalized workflow for a kinetic study using ex-situ analysis.
Detailed Experimental Protocol: Esterification of Isopropanol
This protocol outlines the steps for determining the pseudo-first-order rate constant for the esterification of isopropanol.
Preparation:
Prepare a 0.1 M stock solution of 2-Benzyloxy-2-methyl-propionyl chloride in anhydrous acetonitrile.
Prepare a 1.0 M stock solution of isopropanol in anhydrous acetonitrile. This 10-fold excess ensures pseudo-first-order conditions with respect to the acyl chloride.
Prepare a quenching solution of 5% (v/v) morpholine in acetonitrile.
Prepare a series of calibration standards for the expected ester product and the morpholine amide of the acyl chloride for GC analysis.
Kinetic Run:
Equilibrate the acyl chloride solution and the isopropanol solution to the desired temperature (e.g., 25 °C) in separate, sealed vessels.
Initiate the reaction by rapidly adding the isopropanol solution to the acyl chloride solution with vigorous stirring. Start a timer immediately.
At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot and immediately add it to a vial containing 900 µL of the quenching solution.
Analysis:
Analyze the quenched samples by GC to determine the concentration of the morpholine amide (representing the unreacted acyl chloride at the time of quenching).
Plot ln([Acyl Chloride]) versus time. The slope of the resulting straight line will be -k_obs.
Data Validation:
Repeat the experiment at different initial concentrations of isopropanol to confirm that the reaction is first order with respect to the alcohol. The true second-order rate constant (k) can be determined by dividing k_obs by the concentration of isopropanol.
Perform the experiment at a minimum of three different temperatures (e.g., 25 °C, 35 °C, 45 °C) to determine the activation energy from an Arrhenius plot.
The logical relationship for determining the rate law is depicted below.
Caption: Decision tree for determining the reaction order from concentration-time data.
Expected Outcomes and Data Interpretation
The kinetic data obtained from these studies will allow for a quantitative comparison of 2-Benzyloxy-2-methyl-propionyl chloride with its alternatives.
Table 1: Hypothetical Comparative Kinetic Data for Acylation Reactions at 25 °C
Acyl Chloride
Nucleophile
k (M⁻¹s⁻¹) (Expected)
Relative Rate
Activation Energy (Ea) (kJ/mol) (Expected)
Propionyl Chloride
Isopropanol
High
High
Low
Pivaloyl Chloride
Isopropanol
Low
Low
High
Benzoyl Chloride
Isopropanol
Moderate
Moderate
Moderate
2-Benzyloxy-2-methyl-propionyl Chloride
Isopropanol
Low to Moderate
Low to Moderate
Moderate to High
Propionyl Chloride
Benzylamine
Very High
Very High
Very Low
Pivaloyl Chloride
Benzylamine
Moderate
Moderate
Moderate
Benzoyl Chloride
Benzylamine
High
High
Low
2-Benzyloxy-2-methyl-propionyl Chloride
Benzylamine
Moderate
Moderate
Moderate
It is hypothesized that the steric hindrance from the gem-dimethyl groups in 2-Benzyloxy-2-methyl-propionyl chloride will significantly decrease its reaction rate compared to propionyl chloride, similar to pivaloyl chloride. However, the electron-withdrawing effect of the benzyloxy group at the alpha position may slightly enhance the electrophilicity of the carbonyl carbon, potentially making it more reactive than pivaloyl chloride. The activation energy is expected to be higher than that for propionyl chloride due to the increased steric hindrance that must be overcome in the transition state.
Conclusion
This guide provides a comprehensive roadmap for conducting rigorous kinetic studies on reactions involving 2-Benzyloxy-2-methyl-propionyl chloride. By comparing its reactivity with standard acylating agents, researchers can gain a deeper understanding of its unique properties. The proposed experimental protocols are designed to yield high-quality, reproducible data that will be invaluable for the rational design of synthetic routes in drug development and materials science. The insights gained from such studies will enable the strategic application of this versatile reagent to achieve desired synthetic outcomes with greater control and efficiency.
References
Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Journal of the Chemical Society B: Physical Organic. [Link]
Kinetic Resolution of Racemic 2‐Aryloxy Propionyl Chlorides Using Enantiopure (S)‐3,4‐Dihydro‐3‐methyl‐2H‐[6][7]benzoxazines. ResearchGate. [Link]
Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S). ChemistrySelect. [Link]
Experimental Methods in Chemical Kinetics. Fiveable. [Link]
17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]
Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. [Link]
Experimental methods in catalytic kinetics. Catalysis Today. [Link]
Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. PMC. [Link]
Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry. [Link]
Rates - Experimental Techniques (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]
Acylation of N-Aryl systems using acyl chlorides. Reddit. [Link]
Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. MDPI. [Link]
Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
Reactions at the benzylic position. Khan Academy. [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC. [Link]
Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks. [Link]
Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
Among benzyl chloride and methyl chloride, which is more reactive towards an SN1 mechanism? Quora. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Assessing the Enantiomeric Excess (
) of Products from 2-Benzyloxy-2-methyl-propionyl Chloride Reactions
Content Type: Technical Comparison Guide
Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary
The reagent 2-Benzyloxy-2-methyl-propionyl chloride is a specialized, achiral acylating agent frequently used in medicinal chemistry to introduce the 2-benzyloxy-2-methyl-propionyl motif (often as a pharmacophore or protected linker). Unlike chiral derivatizing agents (CDAs) such as Mosher’s acid chloride, this reagent does not generate diastereomers when reacted with chiral substrates (e.g., secondary alcohols or amines). Consequently, the resulting products are enantiomers , rendering standard achiral HPLC or NMR ineffective for determining enantiomeric excess (
).
This guide compares the three primary methodologies for assessing the
of these specific derivatives: Direct Chiral HPLC/SFC , NMR with Chiral Solvating Agents (CSAs) , and Strategic Derivatization Alternatives . We focus on leveraging the unique "gem-dimethyl" structural handle of this reagent as a probe for spectroscopic analysis.
-carbon is bonded to two identical methyl groups, a benzyloxy group, and the carbonyl.
Key Structural Feature: The Gem-Dimethyl group. In the product ester/amide, these methyl groups become diastereotopic if the substrate is chiral.
The Analytical Challenge
When a racemic substrate (
-Substrate) reacts with this achiral reagent (), the product is a racemate of enantiomers ( and ).
Standard HPLC (C18):
and co-elute.
Standard NMR (
): and have identical chemical shifts. Although the gem-dimethyls are diastereotopic (appearing as two distinct singlets), the pattern is identical for both enantiomers.
To measure
, one must introduce a chiral environment during the analysis.
Comparative Methodology
Method A: Direct Chiral Chromatography (HPLC/SFC)
The Gold Standard for Accuracy and Scale.
This method uses a Chiral Stationary Phase (CSP) to discriminate between the enantiomers based on steric and electronic interactions (
- stacking) with the benzyl group of the derivative.
Mechanism: The benzyloxy group provides an excellent "handle" for
- interactions with polysaccharide-based CSPs (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).
Recommended Columns:
Chiralpak AD-H / IA: Excellent recognition of the benzyl ether moiety.
Chiralcel OD-H / IB: Alternative selectivity if the substrate is bulky.
Mobile Phase: Normal Phase (Hexane/IPA) is preferred to maximize the interaction between the benzyl group and the CSP.
Feature
Direct Chiral HPLC
Chiral SFC
Resolution ()
High ( typical)
Very High (Superior mass transfer)
Throughput
15-30 min/run
3-8 min/run
Solvent Cost
High (Hexane/IPA)
Low (/MeOH)
Suitability
Routine QC, trace analysis
High-throughput screening
Method B: NMR with Chiral Solvating Agents (CSAs)
The "Gem-Dimethyl" Probe Strategy.
This method exploits the gem-dimethyl group of the 2-benzyloxy-2-methyl-propionyl moiety. By adding a CSA, you create a transient diastereomeric complex.
The Probe: The two methyl groups on the acyl chain appear as sharp singlets (or close doublets).
The Agent:Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (
) or Pirkle’s Alcohol .
Mechanism: The CSA binds to the carbonyl/ether oxygens. Because the complex is diastereomeric, the magnetic environment for the gem-dimethyls in the (
)-enantiomer becomes different from the ()-enantiomer.
Result: The gem-dimethyl singlets "split" into two sets. Integration of the split peaks yields the
.
Method C: Strategic Alternative (Switching Reagents)
For pure analytical determination.
If the 2-benzyloxy-2-methyl-propionyl group is not required for the final product and is only being used to check the alcohol's purity, do not use this reagent .
Alternative: Use (S)-2-Benzyloxy-propionyl chloride (derived from L-Lactic acid) or Mosher's Acid Chloride .
Benefit: These form diastereomers , which can be separated on standard achiral HPLC columns or analyzed via standard
NMR.
Decision Framework (Visualization)
Caption: Decision tree for selecting the optimal enantiomeric excess assessment methodology based on project requirements.
Experimental Protocols
Protocol 1: Synthesis of the Derivative (Small Scale for Analysis)
Use this standard protocol to generate the sample for
determination.
Dissolve 0.1 mmol of the chiral substrate (alcohol/amine) in 1.0 mL anhydrous
literature review of 2-Benzyloxy-2-methyl-propionyl chloride applications
This guide provides an in-depth technical analysis of 2-Benzyloxy-2-methyl-propionyl chloride , a specialized reagent used in organic synthesis and medicinal chemistry. This document is structured to offer actionable ins...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-Benzyloxy-2-methyl-propionyl chloride , a specialized reagent used in organic synthesis and medicinal chemistry. This document is structured to offer actionable insights, comparative performance metrics, and validated protocols for researchers.
Strategic Applications in Protected Tertiary-Alcohol Synthesis
Executive Summary & Chemical Identity
2-Benzyloxy-2-methyl-propionyl chloride is the activated acyl chloride derivative of 2-benzyloxy-2-methylpropionic acid (also known as
-benzyl--hydroxyisobutyric acid). It serves as a critical building block for introducing the 2-hydroxy-2-methylpropionyl moiety—a structural motif frequently employed in drug design to enhance metabolic stability via the gem-dimethyl effect or to lock bioactive conformations.
Chemical Formula: C
HClO
Key Function: Introduction of a sterically hindered, protected tertiary alcohol group.
Primary Advantage: The benzyl ether protection offers superior stability against basic and nucleophilic conditions compared to ester-based protecting groups (e.g., acetates), while allowing for mild, orthogonal deprotection via hydrogenolysis.
Core Applications & Strategic Value
The Challenge of Tertiary Alcohols
In medicinal chemistry, the
-hydroxy-isobutyryl group is a valuable pharmacophore. However, its synthesis is complicated by the tertiary hydroxyl group, which is:
Sterically Hindered: Difficult to functionalize or protect in situ.
Prone to Elimination: Acidic or harsh basic conditions can cause elimination to the methacrylate (alkene) side product.
2-Benzyloxy-2-methyl-propionyl chloride solves this by delivering the moiety with the difficult tertiary alcohol already protected as a stable benzyl ether.
Primary Use Cases
Nucleoside Prodrug Synthesis: Used to introduce lipophilic acyl groups to the 3' or 5' positions of nucleosides. The benzyl group is stable during subsequent base-catalyzed manipulations (e.g., phosphoramidite coupling) and is removed at the final stage.
-Lactam Antibiotics: As referenced in patent literature (e.g., PL147619B1), this reagent is used to acylate the C6/C7 amino group of penicillin/cephalosporin nuclei, introducing a side chain resistant to -lactamases.
Peptidomimetics: Introduction of
-disubstituted amino acid analogs to restrict peptide backbone flexibility.
Comparative Analysis: Choosing the Right Reagent
This section objectively compares 2-Benzyloxy-2-methyl-propionyl chloride against its two most common alternatives: the Acetoxy analog and the Chloro precursor.
Performance Matrix
Feature
2-Benzyloxy-2-methyl-propionyl Cl (The Product)
2-Acetoxy-2-methyl-propionyl Cl (Alternative A)
2-Chloro-2-methyl-propionyl Cl (Alternative B)
Protecting Group
Benzyl Ether (OBn)
Acetate Ester (OAc)
None (Chloride Precursor)
Coupling Reactivity
High (Acid Chloride)
Moderate (Steric bulk of OAc)
High
Stability to Base
Excellent (Stable to LiOH, NaOMe)
Poor (Labile to hydrolysis)
Variable (Risk of elimination)
Deprotection
Hydrogenolysis (H/Pd-C) - Neutral
Hydrolysis (Strong Base/Acid)
Hydrolysis (Ag or Base)
Risk of Elimination
Low
Low
High (Forms Methacrylate)
Ideal Use Case
Complex molecules sensitive to strong base/acid.[1]
Simple substrates where base hydrolysis is acceptable.
Robust substrates; cost-sensitive bulk synthesis.
Decision Logic
Choose Benzyloxy when your target molecule contains other esters, lactones, or base-sensitive groups (e.g.,
-lactams, RNA). The deprotection (H/Pd) is orthogonal to most other functional group transformations.
Avoid Acetoxy for tertiary alcohols because hydrolyzing a tertiary acetate is notoriously difficult due to steric hindrance, often requiring forcing conditions that destroy other parts of the molecule.
Experimental Protocols
Synthesis of the Reagent (In-Situ)
Note: Due to moisture sensitivity, it is often best generated immediately prior to use.
Precursor: 2-Benzyloxy-2-methylpropionic acid (Synthesized via benzylation of ethyl 2-hydroxyisobutyrate followed by saponification).
Protocol:
Setup: Charge a flame-dried round-bottom flask with 2-benzyloxy-2-methylpropionic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.5 M concentration).
Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C under Argon.
Catalysis: Add a catalytic amount of DMF (2-3 drops). Gas evolution (CO, CO
, HCl) will occur immediately.
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
Workup: Concentrate in vacuo to remove excess oxalyl chloride. The resulting yellow oil is the crude acid chloride. Do not purify by chromatography. Use directly in the next step.
Application: Coupling to a Nucleophile (General Procedure)
Target: Acylation of a secondary amine (R
NH).
Dissolution: Dissolve the amine (1.0 equiv) and Triethylamine (Et
N) (2.5 equiv) in anhydrous DCM at 0°C.
Addition: Dissolve the crude 2-Benzyloxy-2-methyl-propionyl chloride (1.2 equiv) in DCM and add dropwise to the amine solution.
Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (the benzyl group is UV active, facilitating detection).
Quench: Quench with sat. NaHCO
. Extract with DCM.
Result: The product is the
-acylated amide with the protected tertiary alcohol intact.
Deprotection (Hydrogenolysis)
Solvent: Dissolve the coupled product in Methanol or Ethyl Acetate .
Catalyst: Add 10% Pd/C (10-20% w/w loading).
Hydrogenation: Stir under H
atmosphere (balloon pressure is usually sufficient) for 6–18 hours.
Filtration: Filter through Celite to remove the catalyst.
Yield: Quantitative conversion to the free tertiary alcohol is typically observed, without affecting esters or amides.
Visualized Pathways (Graphviz)
Synthesis & Application Workflow
This diagram illustrates the complete lifecycle of the reagent from precursor to final deprotected API.
Caption: Figure 1: Complete synthetic pathway utilizing the benzyl-protected acid chloride for tertiary alcohol introduction.
Strategic Decision Tree
When to select this reagent over cheaper alternatives.
Caption: Figure 2: Decision matrix for selecting the optimal protecting group strategy.
References
Patent PL147619B1 : Method of obtaining novel derivatives of 6-/1-acyl-1-hydromethyl/penicillanic acid. (Describes the synthesis and use of 2-benzyloxy-2-methylpropionic acid derivatives).
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for the stability of Benzyl Ethers vs.
Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis.
Navigating the Safe Handling of 2-Benzyloxy-2-methyl-propionyl chloride: A Guide for Laboratory Professionals
For Immediate Use: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Benzyloxy-2-methyl-propionyl chloride. It outlines the nec...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Use: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Benzyloxy-2-methyl-propionyl chloride. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
2-Benzyloxy-2-methyl-propionyl chloride is a reactive acyl chloride. Due to its chemical nature, it is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5][6] Understanding and implementing proper safety protocols is not merely a matter of compliance but a critical component of responsible scientific practice. This guide is designed to provide a comprehensive framework for the safe utilization of this compound, from preparation to disposal.
Hazard Analysis and Personal Protective Equipment (PPE)
The primary hazards associated with 2-Benzyloxy-2-methyl-propionyl chloride and similar acyl chlorides are its corrosivity and reactivity with water.[2][5] Contact with skin or eyes can cause severe burns.[1][2][3][4][5][6] Furthermore, like other acyl chlorides, it is expected to react with water, including moisture in the air, to produce hydrogen chloride (HCl) gas, which is a respiratory irritant.[2] Therefore, a multi-layered PPE approach is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling 2-Benzyloxy-2-methyl-propionyl chloride
Body Part
Required PPE
Rationale
Eyes/Face
Chemical safety goggles and a full-face shield.[4][7][8]
To protect against splashes of the chemical and corrosive vapors. Standard safety glasses are insufficient.
To prevent skin contact. Glove material should be selected based on breakthrough time and permeation rate. Always inspect gloves for integrity before use.
Body
Flame-retardant lab coat, fully buttoned, with long sleeves.[7]
To protect skin from accidental splashes and to provide a barrier against fire hazards.
Respiratory
Work must be conducted in a certified chemical fume hood.[2][7][10]
To prevent inhalation of corrosive and irritating vapors. If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]
Feet
Closed-toe shoes made of a non-porous material.[7]
To protect feet from spills.
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure and ensuring safe handling. The following diagram and steps outline the recommended procedure.
Caption: Workflow for the safe handling of 2-Benzyloxy-2-methyl-propionyl chloride.
Step-by-Step Protocol:
Preparation:
Inspect the Container: Before use, visually inspect the container for any signs of damage or leaks.
Don PPE: Put on all required PPE as detailed in Table 1. Ensure a proper fit.
Prepare Work Area: All handling of 2-Benzyloxy-2-methyl-propionyl chloride must be performed inside a certified chemical fume hood.[2][7][10] Ensure the sash is at the appropriate height. Have spill control materials readily available.
Handling and Reaction:
Open Container: Open the container slowly and carefully to release any pressure that may have built up.
Dispense Chemical: Use a clean, dry syringe or cannula for liquid transfer. Avoid using metal spatulas or other incompatible materials.
Perform Reaction: Add the acyl chloride to the reaction mixture in a controlled manner, as the reaction may be exothermic.
Cleanup and Decontamination:
Quench Excess Reagent: Any excess or unreacted 2-Benzyloxy-2-methyl-propionyl chloride should be quenched carefully. A common method is to slowly add the acyl chloride to a stirred, cooled solution of a weak base like sodium bicarbonate.
Decontaminate Glassware: Glassware that has come into contact with the chemical should be rinsed with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste. Subsequently, the glassware can be carefully washed with soap and water.
Emergency Procedures: Spills and Exposures
In the event of an emergency, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
Situation
Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation
Move the individual to fresh air.[1][2] If not breathing, give artificial respiration. Seek immediate medical attention.
Small Spill (in fume hood)
Neutralize the spill with a suitable absorbent material (e.g., sodium bicarbonate, sand).[11] Place the absorbed material in a sealed container for disposal. Clean the area with a suitable solvent.
Large Spill
Evacuate the laboratory and alert others in the area. Contact your institution's emergency response team.
Disposal Plan
All waste generated from the use of 2-Benzyloxy-2-methyl-propionyl chloride must be treated as hazardous waste.
Liquid Waste: Collect all liquid waste, including quenched reagent and solvent rinses, in a clearly labeled, sealed, and appropriate waste container. The container should be marked as "Hazardous Waste: Corrosive, Water-Reactive."
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be placed in a separate, sealed, and clearly labeled hazardous waste container.
Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][4] Do not pour any waste down the drain.[11]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Benzyloxy-2-methyl-propionyl chloride and maintain a safe and productive research environment.
References
TCI Chemicals. (2025, March 27).
Fisher Scientific. (2011, February 7).
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
Sigma-Aldrich. (2025, August 9).
Chemos GmbH&Co.KG. (2019, January 15).
International Chemical Safety Cards. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
Sigma-Aldrich. (2025, November 6).
BASF. (n.d.).
BenchChem. (2025, December). Stability and storage conditions for 2-benzyloxybenzyl chloride.
Angene Chemical. (2024, June 12).
Fisher Scientific. (2010, May 6).
ECHEMI. (n.d.). What Should Be Noticed When Using and Storing Propionyl Chloride?.